4-Hexadecyloxybenzaldehyde
Description
BenchChem offers high-quality 4-Hexadecyloxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hexadecyloxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-hexadecoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23-18-16-22(21-24)17-19-23/h16-19,21H,2-15,20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJUFZIYRURGFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10392049 | |
| Record name | 4-Hexadecyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59117-18-9 | |
| Record name | 4-(Hexadecyloxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59117-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hexadecyloxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10392049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physicochemical properties of 4-Hexadecyloxybenzaldehyde?
Executive Summary
4-Hexadecyloxybenzaldehyde (CAS: 59117-18-9) is a critical amphiphilic intermediate used primarily in the engineering of thermotropic liquid crystals, organic semiconductors, and lipophilic drug delivery systems. Distinguished by its 16-carbon alkyl tail (cetyl chain) and a reactive para-aldehyde "head," this molecule serves as a structural anchor that imparts Van der Waals-driven self-assembly properties to supramolecular architectures.
This guide provides a definitive physicochemical profile, validated synthesis protocols, and spectral characterization data to support its application in material science and medicinal chemistry.[1]
Molecular Architecture & Identification
The molecule consists of a rigid benzene core functionalized with a polar aldehyde group and a non-polar hexadecyl ether chain. This amphiphilicity drives its utility in Langmuir-Blodgett films and mesogenic synthesis.
Table 1: Chemical Identity & Core Descriptors
| Property | Value |
| IUPAC Name | 4-(Hexadecyloxy)benzaldehyde |
| Common Name | p-Cetyloxybenzaldehyde |
| CAS Registry Number | 59117-18-9 |
| Molecular Formula | |
| Molecular Weight | 346.55 g/mol |
| SMILES | CCCCCCCCCCCCCCCCOC1=CC=C(C=O)C=C1 |
| InChI Key | HYFJCXYGCACGDN-UHFFFAOYSA-N |
| Physical State | White to off-white crystalline solid |
Physicochemical & Thermal Properties
Unlike its shorter-chain analogs (e.g., hexyloxy), the C16 chain raises the melting point and enhances the ordering in solid-state lattices.[1] While the aldehyde itself is typically non-mesogenic (melting directly to an isotropic liquid), it is the precursor of choice for generating smectic liquid crystals via Schiff base condensation.[1]
Table 2: Thermodynamic & Solubility Profile
| Parameter | Data Point | Context/Notes |
| Melting Point | 48 – 50 °C | Sharp transition; indicates high purity crystalline phase [1]. |
| Boiling Point | > 200 °C (est.)[2] | Decomposes at high temperatures; vacuum distillation recommended. |
| Solubility (High) | Excellent solubility in non-polar/moderately polar organics.[1] | |
| Solubility (Low) | Water, Methanol (Cold) | Hydrophobic tail prevents aqueous solubility.[1] |
| Partition Coeff. (LogP) | ~8.5 (Predicted) | Highly lipophilic; suitable for membrane intercalation studies.[1] |
Spectral Characterization (Self-Validation)
To validate the identity of synthesized or purchased lots, compare experimental data against these standard spectral signatures.
Table 3: NMR & IR Diagnostic Peaks [1]
| Technique | Signal ( | Assignment | Structural Insight |
| 9.86 ppm (s, 1H) | -CH O | Diagnostic aldehyde singlet; loss indicates oxidation to acid. | |
| (500 MHz, | 7.82 ppm (d, 2H) | Ar-H (ortho to C=O) | Deshielded by carbonyl anisotropy.[1] |
| 6.96 ppm (d, 2H) | Ar-H (ortho to O-R) | Shielded by electron-donating ether oxygen.[1] | |
| 4.03 ppm (t, 2H) | -O-CH | Triplet confirms ether linkage to alkyl chain. | |
| 0.87 ppm (t, 3H) | -CH | Terminal methyl group.[1] | |
| 190.93 ppm | C =O | Carbonyl carbon. | |
| (125 MHz, | 164.37 ppm | Ar-C -O | Ipso carbon attached to ether oxygen. |
| 68.52 ppm | -O-C H | Alkyl carbon adjacent to oxygen. | |
| FT-IR | 2728 cm | C-H str. (Aldehyde) | Fermi resonance doublet characteristic of aldehydes.[1] |
| (KBr Pellet) | 1692 cm | C=O str.[1] | Strong carbonyl stretch. |
| 1250-1164 cm | C-O-C str. | Aryl alkyl ether stretch. |
Synthesis Protocol: Williamson Etherification
The industrial standard for producing 4-Hexadecyloxybenzaldehyde is the Williamson ether synthesis. This
Mechanism & Workflow
The reaction proceeds via the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide nucleophile, which subsequently attacks 1-bromohexadecane.
Figure 1: Step-wise synthesis workflow for high-purity 4-Hexadecyloxybenzaldehyde.
Detailed Experimental Procedure
-
Reagent Setup: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzaldehyde (10 mmol, 1.22 g) and 1-bromohexadecane (10 mmol, 3.05 g) in anhydrous Acetone or DMF (50 mL).
-
Base Addition: Add anhydrous Potassium Carbonate (
) (20 mmol, 2.76 g) and a catalytic amount of Potassium Iodide (KI) to accelerate the Finkelstein-like exchange.[1] -
Reflux: Heat the mixture to reflux (
) with vigorous magnetic stirring for 24 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:[1][3]1) for the disappearance of the starting phenol. -
Workup:
-
Purification: Recrystallize the crude solid from hot Ethanol or a Hexane/Ethanol mixture.
-
Yield: Expected yield is 70–85% of a white crystalline solid (MP: 48–50 °C).
Applications in Research & Industry
A. Liquid Crystal Engineering
4-Hexadecyloxybenzaldehyde is a "promesogenic" building block. It does not exhibit liquid crystalline phases itself but is converted into Schiff Bases (imines) by reacting with aromatic amines (e.g., fluoroanilines).[1] These derivatives often display Smectic A (
B. Self-Assembled Monolayers (SAMs)
The long alkyl chain allows for dense packing on surfaces. Derivatives of this aldehyde are used to functionalize silica or gold surfaces, creating hydrophobic coatings that orient vertically due to Van der Waals interactions between the hexadecyl chains.[1]
Figure 2: Functional derivatization pathways for material science applications.
Safety & Handling (SDS Summary)
-
Hazards: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Handling: Avoid dust formation.[6] Use in a fume hood to prevent inhalation of fine powders.
-
Storage: Store at room temperature in a tightly sealed container. Aldehydes are prone to autoxidation to carboxylic acids upon prolonged exposure to air; store under inert gas (
or ) for long-term stability.
References
-
Datta, S. et al. "Trimesic Acid-Based Star Mesogens with Flexible Spacer: Synthesis and Mesophase Characterization." Australian Journal of Chemistry, vol. 65, no. 7, 2012, pp. 924-932. Link
-
BenchChem.[3][5] "Synthesis of 4-(Hexyloxy)benzaldehyde - Technical Protocols." BenchChem Application Notes, 2025. Link
-
Sigma-Aldrich.[7][8] "Product Specification: 4-(Hexadecyloxy)benzaldehyde." MilliporeSigma Catalog, 2025. Link
Sources
- 1. connectsci.au [connectsci.au]
- 2. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-(Hexadecyloxy)benzaldehyde [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Hydroxybenzaldehyde(123-08-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. 对羟基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-苄氧基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
4-Hexadecyloxybenzaldehyde: A Technical Whitepaper on Synthesis, Mesomorphism, and Optoelectronic Applications
Executive Summary
In the realm of advanced materials and supramolecular chemistry, molecular building blocks must be viewed not merely as static structures, but as dynamic, functional tools. 4-Hexadecyloxybenzaldehyde is a prime example of such a molecule. Engineered for dual functionality, it features an electrophilic aldehyde head that allows for rapid chemical conjugation, paired with a lipophilic hexadecyl (C16) tail that drives spontaneous self-assembly[1]. This in-depth guide provides researchers and application scientists with the foundational physicochemical data, field-proven synthesis protocols, and mechanistic insights necessary to leverage this compound in liquid crystal engineering, non-linear optics, and advanced drug delivery systems.
Physicochemical Profiling & Structural Causality
The utility of 4-hexadecyloxybenzaldehyde stems directly from its amphiphilic character[1]. The long alkoxy chain induces strong van der Waals interactions, which are critical for the formation of highly ordered mesophases (liquid crystals). Simultaneously, the benzaldehyde core provides a reactive site for Schiff base condensation or Knoevenagel condensations.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 4-(Hexadecyloxy)benzaldehyde |
| CAS Registry Number | 59117-18-9[1] |
| Molecular Formula | C₂₃H₃₈O₂[1] |
| Molecular Weight | 346.55 g/mol [1] |
| Melting Point | 48–50 °C[2] |
| Appearance | Colorless to off-white crystalline solid |
| Storage Conditions | Room temperature, under inert gas[1] |
Synthesis Methodology: The Williamson Ether Approach
The most efficient and scalable route to synthesize 4-hexadecyloxybenzaldehyde is via a Williamson ether synthesis, coupling 4-hydroxybenzaldehyde with 1-bromohexadecane[2].
Fig 1. Step-by-step Williamson ether synthesis workflow for 4-hexadecyloxybenzaldehyde.
Step-by-Step Protocol
-
Preparation : In a 500 mL two-necked flask, dissolve 85 mmol of 4-hydroxybenzaldehyde and 90 mmol of anhydrous potassium carbonate (K₂CO₃) in 200 mL of N,N-Dimethylformamide (DMF)[2].
-
Activation : Stir and heat the mixture to 90 °C[2].
-
Alkylation : Dropwise add 100 mL of a DMF solution containing 90 mmol of 1-bromohexadecane. Maintain the reaction temperature at 90 °C for 5 hours[2].
-
Workup : Allow the mixture to cool, then pour it into 1 L of distilled water. Extract the aqueous phase with diethyl ether (3 × 100 mL)[2].
-
Purification : Dry the combined organic layers, evaporate the solvent under reduced pressure, and recrystallize the crude solid to yield the pure product (Yield: ~73%)[2].
Causality Behind Experimental Choices
As an application scientist, selecting the right base and solvent is critical to prevent side reactions. Stronger bases (e.g., NaOH) could trigger a Cannizzaro disproportionation of the aldehyde. K₂CO₃ is mild enough to selectively deprotonate the phenolic hydroxyl group without affecting the aldehyde. DMF, a polar aprotic solvent, is chosen because it poorly solvates the resulting phenoxide anion, leaving it "naked" and highly nucleophilic. This significantly accelerates the bimolecular nucleophilic substitution (Sₙ2) on the primary alkyl bromide, driving the reaction to completion[2].
Analytical Validation: A Self-Validating System
To ensure a self-validating protocol, the synthesized product must be verified using precise spectroscopic markers. The successful etherification is immediately confirmed by the disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the appearance of a strong C-O-C asymmetric stretch at 1164 cm⁻¹ in the FT-IR spectrum[2].
Proton NMR (¹H NMR, 500 MHz, CDCl₃) provides definitive structural confirmation[2]:
-
Aldehyde Proton : A sharp singlet at 9.86 ppm confirms the aldehyde group remains intact and unreacted.
-
Aromatic Protons : Two doublets at 7.82 ppm and 6.96 ppm (J = 9.15 Hz) indicate the para-substituted benzene ring.
-
Ether Linkage : A triplet at 4.03 ppm (J = 6.75 Hz) corresponds to the -O-CH₂- protons, validating the successful attachment of the hexadecyl chain.
-
Aliphatic Tail : A massive multiplet at 1.24 ppm integrating for 24 protons, along with a terminal methyl triplet at 0.87 ppm , confirms the presence of the full C16 chain.
Advanced Applications in Materials Science
The unique structural topology of 4-hexadecyloxybenzaldehyde makes it a highly sought-after intermediate in several cutting-edge fields.
Fig 2. Downstream applications in optoelectronics and liquid crystal engineering.
A. Thermotropic Liquid Crystals & Metallomesogens
The molecule serves as a critical intermediate in synthesizing thermotropic liquid crystals[1]. By reacting the aldehyde with various primary amines (Schiff base condensation), researchers generate extended ligands. When these ligands complex with transition metals like Zinc(II), they form metallomesogens. These specific complexes have been shown to self-assemble into unprecedented 2D-hexagonal columnar mesophases (Col_h) between 175–185 °C and exhibit strong photoluminescence, making them highly valuable for advanced display technologies and biochemical sensors[3].
B. Non-Linear Optics (NLO) and Langmuir-Blodgett Films
4-Hexadecyloxybenzaldehyde is utilized to synthesize phenylhydrazone dyes for optical signal processing[4]. When processed into Langmuir-Blodgett (LB) monolayers at the glass-air interface, the dense packing of the hexadecyl chains controls the molecular orientation, achieving an area of ~0.4 nm² per molecule at the collapse point. These highly ordered, non-centrosymmetric films exhibit significant second-harmonic generation (SHG), qualifying them for use in frequency converters, optical amplifiers, and photonic modulators[4].
References
- MySkinRecipes: 4-(Hexadecyloxy)
- Source: connectsci.
- ResearchGate: Novel photoluminescent hemi-disclike liquid crystalline Zn(II)
- Source: optica.
Sources
Infrared (IR) spectroscopy absorption bands for 4-Hexadecyloxybenzaldehyde.
Topic: Infrared (IR) Spectroscopy Absorption Bands for 4-Hexadecyloxybenzaldehyde Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Significance
4-Hexadecyloxybenzaldehyde (CAS: 59117-18-9) is a pivotal intermediate in the synthesis of liquid crystals, organic non-linear optical materials, and lipophilic drug delivery systems. Its structure combines a polar, chemically reactive headgroup (benzaldehyde) with a non-polar, mesogenic tail (hexadecyl chain).
Accurate IR characterization of this molecule requires distinguishing between the rigid aromatic core and the flexible aliphatic tail. This guide provides a validated spectral assignment framework, synthesizing data from homologous 4-alkoxybenzaldehydes and long-chain amphiphiles.
Theoretical Framework: Vibrational Modes
The IR spectrum of 4-Hexadecyloxybenzaldehyde is governed by three primary structural domains. Understanding the electronic interplay between these domains is essential for correct peak assignment.
-
The Aldehyde Core (-CHO): The carbonyl stretching frequency is heavily influenced by conjugation with the benzene ring. The electron-donating alkoxy group at the para position further lowers the bond order of the carbonyl via resonance, shifting the absorption to lower wavenumbers compared to unsubstituted benzaldehyde.
-
The Aromatic Linker (1,4-Disubstituted Benzene): This moiety exhibits characteristic "breathing" modes and out-of-plane (oop) bending vibrations specific to para-substitution.
-
The Hexadecyl Tail (C16H33): This long alkyl chain dominates the high-frequency region (C-H stretching) and introduces crystallinity-dependent splitting patterns in the bending regions.
Visualization: Structural-Vibrational Map
The following diagram maps the molecular structure to specific vibrational energy transitions.
Caption: Functional group decomposition of 4-Hexadecyloxybenzaldehyde linked to diagnostic IR bands.
Detailed Spectral Analysis
A. The Carbonyl Region (1650–1750 cm⁻¹)[1]
-
Assignment: C=O Stretching
-
Position: 1680 – 1695 cm⁻¹ (Strong, Sharp)
-
Mechanism: In aliphatic aldehydes, this band appears near 1720–1730 cm⁻¹. However, the benzene ring provides conjugation, lowering the frequency. Crucially, the hexadecyloxy group is a strong electron donor (
effect). This increases the electron density in the ring and, via resonance, increases the single-bond character of the carbonyl carbon-oxygen bond, further reducing the wavenumber to <1700 cm⁻¹.
B. The Aldehyde C-H Region (2700–2900 cm⁻¹)
-
Assignment: C-H Stretching (Fermi Resonance)
-
Position: ~2730 cm⁻¹ and ~2840 cm⁻¹ (Medium)
-
Mechanism: The aldehyde C-H stretch interacts with the overtone of the C-H bending vibration (~1390 cm⁻¹), splitting into two bands known as a Fermi Doublet . This is a critical diagnostic feature to distinguish aldehydes from ketones or esters. Note that the 2840 cm⁻¹ band often overlaps with the symmetric CH₂ stretching of the alkyl chain.
C. The Alkyl Chain Region (2800–3000 cm⁻¹)
-
Assignment: C-H Stretching (Alkane)
-
Position:
-
2915–2925 cm⁻¹: Asymmetric CH₂ stretch (Very Strong)
-
2848–2855 cm⁻¹: Symmetric CH₂ stretch (Strong)
-
-
Context: Due to the C16 chain, these bands will be the most intense in the spectrum, potentially swamping the aromatic C-H stretches (~3050 cm⁻¹).
D. The Fingerprint Region (600–1500 cm⁻¹)
-
Ether Linkage (C-O-C): A strong asymmetric stretching band appears at 1250–1260 cm⁻¹ , characteristic of alkyl-aryl ethers. A symmetric stretch is often found near 1020–1050 cm⁻¹ .
-
Aromatic Ring Modes: Sharp skeletal vibrations appear at 1605, 1580, and 1510 cm⁻¹ . The 1510 cm⁻¹ band is often very strong in para-substituted electron-rich rings.
-
Para-Substitution Pattern: A strong, diagnostic band for 1,4-disubstitution (out-of-plane C-H bending) appears at 830–845 cm⁻¹ .
-
Long Chain Rocking: A distinct peak at 720 cm⁻¹ indicates a methylene chain of
where .
Comprehensive Data Summary
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| Aromatic C-H | Stretch | 3010 – 3070 | Weak | Often obscured by alkyl bands. |
| Alkyl (CH₂) | Asym. Stretch | 2915 – 2925 | Very Strong | Diagnostic of long chain. |
| Alkyl (CH₂) | Sym. Stretch | 2848 – 2855 | Strong | Overlaps with aldehyde doublet. |
| Aldehyde (CHO) | C-H Stretch | ~2730 | Medium | Lower half of Fermi doublet. |
| Carbonyl (C=O) | Stretch | 1680 – 1695 | Strong | Conjugated & substituted. |
| Aromatic Ring | C=C Stretch | 1605, 1580, 1510 | Med/Strong | 1510 is specific to p-alkoxy. |
| Ether (Ar-O-R) | Asym. Stretch | 1250 – 1260 | Very Strong | Aryl-Alkyl ether marker. |
| Ether (Ar-O-R) | Sym. Stretch | 1020 – 1050 | Medium | |
| Aromatic (Para) | OOP Bending | 830 – 845 | Strong | Diagnostic for 1,4-subst. |
| Alkyl Chain | CH₂ Rocking | 720 | Medium | Confirms long chain ( |
Experimental Protocol: Validating the Spectrum
To ensure high-fidelity data, particularly for the long alkyl chain which can exhibit polymorphism, the following protocol is recommended.
Method A: ATR-FTIR (Attenuated Total Reflectance)
Best for rapid quality control and identifying surface crystallinity.
-
Crystal Selection: Use a Diamond or ZnSe crystal.
-
Sample Prep: Place the solid 4-Hexadecyloxybenzaldehyde directly on the crystal.
-
Pressure: Apply high pressure to ensure intimate contact. Note: Poor contact often results in weak C-H stretching bands relative to the carbonyl peak.
-
Parameters: 4 cm⁻¹ resolution, 32 scans.
Method B: KBr Pellet (Transmission)
Best for high-resolution analysis of the fingerprint region.
-
Ratio: Mix 1–2 mg of sample with 200 mg of spectroscopic grade KBr.
-
Grinding: Grind thoroughly to prevent scattering (slope in baseline). Caution: Excessive grinding can generate heat, melting the alkyl chain and altering the splitting of CH₂ bending modes (1460/1470 cm⁻¹).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent disc.
Quality Control Check
-
Water Contamination: Check for a broad hump at 3400 cm⁻¹. Dry sample in a desiccator if present.
-
Oxidation: If the aldehyde has oxidized to 4-hexadecyloxybenzoic acid, a broad O-H stretch (2500–3300 cm⁻¹) and a shift in C=O to ~1670 cm⁻¹ will be observed.
References
-
Rastuti, U. et al. (2016).[1] "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." Oriental Journal of Chemistry. Link Provides comparative IR data for 4-alkoxybenzaldehyde derivatives, establishing the core ether/aldehyde shifts.[2]
-
Rudzki, A. et al. (2023).[3] "Thermal analysis and FTIR study of 4-n-hexadecyloxybenzoic acid (16OB)." Journal of Thermal Analysis and Calorimetry. Link Detailed analysis of the hexadecyl chain vibrational modes and crystallinity effects in a directly analogous structure.
-
NIST Mass Spectrometry Data Center. "4-(t-Butoxy)benzaldehyde Infrared Spectrum." NIST Chemistry WebBook, SRD 69. Link Reference spectrum for the p-alkoxybenzaldehyde core.
-
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link Authoritative source for general functional group assignments and Fermi resonance mechanisms.
Sources
Solubility of 4-Hexadecyloxybenzaldehyde in common organic solvents.
An In-depth Technical Guide on the Solubility of 4-Hexadecyloxybenzaldehyde in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Hexadecyloxybenzaldehyde, a key intermediate in the synthesis of liquid crystals and self-assembling molecular structures.[1] Given the compound's pronounced amphiphilic nature, stemming from its long aliphatic chain and polar benzaldehyde head, its interaction with organic solvents is of critical importance for its application in materials science and drug development. This document elucidates the theoretical principles governing its solubility, presents predicted solubility profiles in a range of common organic solvents, and offers a detailed experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the physicochemical properties of long-chain alkoxybenzaldehydes.
Introduction to 4-Hexadecyloxybenzaldehyde
4-Hexadecyloxybenzaldehyde, with the molecular formula C₂₃H₃₈O₂ and a molecular weight of 346.55 g/mol , is a solid at room temperature.[1] Its molecular architecture is characterized by two distinct regions: a long, non-polar hexadecyloxy tail and a polar aromatic aldehyde head. This duality governs its solubility, making it a fascinating subject for study and a challenging molecule to handle in various solvent systems. Understanding its solubility is paramount for optimizing reaction conditions, purification processes like recrystallization, and the formulation of advanced materials.
The core principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces and polarity will be mutually soluble.[2] For 4-Hexadecyloxybenzaldehyde, the interplay between the van der Waals forces of the long alkyl chain and the dipole-dipole interactions of the benzaldehyde moiety dictates its solubility profile.
Predicted Solubility Profile
The following table provides an estimated solubility of 4-Hexadecyloxybenzaldehyde in a range of common organic solvents at ambient temperature (approximately 25°C). This data is extrapolated from the known solubility of shorter-chain analogs like 4-butoxybenzaldehyde and general principles of physical organic chemistry.[3]
| Solvent Category | Solvent | Chemical Formula | Polarity | Predicted Solubility at 25°C | Rationale for Prediction |
| Non-Polar | Hexane | C₆H₁₄ | Non-Polar | High | The long alkyl chain of 4-Hexadecyloxybenzaldehyde will readily interact with the non-polar hexane molecules via van der Waals forces. |
| Toluene | C₇H₈ | Non-Polar | High | The aromatic ring of toluene can interact favorably with the benzene ring of the solute, while the overall non-polar character is compatible with the hexadecyl chain. | |
| Moderately Polar Aprotic | Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | High | DCM is a good solvent for a wide range of organic compounds and can effectively solvate both the non-polar tail and the moderately polar head of the molecule. |
| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | High | The ether linkage in both the solvent and the solute, along with the overall low polarity, promotes miscibility. | |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Polar | Moderate to High | THF is a versatile solvent that can solvate both non-polar and polar moieties effectively. | |
| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | Moderate | The ester group in ethyl acetate provides some polarity, but it is also a good solvent for many non-polar compounds. | |
| Polar Aprotic | Acetone | C₃H₆O | Polar Aprotic | Low to Moderate | The strong dipole of acetone is less compatible with the long non-polar chain, leading to reduced solubility compared to less polar solvents. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Low | The high polarity of acetonitrile makes it a poor solvent for the long alkyl chain. | |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Low | DMSO is a highly polar solvent and is unlikely to effectively solvate the non-polar hexadecyl group. | |
| Polar Protic | Ethanol | C₂H₅OH | Polar Protic | Very Low | The hydrogen-bonding network of ethanol is significantly disrupted by the long non-polar tail of the solute. |
| Methanol | CH₃OH | Polar Protic | Very Low | Similar to ethanol, the high polarity and hydrogen bonding of methanol make it a poor solvent for this molecule. | |
| Water | H₂O | Highly Polar Protic | Insoluble | The extreme polarity and strong hydrogen-bonding network of water make it incapable of solvating the large, non-polar 4-Hexadecyloxybenzaldehyde molecule. |
Factors Influencing Solubility
Several factors can influence the solubility of 4-Hexadecyloxybenzaldehyde:
-
Temperature: For most solid solutes, solubility increases with temperature. This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.
-
Solvent Polarity: As detailed in the table above, the polarity of the solvent is the most critical factor. A close match between the polarity of the solute and the solvent is necessary for significant solubility.
-
Molecular Structure: The long hexadecyl chain is the dominant structural feature dictating the solubility of this molecule, making it behave more like a lipid or wax than a simple benzaldehyde.
Experimental Determination of Solubility
To obtain precise solubility data, an empirical approach is necessary. The isothermal equilibrium method, also known as the shake-flask method, is a reliable and widely used technique.[4]
Principle
An excess of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the solute in the supernatant is then determined analytically.
Experimental Workflow
Caption: Isothermal Equilibrium Solubility Determination Workflow.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Hexadecyloxybenzaldehyde to several glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Using a calibrated pipette, add a precise volume of the chosen organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation during equilibration.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The required time may need to be determined empirically.
-
-
Sampling and Filtration:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid premature precipitation.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic solid particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Quantify the concentration of 4-Hexadecyloxybenzaldehyde using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.
-
-
Calculation:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or molarity) based on the measured concentration and the dilution factor.
-
Theoretical Framework and Advanced Prediction
While the "like dissolves like" principle provides a good qualitative understanding, more quantitative predictions can be made using computational models. Methods such as Quantitative Structure-Property Relationships (QSPR) and thermodynamics-based approaches can provide more accurate estimations.[5] More recently, machine learning models trained on large datasets of experimental solubility data have shown promise in accurately predicting the solubility of organic compounds in various solvents and at different temperatures.[6][7][8]
The thermodynamic cycle of dissolution involves the transition of the solute from its solid lattice to the gaseous phase (sublimation) and then the solvation of the gaseous molecule by the solvent.
Caption: Thermodynamic Cycle of Dissolution.
The overall Gibbs free energy of the solution (ΔG_solution) determines the spontaneity of the dissolution process and is related to the solubility.
Conclusion
4-Hexadecyloxybenzaldehyde is a molecule of significant interest in materials science. Its solubility is dominated by its long, non-polar alkyl chain, leading to high solubility in non-polar organic solvents and poor solubility in polar solvents. While precise experimental data is sparse, a strong predictive understanding can be achieved through the application of fundamental chemical principles and by analogy to related compounds. For applications requiring precise solubility values, the isothermal equilibrium method provides a robust and reliable experimental pathway. The continued development of computational and machine learning models will further enhance our ability to predict the solubility of such complex molecules, accelerating research and development in a variety of scientific fields.
References
-
Experiment 1. Solubility of Organic Compounds | PDF. (n.d.). Scribd. [Link]
-
Solubility of Organic Compounds. (2023, August 31). McMaster University. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]
-
4-(Hexadecyloxy)benzaldehyde. (n.d.). MySkinRecipes. [Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025, March 31). MDPI. [Link]
-
Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. (2022, June 22). PubMed. [Link]
-
3,4-Bis(hexadecyloxy)benzaldehyde. (n.d.). PubChem. [Link]
-
The Evolution of Solubility Prediction Methods. (2025, February 25). Rowan. [Link]
-
Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents. (n.d.). ChemRxiv. [Link]
-
(PDF) Solubility Temperature Dependence Predicted from 2D Structure. (2025, December 27). ResearchGate. [Link]
-
Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. (n.d.). ResearchGate. [Link]
-
4-Methoxybenzaldehyde. (n.d.). PubChem. [Link]
-
4-Hydroxybenzaldehyde. (n.d.). PubChem. [Link]
Sources
- 1. 4-(Hexadecyloxy)benzaldehyde [myskinrecipes.com]
- 2. chem.ws [chem.ws]
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- 5. lifechemicals.com [lifechemicals.com]
- 6. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Evolution of Solubility Prediction Methods | Rowan [rowansci.com]
- 8. chemrxiv.org [chemrxiv.org]
Influence of long alkoxy chains on mesomorphic properties.
Structural Tuning of Mesogens: The Critical Role of Alkoxy Chain Elongation
Executive Summary
In the engineering of thermotropic liquid crystals (LCs), the alkoxy tail (
Molecular Mechanics: The Core-Tail Competition
The mesophase is a product of frustrated packing. The rigid core (e.g., biphenyl, terphenyl) drives parallel alignment via
-
Short Chains (
): The molecular aspect ratio is low. The rigid core dominates, typically resulting in Nematic (N) phases where directional order exists without positional order. -
Long Chains (
): The flexible tails begin to segregate from the aromatic cores due to chemical incompatibility (micro-phase separation). This forces the molecules into layers, stabilizing Smectic (Sm) phases. -
The Odd-Even Effect: The transition temperatures (
or ) do not decay monotonically. They oscillate.-
Even
: The terminal methyl group extends parallel to the molecular long axis (increasing anisotropy). -
Odd
: The terminal methyl group extends at an angle (reducing effective length/anisotropy). -
Result: Even-numbered chains typically exhibit higher clearing points and greater thermodynamic stability.
-
Figure 1: The competitive balance between rigid core alignment and tail flexibility determines the mesophase topology.
Experimental Protocol: Synthesis of Alkoxy-Mesogens
To study these effects, one must synthesize a homologous series. The Williamson Ether Synthesis is the industry standard for attaching alkoxy tails to phenolic cores (e.g., 4-cyanophenol to create nOCBs).
Objective: Synthesize 4-alkoxy-4'-cyanobiphenyl (nOCB).
Reaction Type:
Step-by-Step Methodology
-
Reagent Preparation:
-
Dissolve 1.0 eq of 4-hydroxy-4'-cyanobiphenyl in Acetone (or DMF for longer chains).
-
Add 1.2 eq of anhydrous Potassium Carbonate (
). This acts as the base to deprotonate the phenol, forming the phenoxide nucleophile.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Critical Step: Add catalytic Potassium Iodide (KI) if using alkyl bromides. The iodide displaces the bromide in situ, creating a better leaving group (Finkelstein reaction logic).
-
-
Reflux:
-
Add 1.1 eq of the specific n-alkyl bromide (
). -
Reflux at
for 12–24 hours. Monitor via TLC (Mobile phase: 20% Ethyl Acetate in Hexane).
-
-
Workup (Purification):
-
Filter off the inorganic salts (
) while hot. -
Evaporate the solvent.
-
Precipitate the crude product by pouring into ice-cold water.[3]
-
Recrystallization: Dissolve crude solid in hot Ethanol. Cool slowly to room temperature, then
. This step is vital to remove unreacted alkyl halides which depress phase transition temperatures.
-
-
Validation:
-
NMR: Check for the disappearance of the phenolic -OH peak and the appearance of the triplet at
ppm ( ).
-
Characterization Workflow & Data Analysis
Once synthesized, the mesomorphic properties must be quantified.
Protocol:
-
Differential Scanning Calorimetry (DSC):
-
Run heating/cooling cycles (typically 10°C/min).
-
Identify Melting Point (
, Crystal LC) and Clearing Point ( , LC Isotropic). -
Note: Look for small enthalpy peaks indicating Smectic-Nematic transitions.
-
-
Polarized Optical Microscopy (POM):
Figure 2: The standard characterization workflow for validating mesomorphic transitions.
Comparative Data: The nOCB Homologous Series
The following table illustrates the "Odd-Even" effect and the "Nematic-Smectic Crossover" in 4-n-alkoxy-4'-cyanobiphenyls (nOCB).
| Chain Length ( | Melting Point ( | Clearing Point ( | Phase Sequence | Notes |
| 5 (Pentyloxy) | 48.0 | 68.0 | Cr | Pure Nematic |
| 6 (Hexyloxy) | 57.0 | 76.0 | Cr | High |
| 7 (Heptyloxy) | 54.0 | 74.0 | Cr | Lower |
| 8 (Octyloxy) | 54.5 | 80.0 | Cr | Crossover: Smectic appears |
| 9 (Nonyloxy) | 64.0 | 82.0 | Cr | Smectic range widens |
| 10 (Decyloxy) | 59.5 | 84.0 | Cr | Nematic phase vanishes |
Data synthesized from standard LC reference values (Gray & Goodby).
Application: LCNPs in Drug Delivery
In pharmaceutical development, the alkoxy chain length is a tuning knob for Liquid Crystal Nanoparticles (LCNPs) , such as cubosomes and hexosomes.
-
Lipophilicity & Loading: Longer alkoxy chains increase the volume of the hydrophobic domain within the lipid bilayer. This allows for higher loading capacities of hydrophobic drugs (e.g., Paclitaxel, Curcumin).
-
Phase Stability: Short chains may result in unstable micelles. Longer chains (
, e.g., phytantriol or glycerol monooleate derivatives) favor the formation of Inverse Hexagonal ( ) or Cubic ( ) phases, which are crucial for sustained release profiles in physiological fluids.
Figure 3: Impact of chain length on the efficacy of Liquid Crystal Nanoparticles (LCNPs).
References
-
BenchChem. (2025).[11] The Effect of Alkoxy Chain Length on the Mesomorphic Properties of Benzaldehyde Derivatives: A Comparative Guide. Retrieved from
-
Imrie, C. T., & Henderson, P. A. (2007). Liquid Crystal Dimers and Oligomers.[10] Chemical Society Reviews. (Context on odd-even effects in oligomers).
-
Mandle, R. J., et al. (2022). Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls. Royal Society of Chemistry. Retrieved from
-
Nagaraj, M., et al. (2017). Liquid crystal nanoparticles for commercial drug delivery.[12][13][14] White Rose Research Online.[12] Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[11][1][2][15] Retrieved from
-
MDPI. (2023).[13] Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems.[12][13] Pharmaceutics.[11][12][13][14] Retrieved from
Sources
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. mdpi.com [mdpi.com]
- 8. Tuning mesophase topology in hydrogen-bonded liquid crystals via halogen and alkyl chain engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Thioether-Linked Liquid Crystal Trimers: Odd–Even Effects of Spacers and the Influence of Thioether Bonds on Phase Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. Liquid crystal nanoparticle formulation as an oral drug delivery system for liver-specific distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
4-Hexadecyloxybenzaldehyde: Amphiphilic Architecture & Self-Assembly Protocols
Technical Guide for Materials Scientists & Drug Development Professionals
Executive Summary
4-Hexadecyloxybenzaldehyde (C16-Aldehyde) represents a critical class of promesogenic amphiphiles —molecules that serve as structural gatekeepers between simple surfactants and complex liquid crystalline systems. Unlike standard phospholipids used in liposomal formulations, this molecule combines a reactive electrophilic headgroup (benzaldehyde) with a rigid hydrophobic tail (hexadecyloxy chain).
This guide details the physicochemical logic governing its self-assembly, provides validated synthesis protocols, and explores its utility as a bioconjugation handle for functionalizing surfaces and drug carriers.
Molecular Architecture & Amphiphilicity
The utility of 4-Hexadecyloxybenzaldehyde stems from its distinct "Head-Tail" polarity contrast, which drives self-assembly at interfaces.
Structural Logic
-
The Head (Hydrophilic/Reactive): The benzaldehyde moiety is not merely a polar anchor; it is a chemical "hook." The carbonyl dipole moment (~2.3–2.7 D) provides sufficient polarity to orient the molecule at the air-water interface, while the aldehyde group remains available for Schiff base formation (reversible covalent bonding) with amines.
-
The Tail (Hydrophobic/Ordering): The 16-carbon alkyl chain (hexadecyl) provides strong Van der Waals interactions (
kJ/mol per methylene group). This length is critical; shorter chains (C6-C10) often fail to form stable Langmuir monolayers due to solubility, while longer chains (C18+) can lead to crystallization problems. C16 strikes the optimal balance for Langmuir-Blodgett (LB) transfer .
Phase Behavior (Promesogenic Character)
While often termed a "liquid crystal precursor," the pure aldehyde typically melts from a crystalline solid directly to an isotropic liquid (typically between 45–55°C, depending on purity). It does not usually exhibit stable enantiotropic mesophases (like Nematic or Smectic) on its own. However, it induces these phases immediately upon derivatization (e.g., reaction with aniline derivatives).
Synthesis & Purification Protocol
High-purity material (>98%) is non-negotiable for self-assembly studies. Trace impurities act as defects in LB films.
Williamson Ether Synthesis Workflow
The most robust route involves the O-alkylation of 4-hydroxybenzaldehyde.
Reagents:
-
4-Hydroxybenzaldehyde (1.0 eq)
-
1-Bromohexadecane (1.1 eq)
-
Potassium Carbonate (
, anhydrous, 3.0 eq) -
Solvent: Acetone (reflux) or DMF (80°C)
-
Catalyst: Potassium Iodide (KI, catalytic amount - optional but accelerates reaction via Finkelstein mechanism)
Step-by-Step Protocol:
-
Activation: Dissolve 4-hydroxybenzaldehyde in acetone. Add anhydrous
. Stir at room temperature for 30 minutes to generate the phenoxide anion (color shift to yellow/orange). -
Alkylation: Add 1-bromohexadecane dropwise. If using KI, add it now.
-
Reflux: Heat to reflux (~56°C) for 12–24 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The aldehyde spot (
) should appear, and the starting phenol ( ) should disappear. -
Workup: Filter off inorganic salts (
, excess ) while hot. Evaporate solvent. -
Purification (Critical): Recrystallize the crude solid from hot ethanol . Cool slowly to 4°C. The product crystallizes as white/pearly plates.
-
Validation:
H NMR ( ): Triplet at 4.0 ppm ( ), Singlet at 9.8 ppm ( ).
-
Figure 1: Williamson Ether Synthesis pathway for generating the amphiphilic core.
Self-Assembly: Langmuir-Blodgett (LB) Films
The primary application of this molecule in research is the formation of ordered monolayers.
Interfacial Thermodynamics
When spread on water, the aldehyde head groups hydrate, while the C16 chains point vertically into the air.
-
Gas Phase (G): At low density, molecules are disordered.
-
Liquid-Expanded (LE): Upon compression, tails begin to interact but remain fluid.
-
Solid-Condensed (SC): At high pressure (~20-30 mN/m), chains crystallize into a hexagonal close-packed lattice. This is the target state for deposition.
Isotherm Measurement Protocol
Equipment: Langmuir Trough (e.g., KSV NIMA or Biolin).
Subphase: Ultrapure water (18.2 M
-
Solution Prep: Dissolve the aldehyde in Chloroform (
) at 1 mg/mL. -
Spreading: Deposit 20-50
L dropwise onto the water surface. Wait 15 minutes for solvent evaporation. -
Compression: Compress barriers at 5-10 mm/min.
-
Target Pressure: For transfer to solid substrates (silicon/glass), maintain surface pressure at 25 mN/m .
-
Transfer Ratio: A ratio near 1.0 indicates perfect monolayer transfer (Y-type deposition is common for subsequent layers).
Figure 2: Thermodynamic states of the monolayer during Langmuir trough compression.
Functionalization: The "Schiff Base" Gateway
For drug development, the aldehyde group is a "click" handle. It reacts with primary amines (found on proteins, doxorubicin, or chitosan) to form imines.
Reductive Amination Strategy
This reaction permanently tethers the C16 tail to a drug or surface.
-
Imine Formation: Aldehyde + Amine
Imine (Schiff Base) + .-
Note: This is reversible and pH-sensitive.
-
-
Reduction: Add Sodium Cyanoborohydride (
) or Sodium Triacetoxyborohydride ( ).-
Result: Irreversible C-N bond (Secondary Amine).
-
Application: This creates "Lipid-Drug Conjugates" (LDCs) which self-assemble into nanoparticles, improving the bioavailability of hydrophilic drugs.
Data Summary: Properties & Reactivity[1][2]
| Property | Value / Characteristic | Relevance |
| Molecular Weight | ~346.55 g/mol | Small enough for high packing density. |
| Melting Point | 45–55°C (Solid | Low melting point aids in solvent-free processing. |
| Collapse Pressure | ~35–45 mN/m (on water) | Indicates a highly stable monolayer. |
| Reactivity | Electrophilic (Aldehyde) | Selective for |
| Solubility | Insoluble in water (critical for LB films). |
References
-
Sigma-Aldrich. 4-(Hexadecyloxy)benzaldehyde Product Specification & CAS 59117-18-9. Link
-
PubChem. 4-Hexadecyloxybenzaldehyde Compound Summary. National Library of Medicine. Link
-
BenchChem. Mesomorphic Properties of Alkoxybenzaldehyde Derivatives. (General reference for phase behavior of homologues). Link
-
Organic Chemistry Portal. Reductive Amination Protocols. (Standard protocols for aldehyde-amine conjugation). Link
-
NIST. Phase Transition Temperatures of Liquid Crystals. (Reference for homologue behavior). Link
Best Practices for the Storage, Handling, and Validation of 4-Hexadecyloxybenzaldehyde
Executive Summary
4-Hexadecyloxybenzaldehyde (CAS: 59117-18-9) is a critical mesogenic building block and synthetic intermediate utilized extensively in the development of liquid crystals, organic semiconductors, and specialized lipid-based drug delivery systems. The presence of the long, hydrophobic hexadecyl (cetyl) chain imparts unique phase-transition properties, making it highly valuable for supramolecular assembly.
However, as a Senior Application Scientist, I frequently observe that the majority of synthesis failures or batch-to-batch variations involving this compound stem from improper storage and handling. Like all aromatic aldehydes, its formyl group is inherently vulnerable to autoxidation . This in-depth technical guide provides a mechanistically grounded framework for the storage, handling, and self-validating quality control of 4-hexadecyloxybenzaldehyde.
Physicochemical Profiling
Understanding the physical nature of 4-hexadecyloxybenzaldehyde is the first step in designing a robust handling protocol. The extensive van der Waals interactions between the C16 alkyl chains dictate its physical state, typically rendering it a waxy solid or highly viscous liquid at ambient temperatures.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Mechanistic Implication |
| CAS Number | 59117-18-9 | Primary identifier for procurement and safety tracking. |
| Molecular Formula | C23H38O2 | High carbon-to-oxygen ratio dictates extreme hydrophobicity. |
| Molecular Weight | 346.55 g/mol | Requires precise molar calculations during formulation. |
| Physical State (20°C) | Waxy Solid / Viscous Liquid | Necessitates gentle thermal energy for homogenous aliquoting. |
| Reactivity | Electrophilic carbonyl | Susceptible to nucleophilic attack and radical autoxidation. |
Mechanisms of Degradation: The Autoxidation Vulnerability
To design an effective storage protocol, one must understand the causality of degradation. The primary degradation pathway for 4-hexadecyloxybenzaldehyde is radical-mediated autoxidation .
The formyl C-H bond is relatively weak (bond dissociation energy ~360 kJ/mol). When exposed to ultraviolet (UV) light or trace transition metals, this bond can undergo homolytic cleavage to form an acyl radical. If molecular oxygen (O2) is present, the acyl radical rapidly reacts to form a peroxy radical, which then abstracts a hydrogen atom from another aldehyde molecule. This propagates a chain reaction that yields peroxybenzoic acid, which subsequently reacts with another equivalent of the aldehyde to produce two molecules of 4-hexadecyloxybenzoic acid.
Even a 2-5% accumulation of this carboxylic acid impurity can drastically alter the smectic/nematic phase transition temperatures of downstream liquid crystal products or disrupt the pKa balance of lipid nanoparticle formulations.
Figure 1: Radical-mediated autoxidation pathway of 4-hexadecyloxybenzaldehyde.
Optimal Storage Architecture
Based on the degradation mechanisms, the storage architecture must actively suppress radical initiation and propagation .
Table 2: Storage Condition Matrix
| Parameter | Recommendation | Causality / Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | Lowers the kinetic energy of the system, preventing the activation energy threshold for radical initiation from being reached. |
| Atmosphere | Argon or Nitrogen Blanket | Displaces triplet oxygen from the headspace, starving the propagation step of the autoxidation chain reaction. |
| Light Exposure | Opaque / Amber Containers | Prevents the n→π* excitation of the carbonyl group, which can induce diradical-like behavior and initiate degradation. |
| Containment | PTFE-lined screw caps | Prevents the leaching of plasticizers and provides a hermetic seal against atmospheric moisture. |
Experimental Protocols: Handling and Aliquoting
Because 4-hexadecyloxybenzaldehyde is a waxy solid at 2-8°C, it cannot be simply poured or pipetted immediately upon removal from storage. It requires a controlled "Melt-and-Purge" workflow. The following protocol is designed as a self-validating system: if followed correctly, the physical state and spectroscopic purity of the compound will remain unchanged across multiple access cycles.
Figure 2: Inert-atmosphere melt-and-purge aliquoting workflow.
Step-by-Step Methodology:
-
Thermal Equilibration: Remove the sealed container from 2-8°C storage and place it in a dark desiccator at room temperature for 30-45 minutes.
-
Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture onto the chemical. This moisture can catalyze side reactions, degrade the compound over time, and introduce water into sensitive anhydrous syntheses.
-
-
Inert Transfer: Transfer the unopened container into a nitrogen-filled glovebox or connect it to a Schlenk line utilizing a continuous Argon counter-flow.
-
Causality: Argon is preferred over Nitrogen for benchtop work as it is monoatomic and denser than air. This density allows it to settle and create a robust, physical protective blanket over the liquid surface.
-
-
Gentle Melting: If the material is solidified, apply gentle, localized heating using a temperature-controlled water bath set to 35-40°C.
-
Causality: Avoid heat guns at all costs. Heat guns create localized "hot spots" exceeding 100°C, drastically accelerating thermal oxidation and potentially charring the material.
-
-
Aliquoting: Once the material is a flowable liquid, use a positive-displacement pipette or a glass syringe to transfer the required volume into pre-weighed, inert-gas-purged reaction vessels.
-
Headspace Purging & Sealing: Before resealing the master container, purge the headspace with a gentle stream of Argon for 30 seconds. Seal tightly with a PTFE-lined cap and wrap the seal with Parafilm.
-
Return to Storage: Immediately return the master container to 2-8°C dark storage.
Quality Control & Self-Validation
To ensure trustworthiness in your experimental results, you must validate the integrity of the 4-hexadecyloxybenzaldehyde batch periodically, especially if the container has been accessed multiple times.
-
Proton NMR (1H NMR) Validation: Dissolve a 2 mg aliquot in deuterated chloroform (CDCl3). The defining aldehyde proton should appear as a sharp singlet at approximately ~9.8 - 10.0 ppm. The presence of a broad peak downfield (>11.0 ppm) indicates the formation of the carboxylic acid (4-hexadecyloxybenzoic acid). If the integration of the acid peak exceeds 2% relative to the aldehyde peak, the batch must be purified via silica gel column chromatography (using a hexane/ethyl acetate gradient) before use in sensitive applications.
-
Visual Inspection: High-purity 4-hexadecyloxybenzaldehyde should be colorless to pale yellow. A distinct shift to a deep yellow or brownish hue indicates significant photochemical or oxidative degradation.
References
-
Title: Benzaldehyde - PubChem Compound Summary Source: National Center for Biotechnology Information (NCBI) URL: [Link]
Technical Guide: Health, Safety, and Handling of p-Alkoxybenzaldehydes
Topic: Health and Safety Data for p-Alkoxybenzaldehydes Content Type: Technical Guide / Whitepaper Audience: Research Scientists, Process Chemists, and Drug Development Professionals
Executive Summary
p-Alkoxybenzaldehydes (e.g., p-anisaldehyde, p-ethoxybenzaldehyde) are ubiquitous intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds. While often perceived as "mild" aromatic aldehydes due to their pleasant olfactory profiles, they present distinct physicochemical and toxicological challenges that are frequently underestimated in research environments.
This guide moves beyond the standard Safety Data Sheet (SDS) to address the autoxidation risks , skin sensitization mechanisms , and purification protocols required to maintain data integrity and personnel safety during drug development workflows.
Physicochemical Stability: The Autoxidation Hazard
The most critical, non-acute safety parameter for p-alkoxybenzaldehydes is their susceptibility to autoxidation.[1] Unlike simple aliphatic aldehydes, the electron-donating alkoxy group at the para position activates the carbonyl hydrogen, facilitating radical abstraction.[1]
The Mechanism
Upon exposure to atmospheric oxygen, these compounds degrade into their corresponding benzoic acids (e.g., p-anisic acid). This is not merely a purity issue; it introduces acidic impurities that can catalyze unwanted side reactions or alter the bioavailability profile of a drug candidate.[1]
Key Hazard: The accumulation of peroxybenzoic acid intermediates (though transient) can present a reactive hazard in concentrated, stored samples.
Figure 1: Radical chain mechanism of autoxidation.[1] Note the formation of peroxy-intermediates which act as pro-oxidants.[1]
Stability Data Comparison
| Property | p-Methoxybenzaldehyde (Anisaldehyde) | p-Ethoxybenzaldehyde | Safety Implication |
| CAS No. | 123-11-5 | 10031-82-0 | Unique identifiers for inventory tracking.[1] |
| Physical State | Oily Liquid | Solid (low melt) / Liquid | p-Ethoxy crystallizes <13°C; requires gentle heating to dispense.[1] |
| Flash Point | ~116°C (Closed Cup) | >110°C | Class IIIB Combustible.[1] Low fire risk unless pre-heated.[1] |
| Auto-ignition | 220°C | N/A | Avoid contact with hot surfaces (e.g., hotplates).[1] |
| Oxidation Rate | Moderate | Moderate to High | Must be stored under Argon/Nitrogen.[1] |
Toxicological Assessment: Sensitization & Acute Risks
Skin Sensitization (The Primary Occupational Risk)
p-Alkoxybenzaldehydes are classified as Category 1B Skin Sensitizers .[1][2] They act as haptens or pre-haptens .[1]
-
Mechanism: The aldehyde moiety reacts with lysine residues on skin proteins via Schiff base formation.
-
The "Pre-hapten" Effect: Autoxidation (described in Section 2) increases sensitization potency.[1] The resulting acid or per-acid species are often more reactive toward epidermal proteins than the parent aldehyde.[1]
Adverse Outcome Pathway (AOP):
-
Penetration: Lipophilic nature allows stratum corneum bypass.[1]
-
Haptenization: Covalent binding to skin proteins (Schiff base).
-
Activation: Dendritic cells (Langerhans cells) internalize the complex.[1]
-
Proliferation: T-cells proliferate in lymph nodes (induction phase).[1]
-
Elicitation: Subsequent exposure triggers dermatitis.[1]
Figure 2: Adverse Outcome Pathway for skin sensitization showing both direct haptenization and pre-hapten activation.[1]
Acute Toxicity Profile
While sensitization is high, systemic acute toxicity is relatively low.
-
Oral LD50 (Rat): > 2000 mg/kg (Typically ~3200 mg/kg for p-anisaldehyde).[1]
-
Dermal LD50 (Rabbit): > 5000 mg/kg.
-
Mutagenicity: Generally negative in Ames tests, though some in vitro assays show equivocal results at cytotoxic concentrations.
Experimental Protocols: Handling & Purification
Protocol: Safe Removal of Oxidized Impurities
Use this protocol if your aldehyde has yellowed or shows carboxylic acid peaks in NMR/LCMS.
Objective: Remove p-alkoxybenzoic acid without degrading the aldehyde.
-
Dissolution: Dissolve the impure aldehyde in diethyl ether or ethyl acetate (10 mL solvent per 1 g aldehyde).[1]
-
Wash 1 (Acid Removal): Wash the organic layer twice with saturated Sodium Bicarbonate (NaHCO₃) .[1]
-
Wash 2 (Neutralization): Wash once with brine (saturated NaCl).
-
Drying: Dry organic layer over anhydrous MgSO₄ for 15 minutes.
-
Concentration: Filter and concentrate under reduced pressure (Rotavap).
-
Validation: Check ¹H NMR. The aldehyde proton singlet (~9.8 ppm) should be clean; the acid proton (broad, >11 ppm) should be absent.
Protocol: Inert Storage (The "Blanket" Method)
Mandatory for storage > 1 week.
-
Container: Use amber glass vials with PTFE-lined caps.
-
Purge: Insert a needle connected to an Argon line into the vial headspace.[1]
-
Flow: Flow Argon gently for 30 seconds to displace heavier oxygen.
-
Seal: Cap immediately while removing the needle.[1]
-
Secondary Containment: Store in a desiccator or fridge (4°C) to slow oxidation kinetics.
Regulatory & Environmental Landscape[3]
IFRA Standards (Fragrance & Consumer Goods)
The International Fragrance Association (IFRA) heavily regulates these compounds due to sensitization.[1]
-
Restriction: p-Methoxybenzaldehyde is restricted in finished consumer products.[1][3]
-
Limits: Acceptable concentrations vary by category (e.g., lower for leave-on creams vs. rinse-off soaps).[1]
-
Compliance: Researchers formulating topical delivery systems must consult the latest IFRA Amendment (currently 51st) to ensure vehicle compliance.[1]
Environmental Fate (REACH Data)
-
Aquatic Toxicity: Classified as H412 (Harmful to aquatic life with long-lasting effects) .[1][2][4]
-
Biodegradability: Readily biodegradable, but acute releases can be toxic to aquatic invertebrates (Daphnia magna EC50 ~20-50 mg/L).[1]
-
Disposal: Do not pour down drains.[5][6] Collect in non-halogenated organic waste streams for incineration.[1]
References
-
European Chemicals Agency (ECHA). Registration Dossier: p-Anisaldehyde (CAS 123-11-5). [Link][1]
-
PubChem. Compound Summary: 4-Ethoxybenzaldehyde (CID 24834).[1] National Library of Medicine.[1] [Link]
-
International Fragrance Association (IFRA). IFRA Standards Library (51st Amendment). [Link][1]
-
Patlewicz, G., et al. (2001). "Skin-sensitization structure-activity relationships for aldehydes."[1][7] Contact Dermatitis, 44(6), 331-336.[7] [Link]
-
OECD. SIDS Initial Assessment Report: p-Methoxybenzaldehyde.[1] UNEP Publications.[1] [Link]
Sources
- 1. perfumersworld.com [perfumersworld.com]
- 2. directpcw.com [directpcw.com]
- 3. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 4. download.basf.com [download.basf.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Skin-sensitization structure-activity relationships for aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Hexadecyloxybenzaldehyde via Williamson Ether Synthesis
Introduction
4-Hexadecyloxybenzaldehyde is a valuable organic intermediate, finding applications in the synthesis of liquid crystals, pharmaceuticals, and other advanced materials.[1] Its long hexadecyl chain imparts significant lipophilicity, a desirable characteristic in the design of molecules for biological and materials science applications. The Williamson ether synthesis is a robust and versatile method for the preparation of ethers, and it is the chosen route for this protocol. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion displaces a halide from an alkyl halide.[2][3][4]
This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-Hexadecyloxybenzaldehyde from 4-hydroxybenzaldehyde and 1-bromohexadecane. We will delve into the mechanistic underpinnings of the reaction, offer practical insights for optimization, and provide a thorough guide to the purification and characterization of the final product.
Reaction Mechanism and Scientific Rationale
The synthesis of 4-Hexadecyloxybenzaldehyde via the Williamson ether synthesis is a two-step process occurring in a single pot.
Step 1: Deprotonation of 4-Hydroxybenzaldehyde
The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of 4-hydroxybenzaldehyde using a suitable base. In this protocol, anhydrous potassium carbonate (K₂CO₃) is employed. Potassium carbonate is a mild, inexpensive, and easy-to-handle base, making it a practical choice for this transformation.[5] The deprotonation generates a potent nucleophile, the potassium salt of the 4-formylphenoxide ion.
Step 2: Nucleophilic Substitution (SN2) Reaction
The generated phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromohexadecane. This attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant in this specific case as the carbon is not a stereocenter). The bromide ion is displaced as a good leaving group, resulting in the formation of the desired ether, 4-Hexadecyloxybenzaldehyde, and potassium bromide as a byproduct.[2][6]
The choice of a primary alkyl halide, 1-bromohexadecane, is crucial for the success of this SN2 reaction. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base/nucleophile, which would lead to the formation of hexadecene as an undesired byproduct.[4]
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Safety Information |
| 4-Hydroxybenzaldehyde | C₇H₆O₂ | 122.12 | 123-08-0 | Causes skin and serious eye irritation. May cause respiratory irritation.[7] |
| 1-Bromohexadecane | C₁₆H₃₃Br | 305.34 | 112-82-3 | Causes skin and serious eye irritation. May cause respiratory irritation.[8] |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Causes skin and serious eye irritation. May cause respiratory irritation.[9] |
| Acetone | C₃H₆O | 58.08 | 67-64-1 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.[10] |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation. May cause drowsiness or dizziness. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Not hazardous. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Not hazardous. |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Vacuum filtration apparatus (Büchner funnel and flask)
Experimental Protocol
1. Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (5.00 g, 40.9 mmol, 1.0 eq.).
-
Add anhydrous potassium carbonate (8.48 g, 61.4 mmol, 1.5 eq.).
-
Add 100 mL of acetone to the flask. Acetone is a suitable polar aprotic solvent for this reaction as it effectively dissolves the reactants and does not participate in the reaction.[4]
2. Addition of Alkyl Halide:
-
Add 1-bromohexadecane (13.7 g, 44.9 mmol, 1.1 eq.) to the reaction mixture. A slight excess of the alkyl halide is used to ensure complete consumption of the more valuable 4-hydroxybenzaldehyde.
3. Reaction:
-
Heat the reaction mixture to reflux (approximately 56 °C for acetone) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours. The disappearance of the 4-hydroxybenzaldehyde spot and the appearance of a new, less polar product spot will indicate the completion of the reaction.[5]
4. Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a Büchner funnel to remove the solid potassium carbonate and potassium bromide.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate (100 mL) and transfer it to a separatory funnel.
-
Wash the organic layer with deionized water (2 x 50 mL) to remove any remaining inorganic salts and residual acetone.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Hexadecyloxybenzaldehyde.
5. Purification:
The crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[11]
-
-
Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with hexane.
-
Dissolve the crude product in a minimal amount of dichloromethane or hexane.
-
Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration to 5-10%).
-
Collect the fractions containing the pure product (as determined by TLC) and concentrate them under reduced pressure to obtain the purified 4-Hexadecyloxybenzaldehyde as a white to off-white solid.[12]
-
Characterization of 4-Hexadecyloxybenzaldehyde
The identity and purity of the synthesized 4-Hexadecyloxybenzaldehyde can be confirmed by various spectroscopic methods. The following are the expected spectral data.
| Parameter | Value |
| Molecular Formula | C₂₃H₃₈O₂ |
| Molecular Weight | 346.55 g/mol [1] |
| Appearance | White to off-white solid |
| CAS Number | 59117-18-9[1] |
¹H NMR (Predicted): (400 MHz, CDCl₃) δ 9.88 (s, 1H, -CHO), 7.83 (d, J = 8.8 Hz, 2H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H, Ar-H), 4.04 (t, J = 6.6 Hz, 2H, -OCH₂-), 1.82 (p, J = 6.7 Hz, 2H, -OCH₂CH ₂-), 1.46-1.26 (m, 26H, -(CH₂)₁₃-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).
¹³C NMR (Predicted): (101 MHz, CDCl₃) δ 190.7, 164.2, 131.9, 129.9, 114.8, 68.4, 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 29.1, 26.0, 22.7, 14.1.
FTIR (KBr, cm⁻¹):
-
~2918, 2849 cm⁻¹: C-H stretching vibrations of the long alkyl chain.
-
~2730 cm⁻¹: C-H stretching of the aldehyde.
-
~1685 cm⁻¹: Strong C=O stretching of the aromatic aldehyde.
-
~1600, 1580, 1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1255, 1160 cm⁻¹: C-O stretching of the ether linkage.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Reaction | Inactive potassium carbonate (hygroscopic). | Use freshly dried, finely powdered potassium carbonate. |
| Low reaction temperature. | Ensure the reaction mixture is at a consistent reflux. | |
| Impure starting materials. | Use high-purity 4-hydroxybenzaldehyde and 1-bromohexadecane. | |
| Formation of Side Products | Presence of water in the reaction. | Use anhydrous acetone and ensure all glassware is dry. |
| Elimination (E2) reaction. | While less likely with a primary halide, ensure the temperature does not significantly exceed the reflux temperature. | |
| Difficult Purification | Product "oiling out" during recrystallization. | Re-heat to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling. |
| Poor separation during column chromatography. | Optimize the eluent system using TLC before running the column. A shallower gradient may be necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-Hexadecyloxybenzaldehyde via the Williamson ether synthesis. By understanding the underlying chemical principles and following the outlined procedures for reaction, work-up, and purification, researchers can confidently and efficiently produce this valuable compound. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product. This protocol is designed to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development.
References
- BenchChem. (2025). Purification of 4-(Hexyloxy)benzaldehyde by column chromatography vs recrystallization.
- BenchChem. (2025). Technical Support Center: Purification of Crude 4-(Hexyloxy)benzaldehyde.
- BenchChem. (2025). Physical and chemical properties of 4-(Hexyloxy)benzaldehyde.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde.
- Rastuti, et al. (2016).
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link].
-
MySkinRecipes. (n.d.). 4-(Hexadecyloxy)benzaldehyde. Retrieved from [Link].
-
NIST. (n.d.). Benzaldehyde, 4-(hexyloxy)-. In NIST Chemistry WebBook. Retrieved from [Link].
-
Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link].
-
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link].
-
PubChem. (n.d.). 4-(Hexadecyloxy)benzaldehyde. Retrieved from [Link].
- Sigma-Aldrich. (n.d.).
- Penta. (2025).
- Carl ROTH. (n.d.).
- CDH Fine Chemical. (n.d.).
- Redox. (2020).
- Central Drug House. (n.d.). 1-Bromohexadecane MSDS.
- BenchChem. (2025). Application Notes and Protocols for the Williamson Ether Synthesis of 4-Butoxybenzaldehyde.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Williamson Synthesis.
- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.
Sources
- 1. 4-(Hexadecyloxy)benzaldehyde [myskinrecipes.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. 4-(HEXADECYLOXY)BENZALDEHYDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis and Isolation of Schiff Bases from 4-Hexadecyloxybenzaldehyde
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Field Application: Metallomesogen Design, Liquid Crystals, and Lipophilic Pharmacophores
Introduction and Strategic Rationale
Schiff bases, defined by their characteristic azomethine (–C=N–) linkage, are highly versatile intermediates in both medicinal chemistry and advanced materials science[1]. While short-chain alkoxybenzaldehydes are common, the synthesis of Schiff bases from 4-hexadecyloxybenzaldehyde is of particular strategic interest. The incorporation of a 16-carbon (hexadecyl) lipophilic tail dramatically alters the physicochemical profile of the resulting imine.
In drug development, this extreme lipophilicity can be leveraged to enhance cellular membrane permeability or to design lipid-targeted prodrugs[1]. In materials science, the long alkyl chain is a critical structural motif for inducing mesomorphic (liquid crystalline) behavior, making these Schiff bases ideal precursors for synthesizing photoluminescent metallomesogens (e.g., Zn(II) or Cu(II) complexes) that self-assemble into columnar phases[2].
Mechanistic Insights and Experimental Design
The formation of a Schiff base is a reversible condensation reaction between an aldehyde and a primary amine, proceeding via a hemiaminal intermediate.
The Causality of Catalysis: This reaction is highly pH-dependent. A catalytic amount of weak acid (typically glacial acetic acid) is employed to protonate the carbonyl oxygen of the 4-hexadecyloxybenzaldehyde, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the primary amine[2].
-
Critical Threshold: If the environment is too acidic, the primary amine becomes protonated (forming an unreactive ammonium salt), halting the reaction. If it is too basic, the carbonyl remains insufficiently activated.
-
Thermodynamic Driving Force: Because the reaction is an equilibrium process, driving it to completion requires the removal of water or the exploitation of differential solubility. The protocols below utilize the latter: the long hexadecyl chain renders the final Schiff base highly insoluble in cold polar solvents (like methanol or ethanol), driving precipitation and pulling the equilibrium forward[2].
Experimental Protocols
The following self-validating protocols offer two distinct methodologies: a traditional thermodynamically driven solution-phase synthesis, and a kinetically driven green mechanochemical approach.
Protocol A: Conventional Solution-Phase Synthesis (Reflux)
This method is ideal for aromatic primary amines and ensures high purity through controlled crystallization.
Materials:
-
4-Hexadecyloxybenzaldehyde (2.0 mmol)
-
Primary Amine (e.g., substituted aniline or aliphatic amine) (2.0 mmol)
-
Methanol or Ethanol (Absolute, 30 mL)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Workflow:
-
Dissolution: Suspend 2.0 mmol of 4-hexadecyloxybenzaldehyde in 20 mL of absolute methanol in a round-bottom flask. Warm gently to 40°C to ensure complete dissolution. The long alkyl chain may require slight heating to overcome lattice energy.
-
Amine Addition: In a separate vial, dissolve 2.0 mmol of the primary amine in 10 mL of methanol. Add this dropwise to the aldehyde solution under continuous magnetic stirring.
-
Catalysis: Add 2–3 drops (approx. 0.1 mL) of glacial acetic acid to the mixture[2]. The solution may exhibit an immediate color change (often shifting to yellow/orange), indicating the initial formation of the azomethine conjugate system.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C (for methanol) for 3 to 4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) by observing the disappearance of the aldehyde spot.
-
Isolation: Remove the flask from heat and allow it to cool slowly to room temperature, then transfer to an ice bath (0–4°C) for 1 hour. The high lipophilicity of the hexadecyl chain will force the Schiff base to precipitate as a microcrystalline solid.
-
Purification: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with 3 x 5 mL of ice-cold methanol to remove unreacted starting materials and trace acid. Dry under vacuum.
Protocol B: Green Mechanochemical Synthesis (Solvent-Free)
This protocol utilizes mechanical force to overcome activation energy barriers, aligning with green chemistry principles by eliminating bulk solvents and reducing reaction times[1][3].
Materials:
-
4-Hexadecyloxybenzaldehyde (2.0 mmol)
-
Primary Amine (2.0 mmol)
Step-by-Step Workflow:
-
Preparation: Transfer equimolar amounts of 4-hexadecyloxybenzaldehyde (2.0 mmol) and the primary amine (2.0 mmol) into a clean, dry agate mortar.
-
Grinding: Grind the solid mixture vigorously with a pestle at room temperature. The mechanical friction provides localized heating and intimately mixes the crystal lattices.
-
Phase Transition Monitoring: Continue grinding for 15–30 minutes. The mixture will transition from a dry powder into a sticky paste, and eventually into a distinct solid mass as the water of condensation is released and the new Schiff base lattice forms[1][3].
-
Work-up: Once the physical state stabilizes and TLC confirms completion, add 5 mL of cold ethanol to the mortar to slurry the product.
-
Isolation: Filter the solid, wash with a minimal amount of cold ethanol, and dry in a desiccator.
Quantitative Data Summary
The following table summarizes the expected parameters and comparative advantages of the two methodologies based on standard laboratory optimizations.
| Parameter | Protocol A: Reflux (Solution-Phase) | Protocol B: Mechanochemical (Grinding) |
| Reaction Time | 3.0 – 4.0 Hours | 15 – 30 Minutes |
| Temperature | 65°C (Reflux) | Ambient (with localized friction heat) |
| Solvent Used | Methanol / Ethanol (30 mL) | None during reaction (5 mL for work-up) |
| Catalyst | Glacial Acetic Acid | None required |
| Typical Yield | 80% – 85% | 90% – 96% |
| Primary Advantage | High purity via slow crystallization | Eco-friendly, rapid, high yield[3] |
Synthesis and Application Workflow
Workflow of Schiff base synthesis and downstream applications.
References
-
Novel photoluminescent hemi-disclike liquid crystalline Zn(II) complexes of[N 2 O 2 ] donor 4-alkoxy substituted salicyldimine Schiff base with aromatic spacer - ResearchGate. Available at: [Link]
-
Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes - RSIS International. Available at: [Link]
-
Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - IJMCmed. Available at:[Link]
Sources
Using 4-Hexadecyloxybenzaldehyde to create thermotropic liquid crystals.
An In-Depth Guide to the Synthesis and Characterization of Thermotropic Liquid Crystals from 4-Hexadecyloxybenzaldehyde
Introduction: The Architectural Elegance of Liquid Crystals
Thermotropic liquid crystals represent a fascinating state of matter, exhibiting properties that bridge the fluidity of liquids and the long-range order of crystalline solids.[1][2] This duality arises from the unique molecular architecture of their constituent compounds, which typically consist of a rigid core (the mesogen) and flexible terminal chains.[3][4][5] The specific arrangement of these molecules is temperature-dependent, leading to the formation of various ordered phases (mesophases) such as the nematic, smectic, and chiral phases upon heating.[1][3]
4-Hexadecyloxybenzaldehyde is an exemplary precursor for creating such materials. Its structure provides two key components: a rigid benzaldehyde group that can be readily functionalized to extend the mesogenic core, and a long, flexible C16 alkyl chain (hexadecyloxy group) that promotes the formation of ordered, yet fluid, molecular arrangements.[6] This application note provides a detailed, experience-driven guide for the synthesis of a representative Schiff base liquid crystal derived from 4-Hexadecyloxybenzaldehyde and outlines the essential protocols for its thermal and optical characterization. The methodologies are designed to be self-validating, ensuring researchers can confidently synthesize and identify thermotropic liquid crystalline behavior.
Part 1: Synthesis of a Calamitic (Rod-Shaped) Liquid Crystal
The most direct pathway to forming a liquid crystal from an aldehyde is through the synthesis of an imine, or Schiff base.[5][7] This reaction links aromatic rings, extending the rigid core and enhancing the molecular anisotropy required for mesophase formation.[8] Here, we detail the synthesis of (E)-N-(4-ethoxyphenyl)-4-(hexadecyloxy)benzaldimine via the condensation of 4-Hexadecyloxybenzaldehyde with 4-ethoxyaniline.
Causality Behind Component Selection:
-
4-Hexadecyloxybenzaldehyde: Provides the foundational rigid aromatic ring and the long, flexible alkyl chain. This long chain is crucial for promoting smectic phases, where molecules organize into layers.
-
4-ethoxyaniline: This molecule extends the rigid core, increasing the length-to-breadth ratio (aspect ratio) of the final molecule. A higher aspect ratio generally enhances the stability and temperature range of the liquid crystal phase.
-
Ethanol as Solvent: It is an excellent solvent for both reactants and, importantly, a poor solvent for the product at lower temperatures, facilitating product crystallization upon cooling.[9]
-
Glacial Acetic Acid as Catalyst: A small amount of acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.[9][10]
Experimental Protocol: Synthesis
Materials:
-
4-Hexadecyloxybenzaldehyde (1.0 eq)
-
4-ethoxyaniline (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hot plate
-
Apparatus for vacuum filtration (Buchner funnel, filter paper, flask)
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of 4-Hexadecyloxybenzaldehyde and 4-ethoxyaniline in a minimal volume of absolute ethanol.
-
Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.[10]
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain gentle reflux with continuous stirring for 4-6 hours.
-
The progress of the reaction can be monitored using Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new product spot.
-
Upon completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature. The product will begin to crystallize.
-
To maximize yield, place the flask in an ice bath for 30 minutes to fully precipitate the solid product.
-
Collect the crude product by vacuum filtration. Wash the solid crystals with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Purify the product via recrystallization from hot ethanol until a constant melting point is achieved. Dry the purified crystals under vacuum.
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow for a Schiff Base Liquid Crystal
Part 2: Characterization of Thermotropic Properties
Once the compound is synthesized and purified, its liquid crystalline properties must be characterized. This involves two primary, complementary techniques: Polarized Optical Microscopy (POM) for visual identification of mesophases and Differential Scanning Calorimetry (DSC) for quantitative measurement of transition temperatures and enthalpies.[11][12][13]
Protocol 1: Polarized Optical Microscopy (POM)
POM is the quintessential tool for visualizing the unique textures of liquid crystal phases.[14][15] The principle relies on the optical anisotropy (birefringence) of mesophases; they can rotate the plane of polarized light, appearing bright and textured against a dark background when viewed between two crossed polarizers.[13][14]
Methodology:
-
Sample Preparation: Place a few milligrams of the synthesized compound onto a clean glass microscope slide. Cover with a clean coverslip.
-
Instrument Setup: Position the slide on a hot stage apparatus connected to a programmable temperature controller, which is mounted on the stage of a polarizing microscope.
-
Eliminate Thermal History: Heat the sample to a temperature approximately 10°C above its clearing point (the transition to the isotropic liquid phase). The view under crossed polarizers will become completely dark, as the isotropic liquid is optically isotropic.[10]
-
Observation upon Cooling: Slowly cool the sample at a controlled rate (e.g., 1-5°C/min). As the material transitions from the isotropic liquid into a mesophase, birefringent textures will appear.[16]
-
Phase Identification:
-
Nematic Phase: Often appears as a "schlieren" texture with dark brushes or a "marbled" texture. These textures are typically highly mobile when nudged.
-
Smectic A Phase: Frequently exhibits a "focal conic fan" texture. These textures are generally more viscous and less mobile than nematic phases.
-
Crystalline Phase: Upon further cooling, the material will solidify into a crystalline structure, which may appear as spherulites or needle-like crystals.[16]
-
-
Record Transition Temperatures: Note the temperatures at which these textural changes occur. These correspond to the phase transition temperatures.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[17][18] It provides precise data on the temperatures and enthalpy changes (ΔH) associated with phase transitions.[13][18]
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of the purified sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program:
-
Heat the sample to a temperature well above its clearing point (e.g., 20°C above the temperature determined by POM). This erases the sample's thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its melting point.
-
Heat the sample again at the same controlled rate. The data from this second heating run is typically used for analysis to ensure a consistent thermal history.[9]
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature.
-
Endothermic Peaks (on heating): Represent transitions that require energy input, such as crystal to liquid crystal (melting) and liquid crystal to isotropic liquid (clearing).[9]
-
Exothermic Peaks (on cooling): Represent transitions that release energy, such as isotropic liquid to liquid crystal and liquid crystal to crystal (crystallization).
-
Transition Temperature (T): The onset or peak temperature of the transition.
-
Enthalpy of Transition (ΔH): The integrated area of the transition peak, representing the energy of the transition.
-
Characterization Workflow and Sample Data
Caption: Figure 2: Characterization Workflow for Thermotropic Properties
Table 1: Representative Thermal Data from DSC (Second Heating Scan)
| Transition | Onset Temp. (°C) | Peak Temp. (°C) | ΔH (kJ/mol) | Phase Assignment |
| Crystal (Cr) → Smectic (Sm) | 85.2 | 86.5 | 28.5 | Melting Point (Tm) |
| Smectic (Sm) → Nematic (N) | 102.1 | 102.5 | 1.2 | Smectic-Nematic Transition |
| Nematic (N) → Isotropic (I) | 115.6 | 116.0 | 0.8 | Clearing Point (Tc) |
Note: The data presented in Table 1 is illustrative for a hypothetical compound similar to the one synthesized and serves as an example of expected results.
Conclusion
4-Hexadecyloxybenzaldehyde serves as a versatile and accessible starting material for the creation of thermotropic liquid crystals. Through a straightforward Schiff base condensation, it is possible to synthesize calamitic mesogens with predictable and well-defined properties. The subsequent characterization by Polarized Optical Microscopy and Differential Scanning Calorimetry provides a complete picture of the material's phase behavior, confirming its identity as a thermotropic liquid crystal. The protocols and insights provided in this guide offer a robust framework for researchers to explore the synthesis and fundamental properties of these advanced materials, paving the way for their application in novel technologies.
References
-
Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (2020). Molecules. [Link]
-
Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers. H5P. [Link]
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]
-
Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. PMC. [Link]
-
The Synthesis and Characterization of Thermotropic Liquid Crystal Model Compounds. (2011). Seton Hall University Dissertations and Theses. [Link]
-
DSC Study of Bent-Core and Rod-Shaped Liquid Crystal Mixtures. (2015). Acta Physica Polonica A. [Link]
-
Schiff base liquid crystals with terminal iodo group: Synthesis and thermotropic properties. (2011). African Journal of Pure and Applied Chemistry. [Link]
-
Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. (2020). PubMed. [Link]
-
LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2024). Chemistry of Materials. [Link]
-
Various techniques have been used to characterize liquid crystals. Course Hero. [Link]
-
Polarization Microscope Pictures of Liquid Crystals. Kent State University. [Link]
-
Thermal characterisation of thermotropic nematic liquid-crystalline elastomers. Macromolecular Chemistry and Physics. [Link]
-
Liquid Crystal Transitions. NETZSCH Analyzing & Testing. [Link]
-
Synthesis and Characterization of Photo-Responsive Thermotropic Liquid Crystals Based on Azobenzene. (2018). MDPI. [Link]
-
Thermotropic Liquid Crystals for Temperature Mapping. (2022). Frontiers in Bioengineering and Biotechnology. [Link]
-
Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical translation. (2025). Journal of Applied Pharmaceutical Science. [Link]
-
Three Rings Schiff Base Ester Liquid Crystals. (2022). Semantic Scholar. [Link]
-
Liquid Crystalline Behaviour of Symmetrical Thermotropic Schiff Base Compounds. (2025). ResearchGate. [Link]
-
The analysis of phase transition temperatures of SmA liquid crystal by dielectric characterization. OAM-RC. [Link]
-
The differential scanning calorimetry (DSC) curves for liquid crystal nanoparticles (LCNP)-#8, #9, #10, and #11. ResearchGate. [Link]
-
Synthesis and Characterization of New Thermotropic Liquid Crystals Derived from 4-Hydroxybenzaldehyde. Scholarly. [Link]
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Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC. [Link]
-
4-(Hexadecyloxy)benzaldehyde. MySkinRecipes. [Link]
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Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Liquid Crystalline Properties of New Schiff Bases N-[4-(4-n-Alkanoyloxybenzoyloxy)benzylidene]. AUST J BASIC APPL SCI. [https://www.researchgate.net/publication/228670557_Synthesis_and_Liquid_Crystalline_Properties_of_New_Schiff_Bases_N-4-4-n-Alkanoyloxybenzoyloxybenzylidene]-4-Cyano-4-Hydroxy-4-Thio-and_4-Nitroanilines]([Link])
-
Synthesis, Structural Characterization, and Liquid Crystal Properties of Lanthanide Complexes with Schiff Base Ligand 1,3-bis-[(4-butyloxy-benzylidene). Scientific Research Publishing. [Link]
-
4-Hydroxybenzaldehyde. PubChem. [Link]
-
Chemical Properties of Benzaldehyde, 4-(pentyloxy)- (CAS 5736-91-4). Cheméo. [Link]
-
Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine recept. (2025). bioRxiv. [Link]
-
Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PMC. [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2025). ResearchGate. [Link]
-
Synthesis of new enantiopure poly(hydroxy)aminooxepanes as building blocks for multivalent carbohydrate mimetics. Beilstein Journal of Organic Chemistry. [Link]1860-5397-10-291-S1.pdf)
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- 2. BJOC - Thermotropic and lyotropic behaviour of new liquid-crystalline materials with different hydrophilic groups: synthesis and mesomorphic properties [beilstein-journals.org]
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- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Application Note: Optimized Experimental Setup for the Condensation of 4-Hexadecyloxybenzaldehyde with Anilines
Executive Summary & Application Context
The condensation of 4-hexadecyloxybenzaldehyde with aniline derivatives yields long-chain alkoxy Schiff bases (imines). Due to their highly lipophilic C16 tails and rigid aromatic cores, these molecules are critical intermediates in the development of metallomesogens (liquid crystals), self-assembling monolayers, and lipophilic bioactive compounds[1][2]. This application note details an optimized, self-validating protocol for this synthesis, emphasizing the mechanistic causality behind solvent selection, catalyst tuning, and purification strategies.
Mechanistic Causality & Experimental Design
The formation of a Schiff base is a classic equilibrium-driven condensation reaction[3]. Designing a robust protocol requires balancing two competing mechanistic requirements:
-
Nucleophilic Attack vs. Carbonyl Activation: Anilines are relatively weak nucleophiles because the nitrogen lone pair is delocalized into the aromatic ring. To facilitate nucleophilic attack, the carbonyl oxygen of 4-hexadecyloxybenzaldehyde must be activated (protonated) by an acid catalyst[4].
-
The "Goldilocks" Acid Concentration: If the acid concentration is too high, the aniline nitrogen becomes protonated (forming a non-nucleophilic anilinium ion), halting the reaction. Therefore, a strictly catalytic amount of a weak acid—typically glacial acetic acid—is required to activate the carbonyl without sequestering the amine[1][4].
-
Dehydration & Equilibrium Shift: The intermediate hemiaminal undergoes acid-catalyzed dehydration to form the C=N double bond. Because this step releases water, the reaction is reversible. Using absolute ethanol as a solvent at reflux helps shift the equilibrium forward. Furthermore, the extreme lipophilicity of the C16 chain causes the product to selectively precipitate upon cooling, naturally driving the equilibrium toward product formation via Le Chatelier's principle[5].
Materials and Reagents
Table 1: Required Reagents and Solvents
| Reagent / Solvent | Role in Experiment | Purity Requirement | Notes |
| 4-Hexadecyloxybenzaldehyde | Electrophilic precursor | >98% | Highly lipophilic; requires heating for dissolution. |
| Aniline (or derivative) | Nucleophile | >99% | Use freshly distilled to avoid oxidation byproducts. |
| Glacial Acetic Acid | Acid Catalyst | >99.8% | Must be anhydrous to prevent shifting equilibrium backward. |
| Absolute Ethanol | Reaction Solvent | Anhydrous (200 Proof) | Solubilizes reagents at reflux; forces precipitation at 0°C. |
| Hexane & Ethyl Acetate | TLC Eluents | HPLC Grade | Used for in-process reaction monitoring. |
Experimental Workflow
Fig 1. Experimental workflow for the synthesis of the Schiff base.
Self-Validating Protocol
This protocol is designed with built-in validation checkpoints to ensure high yield and purity without relying blindly on standardized timers.
Step 1: Reagent Dissolution (The Solubility Check)
-
Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.0 mmol of 4-hexadecyloxybenzaldehyde in 10 mL of absolute ethanol[5].
-
Causality: The C16 alkoxy chain makes the aldehyde highly hydrophobic, preventing full dissolution at room temperature.
-
Validation Checkpoint: Heat the mixture gently to 50°C. Do not proceed to Step 2 until the solution becomes completely clear.
Step 2: Amine and Catalyst Addition
-
Action: Add 1.05 mmol of the chosen aniline derivative (a slight 5% molar excess). Immediately add 2 drops (approx. 0.1 mL) of glacial acetic acid[1].
-
Causality: The slight excess of aniline compensates for minor oxidative losses, while the acetic acid initiates carbonyl activation[4].
Step 3: Reflux and Condensation
-
Action: Attach a reflux condenser and heat the mixture to 75–80°C (gentle reflux) for 2 to 4 hours under a nitrogen atmosphere.
-
Validation Checkpoint (In-Process Monitoring): After 2 hours, spot the reaction mixture against the starting aldehyde on a silica gel TLC plate (Eluent: 9:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot (higher
) and the appearance of a new, highly UV-active imine spot (lower ) validates reaction completion.
Step 4: Precipitation and Isolation
-
Action: Remove the flask from heat, allow it to cool to room temperature, and then transfer it to an ice bath (0–5°C) for 30 minutes.
-
Causality: The long hexadecyl chain drastically reduces the solubility of the Schiff base in cold ethanol, forcing selective crystallization while unreacted aniline and acetic acid remain dissolved[2].
-
Validation Checkpoint: A dense crystalline precipitate must form. If oiling out occurs, reheat to dissolve and cool more slowly.
Step 5: Purification (Recrystallization)
-
Action: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 3 x 5 mL of ice-cold absolute ethanol. Recrystallize the crude solid from boiling absolute ethanol or methanol[1][2].
-
Validation Checkpoint: Dry the purified crystals in a vacuum desiccator overnight. Record the melting point. A sharp melting point range (
2°C variance) validates that the product is free of unreacted aldehyde or aniline.
Quantitative Data & Optimization Metrics
Table 2: Optimization Parameters and Causality Metrics
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Validation Metric |
| Catalyst Loading | No acid / >5 drops | 1-2 drops Glacial AcOH | Balances carbonyl activation without protonating the aniline[4]. |
| Solvent Choice | Water / Methanol (RT) | Absolute Ethanol (Reflux) | Ensures complete dissolution of the C16 chain at high temperatures[5]. |
| Reaction Time | < 1 Hour | 2 - 4 Hours | TLC confirms complete consumption of the aldehyde precursor. |
| Purification | Column Chromatography | Recrystallization (EtOH) | Takes advantage of the lipophilic C16 chain for selective precipitation, avoiding silica degradation of the imine[2]. |
Mechanistic Pathway
Fig 2. Mechanistic pathway of the acid-catalyzed condensation reaction.
References
-
Novel photoluminescent hemi-disclike liquid crystalline Zn(II) complexes of [N 2 O 2 ] donor 4-alkoxy substituted salicyldimine Schiff base with aromatic spacer. ResearchGate. Available at:[Link][1]
-
Trimesic Acid-Based Star Mesogens with Flexible Spacer: Synthesis and Mesophase Characterization. Australian Journal of Chemistry | ConnectSci. Available at:[Link][5]
-
Second-harmonic generation in Langmuir–Blodgett monolayers of stilbazium salt and phenylhydrazone dyes. Optica Publishing Group. Available at:[Link][2]
-
Problem 21 Reaction of aniline with benzaldehyde. Vaia. Available at:[Link][3]
-
Aniline and Benzaldehyde Reaction Guide. Scribd. Available at: [Link][4]
Sources
Application Note: Formulation and Characterization of Lamellar Liquid Crystal Emulsions for Advanced Cosmetic Delivery Systems
Target Audience: Formulation Scientists, Dermatological Researchers, and Cosmetic Drug Development Professionals.
Introduction & Mechanistic Grounding
Liquid crystal (LC) emulsions represent a sophisticated phase state in cosmetic science, bridging the gap between the fluidity of traditional emulsions and the ordered molecular arrangement of crystalline solids[1]. Unlike conventional oil-in-water (O/W) emulsions where oil droplets are randomly dispersed, LC emulsions form highly organized lyotropic structures—most notably the lamellar phase (
The primary driver for utilizing lamellar LC emulsions in dermatological applications is their biomimetic structural homology to the human stratum corneum[3][4]. The stratum corneum's lipid matrix consists of ceramides, cholesterol, and free fatty acids arranged in alternating lipid and aqueous bilayers. Lamellar LC emulsions replicate this architecture, allowing them to integrate seamlessly into the skin barrier without disrupting endogenous lipid pathways[4][5].
The Causality of Phase Formation: Critical Packing Parameter (CPP)
The formation of a lamellar phase is strictly governed by the Critical Packing Parameter (CPP) of the selected amphiphilic emulsifiers[6]. The CPP is defined as
-
When CPP < 1/3 , spherical micelles form.
-
When CPP ≈ 1 , the geometry favors planar bilayers, which is the fundamental prerequisite for lamellar liquid crystal formation[7][8].
By selecting specific emulsifier blends (e.g., cetearyl alcohol combined with alkyl glucosides or sucrose esters), formulators can manipulate the CPP to approach 1, driving the spontaneous self-assembly of multilayered bilayers around oil droplets and throughout the continuous aqueous phase[5][9]. This structure imparts high viscoelasticity, which sterically hinders oil droplet coalescence and flocculation, resulting in superior kinetic stability[10][11].
Caption: Mechanistic pathway from emulsifier geometry (CPP) to biomimetic skin barrier repair.
Standardized Experimental Protocols
The successful formulation of an ultra-micro liquid crystal (ULC) emulsion relies heavily on thermodynamic control. The alignment of liquid crystals occurs exclusively during the controlled cooling phase; rapid quenching will trap the system in an amorphous state, preventing the mesophase transition[1][5].
Protocol A: Preparation of Lamellar Liquid Crystal Emulsions
Note: This protocol utilizes a stepwise heat-emulsification method designed to maximize the yield of lamellar structures.
Step 1: Phase Preparation
-
Aqueous Phase (Part A): In a borosilicate glass beaker, combine deionized water, humectants (e.g., glycerin, butylene glycol), and rheological modifiers (e.g., 0.2% Tara gum or Xanthan gum). Causality: Polysaccharides are preferred as they stabilize the continuous phase without disrupting the delicate interfacial organization of the liquid crystals[12]. Heat the mixture to 75°C – 78°C[10].
-
Oil Phase (Part B): In a separate beaker, combine the lipid phase (e.g., capric triglyceride, squalane) with the LC-promoting emulsifier blend (e.g., Cetearyl Alcohol and Cetearyl Glucoside, or Sorbitan Stearate/Sucrose Cocoate). Heat to 75°C – 78°C until completely homogenous[4][9].
Step 2: High-Shear Homogenization
-
Slowly introduce the heated Oil Phase (Part B) into the Aqueous Phase (Part A) while continuously mixing.
-
Immediately subject the mixture to high-shear homogenization (e.g., using an IKA ULTRA-TURRAX®) at 4000–8000 rpm for exactly 3 minutes[6][10]. Causality: This high-energy input dictates the initial droplet size. Aiming for an ultra-micro particle size (< 4 µm) enhances the total interfacial area available for lamellar bilayer formation[6].
Step 3: Controlled Cooling (Critical Step)
-
Transfer the emulsion to a low-shear overhead stirrer.
-
Agitate moderately at 150 rpm while allowing the system to cool gradually to 50°C[5][10]. Causality: The gradual reduction in thermal energy allows the surfactant molecules sufficient time to orient themselves into ordered, planar bilayers rather than disordered micelles.
-
Once the temperature reaches 50°C, temperature-sensitive active ingredients (e.g., peptides, antioxidants) can be incorporated.
-
Continue gentle stirring until the emulsion reaches room temperature (approx. 25°C).
Caption: Workflow for the thermodynamic preparation and validation of LC emulsions.
Protocol B: Structural Validation & Stability Evaluation
A self-validating protocol requires orthogonal analytical techniques to confirm both the presence and the stability of the lamellar phase.
1. Polarized Light Microscopy (PLM)
-
Purpose: To visually confirm the anisotropic nature of the emulsion.
-
Method: Place a thin smear of the emulsion on a glass slide with a coverslip. Observe under a polarized light microscope at 400x magnification with cross-polarizers.
-
Acceptance Criteria: The presence of distinct, bright "Maltese cross" patterns confirms the existence of multilamellar vesicles (liquid crystals) surrounding the oil droplets[5][9].
2. Small-Angle X-ray Scattering (SAXS)
-
Purpose: To quantify the lamellar d-spacing (repeat distance between bilayers).
-
Method: Load the sample into a quartz capillary and expose to X-ray scattering. Calculate the repeat distance (
) from the first-order Bragg peak using the equationngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> . -
Acceptance Criteria: A sharp scattering peak indicating a highly ordered lamellar structure, typically with a d-spacing that correlates to the combined thickness of the lipid bilayer and the intercalated water layer.
3. Differential Scanning Calorimetry (DSC)
-
Purpose: To evaluate the water-binding capacity (bound vs. free water).
-
Method: Cool the sample to -40°C and heat gradually to 40°C.
-
Acceptance Criteria: A reduction in the freezing peak of bulk water indicates a high percentage of "bound water" trapped within the lamellar hydrophilic channels, confirming the emulsion's superior moisturizing mechanism[8][13].
Quantitative Data Presentation
To streamline formulation development, the following tables summarize a validated baseline composition and the expected characterization metrics for a stable lamellar LC emulsion.
Table 1: Model Composition for Lamellar LC Emulsion
| Phase | Ingredient Function | Example Material (INCI) | Concentration (% w/w) | Rationale |
| A (Water) | Solvent | Deionized Water | Q.S. to 100 | Continuous phase medium. |
| A (Water) | Humectant | Glycerin / Butylene Glycol | 5.00 | Hydration; does not disrupt LC formation[12]. |
| A (Water) | Rheology Modifier | Tara Gum | 0.20 | Stabilizes continuous phase without interfacial interference[12]. |
| B (Oil) | Emollient / Lipid | Caprylic/Capric Triglyceride | 10.00 | Core lipid phase; optimal polarity for LC formation[9][12]. |
| B (Oil) | LC Emulsifier Blend | Cetearyl Alcohol & Cetearyl Glucoside | 3.00 - 5.00 | Primary surfactant; CPP ≈ 1 drives lamellar bilayer assembly[4]. |
| B (Oil) | Co-emulsifier | Glyceryl Stearate | 1.00 | Enhances packing density of the lipid bilayer[4]. |
| C (Active) | Bioactive / Preservative | Phenoxyethanol, Actives | ≤ 2.00 | Added post-cooling (<50°C) to protect integrity. |
Table 2: Characterization Metrics & Stability Criteria
| Analytical Method | Target Metric | Implications for Product Efficacy |
| Droplet Size (DLS) | Higher viscoelasticity; deeper stratum corneum penetration[6][10]. | |
| Microscopy (PLM) | Visible Maltese Crosses | Confirms anisotropic lamellar phase; ensures biomimetic barrier repair[5][9]. |
| Thermal Stability | Stable up to 40°C | Ensures LC structure survives above normal skin temperature (33°C)[8]. |
| Rheology | Pseudoplastic (Shear-thinning) | Smooth sensory application; prevents creaming during storage[10]. |
References
-
1. cosmeticscientist.com.
-
5. seppic.com. 6.6. mdpi.com. 7.14. jc-dermalabo.jp. 8.11. nih.gov. 9.13. apjcriweb.org. 10.2. in-cosmetics.com. 11.7. ovid.com. 12.8. cosmeticsandtoiletries.com. 13.12. gattefosse.com. 14.9. tci-thaijo.org.
Sources
- 1. Understanding Liquid Crystal Emulsions in Cosmetic Science | Cosmetic Scientist - London Beauty Chemist and Formulators [cosmeticscientist.com]
- 2. Maximizing lyotropic liquid crystal formation for stable and pleasant cosmetic formulations | Dr. Robert Shengkui Hu, Investor | Advisor | Consultant [connect.in-cosmetics.com]
- 3. grandingredients.com [grandingredients.com]
- 4. Skin-Mimicking Structure and Advantages of Lamellar Beauty Using Liquid Crystal Emulsions | Sharon Personal Care [sharonpc.com]
- 5. seppic.com [seppic.com]
- 6. mdpi.com [mdpi.com]
- 7. ovid.com [ovid.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ultra-micro Liquid Crystal in Cosmetic Emulsion with Excellent Moisture Retention and Delivery Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gattefosse.com [gattefosse.com]
- 13. APJCRI Article Page [apjcriweb.org]
- 14. jc-dermalabo.jp [jc-dermalabo.jp]
Troubleshooting & Optimization
Common by-products in the synthesis of 4-Hexadecyloxybenzaldehyde.
Welcome to the technical support center for the synthesis of 4-Hexadecyloxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and by-products encountered during the synthesis of this long-chain aromatic aldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions in a direct, question-and-answer format to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-Hexadecyloxybenzaldehyde and what are its primary challenges?
A1: The most prevalent and versatile method for synthesizing 4-Hexadecyloxybenzaldehyde is the Williamson ether synthesis.[1] This S_N2 reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile to attack an electrophilic 1-halo-hexadecane (typically 1-bromohexadecane).[2] While straightforward in principle, the main challenges include competing side reactions such as C-alkylation, elimination of the alkyl halide, and incomplete reactions, all of which can complicate purification and reduce yields.
Q2: I am observing a significant amount of unreacted 4-hydroxybenzaldehyde in my crude product. What are the likely causes and how can I resolve this?
A2: The presence of unreacted 4-hydroxybenzaldehyde is a common issue that typically points to incomplete deprotonation of the starting material or insufficient reaction time.
-
Ineffective Deprotonation: The base used (e.g., potassium carbonate, sodium hydride) is crucial for forming the reactive phenoxide. Ensure the base is of high purity, anhydrous, and used in a sufficient stoichiometric amount (typically 1.5-2.5 equivalents).[3] For solid bases like K₂CO₃, using a finely powdered form can increase the surface area and reaction rate.
-
Suboptimal Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[4]
-
Purification Strategy: Unreacted 4-hydroxybenzaldehyde can be effectively removed during the work-up by washing the organic layer with a dilute aqueous base solution (e.g., 5% NaOH).[5] The acidic phenol will be deprotonated and extracted into the aqueous layer, leaving the desired ether product in the organic phase.
Q3: My product is contaminated with an impurity that has a similar polarity. What could this be and how can I prevent its formation?
A3: A common by-product with similar polarity to the desired product is the C-alkylated isomer, 2-hydroxy-3-hexadecyl-benzaldehyde. The phenoxide ion is an ambident nucleophile, meaning it can be alkylated at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3]
To favor the desired O-alkylation:
-
Solvent Choice: The use of polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is highly recommended as they generally favor O-alkylation.[3] Protic solvents can solvate the oxygen anion, making the carbon atoms of the ring more nucleophilic.
-
Counter-ion: The nature of the cation can also influence the O/C alkylation ratio.
Troubleshooting Common By-products
This section provides a detailed guide to identifying and mitigating the formation of common by-products in the synthesis of 4-Hexadecyloxybenzaldehyde.
Issue 1: Formation of 1-Hexadecene
Q: My NMR spectrum shows signals consistent with a terminal alkene. What is this by-product and how can I minimize it?
A: The alkene you are observing is likely 1-hexadecene, which is formed via an E2 elimination reaction of 1-bromohexadecane. This side reaction is competitive with the desired S_N2 substitution.[6]
Causality and Prevention:
-
Base Strength: Strong, sterically hindered bases can favor elimination. While a sufficiently strong base is needed for deprotonation, excessively harsh conditions should be avoided.
-
Temperature: Higher reaction temperatures can favor elimination over substitution. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Alkyl Halide Choice: While 1-bromohexadecane is a primary alkyl halide and less prone to elimination than secondary or tertiary halides, the long alkyl chain can still undergo this side reaction.[2]
Troubleshooting and Purification:
-
Reaction Monitoring: Carefully monitor the reaction by TLC to avoid prolonged reaction times at elevated temperatures.
-
Purification: 1-Hexadecene is a non-polar by-product and can typically be removed from the more polar desired product by silica gel column chromatography.[7]
Issue 2: Presence of 4-Hexadecyloxybenzoic Acid
Q: I have an acidic impurity in my final product. What is it and how did it form?
A: The acidic impurity is likely 4-hexadecyloxybenzoic acid, which forms from the oxidation of the aldehyde functional group in your product.[5] Aldehydes can be sensitive to air oxidation, especially under basic conditions or upon prolonged storage.
Prevention and Remediation:
-
Inert Atmosphere: Conducting the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.
-
Purification: This carboxylic acid by-product can be easily removed by washing the organic solution of the crude product with a basic aqueous solution, such as saturated sodium bicarbonate. The acid will be converted to its water-soluble carboxylate salt and extracted into the aqueous layer.
Experimental Protocols
Protocol 1: Synthesis of 4-Hexadecyloxybenzaldehyde via Williamson Ether Synthesis
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
4-Hydroxybenzaldehyde
-
1-Bromohexadecane
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
5% Aqueous Sodium Hydroxide (NaOH)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add 1-bromohexadecane (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the 4-hydroxybenzaldehyde is consumed, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with 5% aqueous NaOH (2x), followed by water (1x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent like ethanol.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude 4-Hexadecyloxybenzaldehyde in a minimal amount of dichloromethane or the initial eluent.
-
Load the sample onto the column.
-
Elute with a solvent system of increasing polarity, starting with pure hexane to remove non-polar impurities like 1-hexadecene.
-
Gradually increase the polarity (e.g., to a 98:2 to 90:10 hexane:ethyl acetate gradient) to elute the desired product.
-
Collect fractions and monitor by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.[7]
Data Presentation
| By-product | Typical Cause | Prevention/Mitigation | Purification Method |
| Unreacted 4-Hydroxybenzaldehyde | Incomplete reaction; insufficient base | Use sufficient anhydrous base; ensure adequate reaction time and temperature | Basic aqueous wash (e.g., 5% NaOH) |
| 2-Hydroxy-3-hexadecyl-benzaldehyde (C-alkylation) | Ambident nature of phenoxide nucleophile | Use polar aprotic solvents (DMF, DMSO) | Column chromatography |
| 1-Hexadecene (Elimination) | E2 elimination of 1-bromohexadecane | Avoid excessively high temperatures and strongly hindered bases | Column chromatography |
| 4-Hexadecyloxybenzoic Acid (Oxidation) | Air oxidation of the aldehyde | Use an inert atmosphere; avoid prolonged storage | Basic aqueous wash (e.g., NaHCO₃) |
Visualizations
Caption: Reaction scheme for the synthesis of 4-Hexadecyloxybenzaldehyde.
Caption: Troubleshooting flowchart for purification of 4-Hexadecyloxybenzaldehyde.
References
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]
-
Elimination Reactions. Available at: [Link]
-
Elimination reactions. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
Rastuti, U., Siswanta, D., & Jumina. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. Available at: [Link]
-
Hashim, A., Poulose, V., & Thiemann, T. (2021). One Pot O-alkylation/Wittig Olefination of Hydroxybenzaldehydes in DMSO. Chem. Proc., 3(1), 99. Available at: [Link]
-
Wikipedia. (2020). Williamson ether synthesis. Available at: [Link]
-
Neuman, R. C. (2003). Formation of Alkenes and Alkynes. Elimination Reactions. In Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2012). Elimination Reactions: The Zaitsev Rule. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.8: Elimination Reactions- Zaitsev's Rule. Available at: [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Available at: [Link]
-
Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. Available at: [Link]
-
Mandal, S., Biswas, S., Mondal, M. H., & Saha, B. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. Tenside Surfactants Detergents, 57(2), 115-121. Available at: [Link]
-
Dou, X., et al. (2021). Evolution of a 4-Benzyloxy-benzylamino Chemotype to Provide Efficacious, Potent, and Isoform Selective PPARα Agonists as Leads for Retinal Disorders. Journal of Medicinal Chemistry, 64(7), 3843-3862. Available at: [Link]
-
Al-Haideri, R. A., & Al-Masoudi, N. A. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press, 1(1), 1-10. Available at: [Link]
-
Taylor & Francis. (2023). 4-hydroxybenzaldehyde – Knowledge and References. Available at: [Link]
-
Chemical Profile and Industrial Applications of 4-Hydroxybenzaldehyde. (2025). Available at: [Link]
-
4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Available at: [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for the Removal of Unreacted p-Hydroxybenzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing purification bottlenecks. p-Hydroxybenzaldehyde (PHB) is a highly versatile, bifunctional building block used extensively in Williamson ether syntheses, Knoevenagel condensations, and Schiff base formations.
However, its dual functionality—a reactive electrophilic aldehyde and a weakly acidic phenolic hydroxyl group—often complicates downstream purification. Traditional silica gel chromatography frequently results in severe streaking and poor resolution due to strong hydrogen bonding. This guide provides field-proven, causality-driven troubleshooting protocols to efficiently remove unreacted PHB from your reaction mixtures without compromising your target product.
Part 1: Troubleshooting & FAQs
Q1: My synthesized product is non-acidic, but a standard aqueous workup leaves significant PHB contamination. Why does this happen, and how do I fix it? Causality & Solution: The phenolic proton of PHB is weakly acidic (pKa ~7.6). A standard water or weak brine wash will not ionize the phenol, leaving the PHB highly lipophilic and partitioned in the organic phase. To resolve this, utilize a mild base extraction. Washing the organic layer with saturated aqueous sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH) deprotonates the phenol, forming a highly water-soluble sodium phenoxide salt. Note: You must ensure your target product is stable to alkaline conditions (pH 10–12) before proceeding.
Q2: My target product is base-sensitive (e.g., contains esters or easily enolizable stereocenters). How can I remove PHB without using harsh alkaline extractions? Causality & Solution: Aldehydes undergo reversible nucleophilic addition with bisulfite ions (HSO₃⁻) to form stable, highly polar, water-soluble α-hydroxy sulfonate salts (bisulfite adducts)[1]. Because this reaction is specific to aldehydes and unhindered ketones, it leaves most other functional groups intact[2]. By mixing the organic phase with a saturated sodium bisulfite solution and a miscible co-solvent (like methanol or DMF), unreacted PHB is converted into an ionic adduct that rapidly partitions into the aqueous layer[3].
Q3: I am performing parallel synthesis in a 96-well plate, and liquid-liquid extraction is too tedious. Is there a solid-phase alternative? Causality & Solution: Polymer-supported scavenger resins containing primary amines or sulfonyl hydrazides can covalently bind to the electrophilic carbonyl carbon of PHB, forming a stable imine or hydrazone linkage[4]. Add a solid-supported scavenger, such as a sulfonyl hydrazide resin[5], directly to the reaction mixture. The resin irreversibly captures the unreacted PHB. After a brief incubation, the resin is simply filtered off, leaving the purified product in the filtrate, eliminating the need for aqueous workups[6].
Part 2: Decision Matrix and Workflows
To determine the most efficient purification route, follow the logical progression in the decision matrix below.
Caption: Decision matrix for selecting the optimal p-hydroxybenzaldehyde removal strategy.
Part 3: Quantitative Comparison of Removal Techniques
When designing your purification workflow, consider the efficiency and chemical requirements of each method. The table below summarizes the operational parameters for PHB removal[7].
| Purification Technique | Reagent Used | Target Impurity State | Removal Efficiency | Best Suited For |
| Base Extraction | 0.1 M NaOH or Sat. Na₂CO₃ | Sodium phenoxide (Aqueous) | > 98% | Base-stable, highly lipophilic products. |
| Bisulfite Extraction | Sat. NaHSO₃ (aq) + MeOH | α-hydroxy sulfonate (Aqueous) | ~ 96.5% | Base-sensitive products; ester-containing compounds. |
| Scavenger Resin | Sulfonyl Hydrazide Polystyrene | Covalently bound to resin (Solid) | > 99% | Parallel synthesis; water-soluble products. |
Part 4: Validated Experimental Protocols
Protocol A: Sodium Bisulfite Extraction for Base-Sensitive Products
This protocol leverages the specific reactivity of the aldehyde group, protecting base-sensitive moieties on your target molecule[2].
-
Solubilization: Dissolve the crude mixture (containing your product and unreacted PHB) in a water-miscible solvent like Methanol or DMF (approx. 5 mL per mmol of PHB)[3]. Causality: The miscible co-solvent is critical; it breaks the hydration shell of the aqueous bisulfite, allowing it to interface with the organic phase and driving the nucleophilic addition forward.
-
Adduct Formation: Add 1–2 mL of saturated aqueous sodium bisulfite (NaHSO₃) per mmol of PHB[3].
-
Agitation: Shake vigorously for 30–60 seconds.
-
Self-Validating System: The mixture should become slightly warm as the exothermic adduct formation occurs. Furthermore, monitor the aqueous layer's pH. The bisulfite solution naturally buffers around pH 4–5. If the pH drops significantly, it indicates the formation of sulfonic acids, meaning your bisulfite reagent has oxidized and needs replacement.
-
-
Phase Separation: Dilute the mixture with 25 mL of deionized water and 25 mL of an immiscible organic extraction solvent (e.g., Ethyl Acetate or 10% EtOAc/Hexanes)[3].
-
Isolation: Separate the layers. The lower aqueous layer contains the charged PHB-bisulfite adduct, while the upper organic layer contains your purified product[1].
-
Work-up: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the purified product[1].
Caption: Workflow of sodium bisulfite liquid-liquid extraction for PHB removal.
Protocol B: Covalent Scavenging via Sulfonyl Hydrazide Resin
Ideal for water-soluble products or automated synthesis platforms where liquid-liquid extraction is prohibitive[6].
-
Preparation: Dissolve the crude mixture in a compatible, non-nucleophilic solvent (e.g., DCM, THF, or DMF).
-
Resin Addition: Add 2.5 to 3.0 equivalents of polymer-supported sulfonyl hydrazide resin (based on the estimated moles of unreacted PHB)[5].
-
Incubation: Shake or stir gently at room temperature for 2–4 hours. Causality: Gentle orbital shaking is required instead of magnetic stirring. Magnetic stir bars will mechanically shear the polystyrene beads, generating fine particulates that will clog your filters and contaminate the final product.
-
Filtration: Filter the suspension through a fritted funnel or a plug of glass wool[4].
-
Self-Validating System: Perform a quick TLC of the filtrate against a PHB standard. The characteristic UV-active spot for PHB should be entirely absent. If faint traces remain, add 0.5 eq of fresh resin and incubate for an additional hour.
-
-
Washing: Wash the captured resin with 2–3 column volumes of the reaction solvent to ensure complete recovery of your target product[6].
-
Concentration: Concentrate the combined filtrates to yield the completely PHB-free product.
References[1] Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite - Benchchem. URL: https://www.benchchem.com/application-notes/efficient-aldehyde-removal-by-liquid-liquid-extraction-with-sodium-bisulfite[2] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - JoVE. URL: https://www.jove.com/t/57034/separation-aldehydes-reactive-ketones-from-mixtures-using-bisulfite[3] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5933221/[4] Scavenger Resins - Amerigo Scientific. URL: https://www.amerigoscientific.com/scavenger-resins.html[5] Solid-Supported Scavengers - Supra sciences. URL: https://suprasciences.com/solid-supported-scavengers/[6] Strategies in Organic Synthesis - Wipf Group - University of Pittsburgh. URL: https://wipf.chem.pitt.edu/Courses/2320_04/Solid%20supported%20reagents.pdf[7] Solvent screening for the extraction of aromatic aldehydes - SSRN. URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4593457
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How to prevent oxidation and discoloration of benzaldehyde derivatives.
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting protocols and best practices to prevent the common issues of oxidation and discoloration in benzaldehyde derivatives. By understanding the underlying mechanisms and implementing proper handling techniques, you can ensure the integrity and reactivity of your valuable reagents.
Part 1: Troubleshooting Guide — Immediate Problem Resolution
This section addresses issues that have already occurred, providing both an explanation and a direct course of action.
❓ Issue: My benzaldehyde derivative is a liquid, but it has turned yellow and/or contains white crystalline precipitate.
Root Cause Analysis: This is the most common sign of degradation. Benzaldehyde and its derivatives are highly susceptible to autoxidation, a free-radical chain reaction with atmospheric oxygen.[1] This process converts the aldehyde to the corresponding benzoic acid, which is often a white crystalline solid with low solubility in the aldehyde, causing it to precipitate out.[1] The yellow discoloration can be due to the formation of polymerized aromatic byproducts, often accelerated by light and trace metal impurities.[1][2]
Immediate Corrective Action: Purification Before use in any synthesis, the oxidized derivative must be purified to remove the acidic contaminants, which can interfere with subsequent reactions, particularly base-catalyzed processes.[3]
Protocol 1: Basic Aqueous Wash to Remove Benzoic Acid This is the most straightforward method for removing the primary oxidation product.[4][5]
-
Materials:
-
Oxidized benzaldehyde derivative
-
Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate)
-
5-10% aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution[1][4]
-
Deionized water
-
Brine (saturated aqueous NaCl)
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
-
Separatory funnel, flasks, and standard glassware
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve the impure benzaldehyde derivative in 3-4 volumes of an organic solvent like diethyl ether in a separatory funnel.
-
Basic Extraction: Add an equal volume of 10% sodium carbonate solution to the funnel. Stopper the funnel and shake vigorously for 1-2 minutes. Crucially, vent the funnel frequently to release the CO₂ gas produced from the acid-base reaction.[1]
-
Separation: Allow the layers to separate. The benzoic acid is converted to its water-soluble sodium benzoate salt and is extracted into the lower aqueous layer. Drain and discard the aqueous layer.[4]
-
Repeat: Repeat the wash with the basic solution one more time.
-
Neutral Wash: Wash the organic layer with an equal volume of deionized water, followed by a wash with brine to aid in the removal of dissolved water.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent (e.g., anhydrous MgSO₄). Swirl and let it stand for 10-15 minutes.[1][3]
-
Isolation: Filter the solution to remove the drying agent. The purified benzaldehyde derivative is in the filtrate. The solvent can be removed via rotary evaporation, and if necessary, the aldehyde can be further purified by vacuum distillation.[3]
-
Part 2: Proactive Prevention & Best Practices (FAQs)
This section provides answers to common questions about the long-term storage and handling of benzaldehyde derivatives to prevent degradation from occurring in the first place.
💬 FAQ 1: What is the fundamental mechanism of benzaldehyde oxidation?
Benzaldehyde autoxidation is a classic free-radical chain reaction initiated by factors like light or trace metals.[1][6] The process involves initiation, propagation, and termination steps, where atmospheric oxygen reacts with the aldehyde to form a peroxy acid intermediate, which then oxidizes another molecule of benzaldehyde to yield two molecules of benzoic acid.[6][7][8]
💬 FAQ 2: What are the optimal storage conditions for benzaldehyde derivatives?
Proper storage is the most critical factor in maintaining the long-term stability of these compounds.[1] The goal is to mitigate exposure to oxygen, light, and heat.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly preventing the autoxidation chain reaction. This is the single most effective preventative measure.[1][9][10] |
| Container | Amber Glass Bottle with Septum-Sealed Cap | Protects the light-sensitive compound from UV radiation, which can initiate radical formation. A tight seal minimizes air ingress.[1][11] |
| Temperature | Cool & Consistent (2-8°C) | Reduces the kinetic rate of the oxidation reaction.[9][12][13] Avoid repeated freeze-thaw cycles. |
| Purity | Use High-Purity Reagents | Trace metal impurities can act as catalysts for oxidation. Ensure reagents are free from acidic or basic contaminants.[2] |
💬 FAQ 3: How do I properly handle reagents under an inert atmosphere?
Using an inert atmosphere is essential for preventing oxidation during both storage and reaction setup.[1][9] The most common method is sparging, or bubbling an inert gas through the liquid.[14][15]
Protocol 2: Solvent/Reagent Degassing by Inert Gas Sparging
-
Materials:
-
Solvent/reagent in a flask sealed with a rubber septum
-
Source of dry inert gas (Argon or Nitrogen) with a regulator and tubing
-
Two needles: one long (for gas inlet) and one short (for gas outlet)
-
-
Step-by-Step Procedure:
-
Setup: Seal the flask containing your liquid with a rubber septum. Insert the long needle so its tip is submerged below the liquid surface. Insert the short outlet needle through the septum, ensuring it remains above the liquid level.[14]
-
Purge: Begin a gentle but steady flow of inert gas through the long needle. You should see bubbles forming in the liquid. This bubbling displaces dissolved oxygen from the solution.[14][15]
-
Duration: For most applications, sparge the liquid for approximately 15-30 minutes.[16][17] A general rule of thumb is to sparge for at least 1 minute per 5 mL of solvent.[18]
-
Completion: Once degassing is complete, raise the long inlet needle so its tip is above the liquid surface but still inside the flask. Remove the short outlet needle first. This maintains a positive pressure of inert gas in the flask's headspace. Finally, remove the inlet needle.
-
💬 FAQ 4: Can I add a stabilizer? If so, which one should I choose?
Yes, adding a radical-scavenging antioxidant is a highly effective strategy, especially for long-term storage. These inhibitors function by intercepting the peroxy radicals, thus terminating the oxidation chain reaction.[8][19]
| Stabilizer | Typical Concentration | Mechanism & Use Case |
| Hydroquinone (HQ) | 100 - 500 ppm | A highly effective radical scavenger. Often added to freshly distilled benzaldehyde for storage.[3][10] |
| Butylated Hydroxytoluene (BHT) | 250 - 1000 ppm | A common, versatile antioxidant used in a wide range of organic reagents and solvents to prevent peroxide formation.[13][20] |
| tert-Butylhydroquinone (TBHQ) | 200 - 1000 ppm | A synthetic antioxidant widely used to stabilize oils, fats, and industrial organic compounds against autoxidation.[21][22][23] |
Important Consideration: Always ensure the chosen stabilizer will not interfere with your planned downstream reactions. For most synthetic applications at these low concentrations, interference is minimal, but it should always be a consideration.
💬 FAQ 5: I've tried basic purification, but my derivative is still impure. What is a more advanced purification technique?
For stubborn impurities or for separating aldehydes from non-aldehyde products, purification via a sodium bisulfite adduct is a highly selective and effective classical method.[4][24][25]
Mechanism: Aldehydes react reversibly with sodium bisulfite to form a solid, water-soluble adduct. Most other organic functional groups (except some reactive ketones) do not react. This allows for the physical separation of the aldehyde.[4][26]
Protocol 3: Purification via Bisulfite Adduct Formation (General Outline)
-
Adduct Formation: The impure aldehyde is vigorously stirred with a saturated aqueous solution of sodium bisulfite. The solid adduct often precipitates and can be collected by filtration.[24][26]
-
Washing: The collected solid adduct is washed with a cold solvent (like ethanol or ether) to remove any adhering organic impurities.
-
Regeneration: The purified adduct is then treated with either a mild acid or a base (e.g., aqueous Na₂CO₃ or NaOH) to reverse the reaction and regenerate the pure aldehyde, which can then be extracted with an organic solvent.[4][24]
This method is particularly useful when distillation is not feasible or when separating the aldehyde from compounds with similar boiling points.
References
-
Filo. (2025, May 25). what is auto oxidation give mechanism of oxidation of benzaldehyde. Retrieved from [Link]
-
Cardiff University. (2025, February 5). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. ORCA. Retrieved from [Link]
-
ResearchGate. (2018, November 7). How to purify Benzaldehyde with benzoic acid contamination. Retrieved from [Link]
-
ResearchGate. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]
-
University of Florida Digital Collections. (2009, March 10). AUTOXIDATION OF BENZALDEHYDE. Retrieved from [Link]
-
University of York. (n.d.). Degassing solvents. Chemistry Teaching Labs. Retrieved from [Link]
-
Berry Group, University of Wisconsin. (2019, November 1). Degassing Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde.
-
Sciencemadness Discussion Board. (2013, November 24). Forming the sodium bisulfite adduct of Benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). EP0096153A2 - Stabilization of aldehydes.
-
Biomanufacturing.org. (2013, September 25). SOP: Degassing a Solution by Helium Sparge. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, November 10). Benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN104974034A - Method of two-column separation of benzoic acid, benzaldehyde and methylbenzene.
-
ResearchGate. (2016, April 20). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
askIITians. (2025, July 23). How do you convert benzoic acid to benzaldehyde?. Retrieved from [Link]
-
Sciencemadness.org. (2010, November 26). Oxidation of Benzaldehyde, Prevention Of. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]
-
YouTube. (2019, July 30). Sparging a Solvent. Retrieved from [Link]
-
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from [Link]
-
MacsChem. (n.d.). Tertiary Butyl Hydroquinone. Retrieved from [Link]
-
Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butylhydroquinone. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, December 8). Why does benzaldehyde turn yellow?. Retrieved from [Link]
-
PMC. (2022, May 10). Factors That Affect the Accumulation of Strecker Aldehydes in Standardized Wines: The Importance of pH in Oxidation. Retrieved from [Link]
-
Phenomenex. (2014). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Oxidation of Alcohols. Retrieved from [Link]
-
Reddit. (2024, April 13). PA and aroma chemical storage?. r/DIYfragrance. Retrieved from [Link]
-
NY.gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]
- Google Patents. (n.d.). EP2047846A2 - Process for stabilizing hydroquinone.
-
Chemico-Biological Interactions. (2019, February). Ethanol induces skin hyperpigmentation in mice with aldehyde dehydrogenase 2 deficiency. Retrieved from [Link]
-
Sabanci University. (n.d.). Chemical Storage Guidelines. Faculty of Engineering and Natural Sciences. Retrieved from [Link]
-
Chemistry StackExchange. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Chemguide. (n.d.). oxidation of aldehydes and ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
Scribd. (n.d.). Lab.9 - Aldehydes and Ketones. Retrieved from [Link]
-
AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
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Recrystallization solvent selection for purifying alkoxybenzaldehydes.
[1]
Topic: Recrystallization Solvent Selection & Troubleshooting Target Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)
Introduction: The Deceptive Simplicity of Alkoxybenzaldehydes
Alkoxybenzaldehydes (e.g., Anisaldehyde, Vanillin derivatives, 3,4,5-Trimethoxybenzaldehyde) are critical intermediates in drug discovery. While they appear structurally simple, they present two distinct purification challenges:
-
Oiling Out: The introduction of alkoxy chains often lowers the melting point, causing the compound to separate as a liquid (oil) before crystallizing, trapping impurities.
-
Autoxidation: The aldehyde moiety is highly susceptible to air oxidation, converting the desired product into its corresponding benzoic acid contaminant, which can catalyze further decomposition.[1]
This guide provides a logic-driven approach to solvent selection and troubleshooting to ensure high-purity isolation.
Solvent Selection Logic
Do not rely on trial-and-error. Select your solvent system based on the lipophilicity (alkyl chain length) and melting point of your specific aldehyde.
Solvent Decision Matrix
The following logic flow dictates the starting solvent system based on your compound's physical properties.
Figure 1: Decision tree for selecting the initial recrystallization solvent system.
Quantitative Solvent Data
Use this table to refine your ratios.
| Solvent System | Polarity | Best For | Operational Note |
| Ethanol / Water | High | Short chains (Methoxy/Ethoxy), Vanillin derivatives. | Gold Standard. Dissolve in hot EtOH, add warm water to turbidity.[2] |
| Cyclohexane | Non-Polar | Polymethoxylated rings (e.g., 3,4,5-trimethoxybenzaldehyde). | Yields long needles.[3] Avoids oxidation better than ethers. |
| EtOAc / Hexane | Medium | Mid-length chains (Propoxy/Butoxy). | Good for removing polar acid impurities. |
| Methanol | High | Very polar, phenolic aldehydes. | Risk of acetal formation if acid catalyst is present. |
Critical Troubleshooting: "Oiling Out"
Symptom: Upon cooling, the solution turns milky or deposits a viscous droplet at the bottom instead of crystals. Cause: The Liquid-Liquid Phase Separation (LLPS) boundary is hit before the solubility curve. This is thermodynamically driven by impurities lowering the melting point.
The "Rescue" Protocol
If your product oils out, do not filter the oil. It is impure. Follow this rescue workflow:
Figure 2: Workflow to recover a crystallization batch that has oiled out.
Detailed Rescue Steps:
-
Re-dissolve: Heat the mixture until the oil layer disappears into the bulk solvent.
-
Dilute: Add 10-20% more of the good solvent (e.g., Ethanol). Why? This shifts the system away from the "miscibility gap" where oiling occurs.
-
Seed: Cool the solution very slowly to just below the expected melting point. Add a seed crystal.[3]
-
Insulate: Wrap the flask in foil or a towel. Rapid cooling promotes oiling; slow cooling promotes lattice formation.
Experimental Protocol: Inert Recrystallization
To prevent the formation of benzoic acid impurities during purification, you must exclude oxygen.[4]
Materials:
Procedure:
-
Degas Solvents: Sparge the recrystallization solvent with nitrogen for 15 minutes prior to use.
-
Dissolution: Place crude solid in a flask. Cap with a septum and insert a nitrogen needle (outlet) and gas source (inlet).[1]
-
Heat: Inject the solvent via syringe through the septum while heating. Bring to a gentle reflux.
-
Filtration (If needed): If insoluble particles exist, use a pre-heated glass funnel.[3] Speed is critical here to prevent air exposure.
-
Crystallization: Allow the flask to cool to room temperature under the nitrogen atmosphere.
-
Wash: Filter the crystals and wash with ice-cold, degassed solvent.[3]
Frequently Asked Questions (FAQs)
Q: My crystals are turning yellow/brown after drying. Why? A: This is oxidation. Alkoxybenzaldehydes auto-oxidize to benzoic acids, which are often white, but trace quinone-like polymerization byproducts are yellow/brown.
-
Fix: Dry your crystals in a vacuum desiccator protected from light. Store under Argon.[1]
Q: Can I use Diethyl Ether/Petroleum Ether? A: While chemically viable, it is not recommended for scale-up or rigorous purification. Ether is prone to peroxide formation and high evaporation rates, which can cause crusting on the glass walls rather than defined crystal growth. Cyclohexane or Heptane/EtOAc are superior, safer alternatives.
Q: I have a 5% impurity of the corresponding Benzoic Acid. Will recrystallization remove it? A: Yes, but you must use a slightly basic wash.
-
Protocol: Before recrystallization, dissolve the crude aldehyde in EtOAc and wash with 5% Sodium Bicarbonate (
). This converts the acid impurity to its water-soluble salt ( ), removing it in the aqueous layer. Then proceed with recrystallization of the organic layer.[2]
Q: The melting point is sharp, but the NMR shows small aliphatic peaks. A: You likely have trapped solvent. Alkoxybenzaldehydes form strong lattice channels that can trap ethanol or hexane.
-
Fix: Dry at 40°C under high vacuum (0.1 mmHg) for 24 hours. If the compound is volatile (low MP), use a drying pistol with P2O5 at room temperature.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions.
-
BenchChem. Purification of 3,4,5-Trimethoxybenzaldehyde. (Specific solubility data for polymethoxylated systems).
-
Organic Syntheses. Coll. Vol. 2, p. 619 (1943). (Describes the stability and handling of sensitive aldehydes).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
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- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. US5895657A - Liquid vanillin compositions - Google Patents [patents.google.com]
- 8. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 9. Some numerical analyses on the solubility of vanillin in Carbitol® + water solvent mixtures [scielo.org.co]
- 10. echemi.com [echemi.com]
Technical Support Center: Minimizing Reaction Time in Microwave-Assisted Synthesis of Derivatives
Welcome to the technical support center for microwave-assisted synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic protocols and significantly reduce reaction times. Here, we move beyond simple instructions to provide in-depth, field-proven insights into the principles and practicalities of rapid microwave chemistry.
Fundamentals of Rapid Microwave Synthesis
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical synthesis by dramatically accelerating reaction rates, often reducing process times from hours or even days to mere minutes.[1][2][3] This acceleration is primarily due to the unique heating mechanism of microwaves. Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation directly couples with polar molecules and ionic species within the reaction mixture.[4][5][6][7] This interaction, through mechanisms of dipolar polarization and ionic conduction, leads to rapid, uniform, and efficient volumetric heating.[4][5][7][8]
The ability to rapidly reach and even exceed the boiling point of solvents in sealed vessels is a key advantage of microwave synthesis, as reaction rates can be significantly increased at elevated temperatures and pressures.[1][3][9][10] According to the Arrhenius equation, a general rule of thumb is that the reaction rate approximately doubles for every 10°C increase in temperature.[11][12]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you might encounter while striving for minimal reaction times.
Q1: My reaction is still slow, even with microwave heating. What are the likely causes and how can I fix this?
Answer:
Several factors can contribute to unexpectedly long reaction times. A systematic approach to troubleshooting is essential.
1. Solvent Choice is Critical: The ability of a solvent to absorb microwave energy is paramount for rapid heating.
-
Insight: Solvents are broadly categorized based on their microwave absorption capacity: high, medium, and low.[13] Non-polar solvents like hexane or toluene are poor microwave absorbers and will result in inefficient heating.[4]
-
Actionable Advice:
-
Consult a solvent table that ranks solvents by their dielectric properties (loss tangent, tan δ, is a good indicator of heating efficiency). Ethylene glycol, for example, is an excellent microwave absorber due to its high dielectric constant and loss tangent.[14]
-
If your reactants are polar, you can sometimes use a non-polar solvent. The reactants themselves will absorb the microwave energy, leading to localized superheating above the bulk temperature of the solution.[11][15]
-
Consider solvent-free reactions if your reactants are sufficiently polar to absorb microwaves directly. This "green chemistry" approach can be highly effective and minimizes waste.[5][9][15][16]
-
2. Inadequate Power and Temperature: Simply using a microwave is not enough; you need to ensure sufficient energy is being delivered to drive the reaction.
-
Insight: Reactions with high activation energies benefit significantly from the high instantaneous temperatures achievable with microwave heating.[6][17][18]
-
Actionable Advice:
-
Increase the target temperature. In sealed vessels, you can safely exceed the solvent's atmospheric boiling point, leading to dramatic rate enhancements.[1][3][10]
-
For some reactions, increasing the applied microwave power can significantly enhance the crystallization or reaction rate.[19]
-
Employ simultaneous cooling while irradiating. This allows for higher power input without exceeding the desired bulk temperature, further accelerating the reaction.[6][15]
-
3. Poor Mixing: In heterogeneous reactions or with viscous solutions, inefficient stirring can create hot and cold spots, leading to incomplete reactions.
-
Insight: Uniform heating is a key advantage of microwave synthesis, but this assumes a well-mixed reaction.[5]
-
Actionable Advice:
-
Ensure your magnetic stir bar is of an appropriate size and is functioning correctly. For dedicated microwave reactors, proper agitation is a standard feature.[1]
-
4. Incorrect Reaction Monitoring: You might be stopping the reaction prematurely.
-
Insight: Microwave reactions can be completed in minutes, making real-time or frequent monitoring crucial.[20]
-
Actionable Advice:
-
If possible, use a system that allows for in-situ monitoring.
-
Alternatively, perform a time-course study by running the reaction for short, incremental periods and analyzing the progress by TLC or another appropriate technique.
-
Q2: I'm seeing a lot of side products, which is complicating purification and lowering my yield. How can I improve the selectivity of my microwave reaction?
Answer:
The formation of byproducts can often be minimized by leveraging the precise control offered by modern microwave reactors.
1. Overheating and Thermal Degradation: The rapid heating rates of microwave synthesis can sometimes lead to localized temperatures that are too high, causing decomposition of starting materials or products.
-
Insight: While high temperatures accelerate reactions, they can also promote undesired side reactions.[2]
-
Actionable Advice:
-
Reduce the hold time at the target temperature. Many microwave reactions reach completion very quickly; prolonged heating is unnecessary and can be detrimental.[20]
2. Non-Uniform Heating: In multimode domestic ovens, "hot spots" can lead to localized overheating and byproduct formation.[22]
-
Insight: Dedicated single-mode microwave reactors provide a more focused and uniform electromagnetic field, leading to more consistent heating.
-
Actionable Advice:
-
If using a domestic oven, place the reaction vessel on a rotating turntable to help average out the field inconsistencies.
-
For reproducible and scalable results, a dedicated chemical microwave reactor is highly recommended.[1]
-
Q3: My results are not reproducible. What factors should I be controlling more carefully?
Answer:
Reproducibility is a cornerstone of scientific research. In microwave synthesis, several parameters must be tightly controlled.
1. Inconsistent Heating Profiles: Variations in heating rates and hold times will lead to different outcomes.
-
Insight: The final characteristics of the synthesized material can depend on the heating ramp, reaction time, and temperature.[23]
-
Actionable Advice:
2. Inaccurate Temperature Measurement: As mentioned previously, the method of temperature measurement can significantly impact reproducibility.
-
Actionable Advice:
3. Vessel Type and Placement: The material and position of the reaction vessel can influence the heating efficiency.
-
Insight: Different materials interact with microwaves differently. The position of the vessel within the microwave cavity can also affect the energy absorption.
-
Actionable Advice:
-
Use the same type of reaction vessel for all experiments.
-
In single-mode reactors, ensure the vessel is placed in the designated position for optimal energy transfer.
-
Frequently Asked Questions (FAQs)
Q: Can I use a domestic microwave oven for my synthesis?
A: While some early reports of microwave-assisted synthesis used domestic ovens, it is generally not recommended for several reasons.[3] Domestic ovens lack crucial safety features and the ability to control reaction parameters like temperature and pressure.[1] This can lead to poor reproducibility and potential safety hazards, such as explosions from over-pressurization of sealed vessels.[8][22] Dedicated laboratory microwave reactors are designed with these factors in mind, offering precise control and enhanced safety.[1]
Q: How do I scale up a reaction that I've optimized on a small scale?
A: Scaling up microwave reactions is not always a linear process. One of the main challenges is the limited penetration depth of microwaves into absorbing materials.[25] This means that simply using a larger vessel in the same microwave may result in non-uniform heating.[25] However, successful scale-up from milligram to kilogram quantities has been demonstrated.[5][26] Strategies for scaling up include using larger batch reactors designed for this purpose or employing continuous flow systems.[27] It is often necessary to re-optimize the reaction conditions at the larger scale.[26]
Q: Are there any types of reactions that are not suitable for microwave synthesis?
A: Yes, some reactions are less amenable to microwave heating. Highly exothermic reactions can be difficult to control due to the rapid heating.[4] Reactions involving thermally sensitive functional groups may also be challenging.[4] Additionally, reactions in non-polar solvents that do not contain polar reactants may not heat efficiently.[4] However, the applicability of microwave synthesis is broad, and many reaction types have been successfully accelerated.[4][28][29][30]
Visualizing the Process
Microwave Heating Mechanism
Caption: Fundamental mechanism of microwave-assisted heating in chemical synthesis.
Troubleshooting Workflow for Slow Reactions
Caption: A step-by-step guide to troubleshooting slow microwave-assisted reactions.
Key Experimental Parameters and Solvent Properties
| Parameter | Importance for Minimizing Reaction Time | Recommendations |
| Solvent Polarity | High polarity generally leads to better microwave absorption and faster heating. | Choose solvents with a high loss tangent (tan δ) like ethanol, methanol, or ethylene glycol for efficient heating.[13] |
| Reaction Temperature | Higher temperatures dramatically increase reaction rates according to the Arrhenius equation.[11][12] | In a sealed vessel, heat the reaction significantly above the solvent's atmospheric boiling point.[1][3][10] |
| Microwave Power | Sufficient power is needed to reach and maintain the target temperature quickly.[19] | Use the maximum power your instrument allows during the initial heating ramp, then adjust to maintain the set temperature. |
| Reaction Time | Many microwave reactions are complete in minutes; excessive time can lead to side products.[2][20] | Perform a time-course study to determine the optimal reaction time. |
| Stirring | Ensures uniform temperature distribution throughout the reaction mixture.[5] | Use vigorous magnetic stirring, especially for heterogeneous mixtures.[1] |
Sample Protocol: Rapid Synthesis of 1,2,4-Triazole Derivatives
This protocol illustrates the significant time savings achievable with microwave-assisted synthesis compared to conventional methods for the synthesis of 1,2,4-triazole derivatives.[20][28]
Materials:
-
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Substituted benzaldehyde
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reactor equipped with a sealed vessel
Procedure:
-
In a microwave-safe vessel, dissolve 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 mmol) in ethanol.[20]
-
Add an equimolar amount of the substituted benzaldehyde (1.0 mmol) to the solution.[20]
-
Add a catalytic amount of glacial acetic acid.[20]
-
Seal the vessel and place it in the microwave reactor.[20]
-
Irradiate the mixture at a set temperature (e.g., 120-140°C) for a short duration (e.g., 5-15 minutes).
-
Monitor the reaction progress using thin-layer chromatography (TLC).[20]
-
Upon completion, cool the reaction mixture to room temperature.[20]
-
The precipitated product is collected by filtration, washed, and can be recrystallized if necessary.[20]
Note: Conventional methods for similar syntheses can require refluxing for several hours (12-16 hours in some cases), whereas the microwave-assisted protocol can achieve high yields in as little as 15-30 minutes.[28]
References
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. (2025). [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. (2019). [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. (2025). [Link]
-
A review article on eco-friendly synthesis through microwave-assisted reactions. GSC Biological and Pharmaceutical Sciences. (2024). [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. (2025). [Link]
-
Microwave chemistry. Wikipedia. [Link]
-
Microwave-assisted heating synthesis: a general and rapid strategy for large-scale production of highly crystalline g-C3N4 with enhanced photocatalytic H2 production. Green Chemistry (RSC Publishing). (2014). [Link]
-
Microwave-Assisted Peptide Synthesis: A Faster Approach. Biomatik. [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. (2025). [Link]
-
Scale-up in microwave-accelerated organic synthesis. PubMed. (2005). [Link]
-
Microwave assisted reactions. Slideshare. (2016). [Link]
-
Scalability of Microwave-Assisted Organic Synthesis. From Single-Mode to Multimode Parallel Batch Reactors. ACS Publications. (2003). [Link]
-
Microwave Synthesis. Organic Chemistry Portal. [Link]
-
Microwave Heating - Increasing Reaction Rate. CEM Corporation. [Link]
-
Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
High-Speed but Not Magic: Microwave-Assisted Synthesis of Ultra-Small Silver Nanoparticles. Langmuir - ACS Publications. (2017). [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Publishing. (2025). [Link]
-
Scale-Up of Microwave-Assisted Organic Synthesis. ResearchGate. (2025). [Link]
-
Microwave Chemistry: A Review. Pharmainfo. (2009). [Link]
-
Microwave Intensified Synthesis: Batch and Flow Chemistry. UCL Discovery. (2018). [Link]
-
The Scale-Up of Microwave-Assisted Organic Synthesis (2005). SciSpace. (2005). [Link]
-
A brief review: Microwave assisted organic reaction. Scholars Research Library. (2010). [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. (2023). [Link]
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. (2025). [Link]
-
Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst. Frontiers. (2020). [Link]
-
Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents. PMC. (2013). [Link]
-
Optimisation of a Microwave Synthesis of Silver Nanoparticles by a Quality by Design Approach to Improve SERS Analytical Performances. PubMed. (2024). [Link]
-
Microwave synthesis of zeolites: effect of power delivery. PubMed. (2009). [Link]
-
Exploring advanced microwave strategy for the synthesis of two-dimensional energy materials. AIP Publishing. (2024). [Link]
-
Theory of Microwave Heating for Organic Synthesis. CEM Corporation. [Link]
-
Toward Rapid, “Green”, Predictable Microwave-Assisted Synthesis. ACS Publications. (2005). [Link]
-
Power and temperature controlled microwave synthesis of SVO. ResearchGate. (2025). [Link]
-
Microwaves slow down chemical reactions at low temperatures. Physics World. (2025). [Link]
Sources
- 1. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 2. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 3. Microwave Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 8. ijrpas.com [ijrpas.com]
- 9. chemicaljournal.in [chemicaljournal.in]
- 10. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 11. Microwave Heating - Increasing Reaction Rate [cem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Solvent Choice for Microwave Synthesis [cem.com]
- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 16. mdpi.com [mdpi.com]
- 17. ajrconline.org [ajrconline.org]
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- 19. Microwave synthesis of zeolites: effect of power delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 22. ijnrd.org [ijnrd.org]
- 23. Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 25. pubs.acs.org [pubs.acs.org]
- 26. Scale-up in microwave-accelerated organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The Scale-Up of Microwave-Assisted Organic Synthesis (2006) | Jennifer M. Kremsner | 90 Citations [scispace.com]
- 28. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
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- 30. Frontiers | Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst [frontiersin.org]
Validation & Comparative
Quantitative NMR (qNMR) vs. HPLC: Purity Assessment of 4-Hexadecyloxybenzaldehyde
Executive Summary
For researchers synthesizing or utilizing 4-Hexadecyloxybenzaldehyde (CAS: 59194-26-8), accurate purity assessment is a critical bottleneck. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for impurity profiling, it suffers from a fatal flaw when applied to intermediate lipophilic aldehydes: the requirement for a highly pure, certified reference standard of the exact analyte to establish response factors.
This guide argues that Quantitative NMR (qNMR) is the superior method for the absolute purity assay of 4-Hexadecyloxybenzaldehyde. By leveraging the unique separation of the aldehyde proton (~9.9 ppm) and the solubility profile of the C16 alkyl chain, qNMR provides a primary, SI-traceable measurement without the need for an identical reference standard.
Part 1: The Analytical Challenge
4-Hexadecyloxybenzaldehyde presents specific physicochemical challenges that skew traditional analysis:
-
Lipophilicity: The C16 (hexadecyl) chain dominates the solubility profile, making the compound waxy and potentially difficult to elute consistently on standard C18 HPLC columns without significant tailing or carryover.
-
Lack of Certified Standards: Unlike common APIs, this compound is often a synthetic intermediate. Commercial "standards" often lack the rigorous certification (ISO 17034) required for absolute quantification, rendering HPLC-UV calibration curves relative rather than absolute.
-
Response Factor Variability: In HPLC-UV, oxidized degradants (e.g., 4-hexadecyloxybenzoic acid) have different extinction coefficients than the aldehyde. Area% integration consequently over- or underestimates the true molar purity.
Part 2: Methodological Comparison
The following table contrasts the performance of qNMR against the standard alternatives (HPLC-UV and GC-FID) specifically for this long-chain aldehyde.
Table 1: Comparative Performance Matrix
| Feature | qNMR (Recommended) | HPLC-UV | GC-FID |
| Primary Output | Absolute Purity (Mass %) | Relative Purity (Area %) | Relative Purity (Area %) |
| Reference Standard | Universal Internal Standard (e.g., TMB) | Identical Analyte Standard (Required) | Identical Analyte Standard (Required) |
| Traceability | SI-Traceable (via Internal Standard) | Dependent on Reference Standard Purity | Dependent on Reference Standard Purity |
| Sample Prep | Gravimetric (Weigh & Dissolve) | Dilution & Filtration | Dilution |
| Analysis Time | < 20 Minutes | 30–60 Minutes (Method Dev + Run) | 20–40 Minutes |
| Limitations | Lower Sensitivity (LOD ~0.1%) | Response Factor Bias | Thermal instability of long chains |
| Best For | Assay / Potency / Net Content | Trace Impurity Profiling | Volatile Impurities |
Part 3: qNMR Workflow Design
Strategic Selection of Internal Standard (IS)
For 4-Hexadecyloxybenzaldehyde, the choice of IS is constrained by the solvent. The C16 chain requires Chloroform-d (CDCl₃) for optimal solubility; DMSO-d₆ may cause aggregation or broadening of the alkyl signals.
-
Selected IS: 1,3,5-Trimethoxybenzene (TMB)
-
Rationale:
-
Solubility: High in CDCl₃.[1]
-
Signal Isolation: TMB provides a sharp singlet at ~6.1 ppm (aromatic protons). This region is perfectly "silent" in the 4-Hexadecyloxybenzaldehyde spectrum (which shows aromatics at ~7.0 and ~7.8 ppm).
-
Stability: Non-reactive with aldehydes under neutral conditions.
-
The "Money Peaks" (Quantification Signals)
We utilize the integration ratio between the IS singlet and the Analyte aldehyde singlet.
| Component | Signal Assignment | Chemical Shift ( | Multiplicity | Integration Target |
| Analyte | Aldehyde Proton (-CH O) | ~9.88 ppm | Singlet (s) | 1 H |
| IS (TMB) | Aromatic Protons (Ar-H ) | ~6.08 ppm | Singlet (s) | 3 H |
Critical Note: Do not use the alkoxy triplet (~4.0 ppm) of the analyte for quantification, as it may overlap with the methoxy signal (~3.8 ppm) of the TMB internal standard or satellite peaks.
Experimental Protocol
Step 1: Gravimetric Preparation (The Source of Truth)
-
Use a microbalance (readability 0.001 mg or better).[2]
-
Weigh ~10-15 mg of 4-Hexadecyloxybenzaldehyde (
) directly into the NMR tube or a tared vial. -
Weigh ~5-8 mg of 1,3,5-Trimethoxybenzene (
) into the same vessel. -
Scientific Logic:[3][4] Aim for a 1:1 molar ratio of protons. The aldehyde has 1 proton (CHO); TMB has 3 equivalent protons.
-
Moles Analyte
0.04 mmol. -
Moles IS
0.04 mmol (requires less mass due to lower MW).
-
Step 2: Solvation
-
Add 0.6 mL CDCl₃ (99.8% D).
-
Vortex until fully dissolved. Ensure no waxy residue remains on the glass walls.
Step 3: Acquisition Parameters (BIPM Compliant)
-
Pulse Angle: 90° (maximize signal).
-
Relaxation Delay (D1): 60 seconds .
-
Why? Accurate integration requires full relaxation (
). Aldehyde protons typically have of 3-5s, but the IS or dissolved can vary. 60s is a safe "set-and-forget" value for precision <1%.
-
-
Scans (NS): 16 or 32 (sufficient for >250:1 S/N ratio at these concentrations).
-
Spectral Width: -2 to 14 ppm.
Step 4: Processing
-
Phase/Baseline: Manual correction is mandatory. Do not rely on auto-routines.
-
Integration: Integrate the region 9.80–10.00 ppm (Analyte) and 6.00–6.20 ppm (IS).
Part 4: Visualization & Logic
Decision Logic for Purity Assessment
The following diagram illustrates the decision process for selecting qNMR over HPLC for this specific molecule.
Caption: Decision matrix highlighting the necessity of qNMR when certified reference standards are unavailable.
The qNMR Workflow
This diagram details the critical steps where error can be introduced and how to mitigate it.
Caption: Step-by-step qNMR workflow emphasizing the relaxation delay required for quantitative accuracy.
Part 5: Experimental Data (Hypothetical Validation)
To demonstrate the "Response Factor Trap" of HPLC, consider the following comparative data for a synthesized batch of 4-Hexadecyloxybenzaldehyde.
| Parameter | HPLC-UV (254 nm) | qNMR (400 MHz) | Interpretation |
| Purity Value | 99.2% (Area %) | 97.4% (Mass %) | HPLC overestimates purity.[5] |
| Impurity 1 | 0.5% (Benzoic acid deriv.) | Not Quantified | Acid absorbs UV weakly at 254nm? |
| Residual Solvent | Not Detected | 1.1% (Ethyl Acetate) | HPLC "blind" to non-UV solvents. |
| Water | Not Detected | 0.8% | qNMR/KF detects moisture. |
| Conclusion | False Confidence | True Content | qNMR reveals solvent/water mass. |
Analysis: The HPLC result suggests a highly pure compound.[5] However, qNMR reveals that 2.6% of the mass is actually residual solvent, water, and inorganic salts (invisible to UV). For a drug development professional, using the HPLC value (99.2%) for molar stoichiometry in the next reaction step would lead to a 1.8% error in stoichiometry , potentially causing side reactions or lower yields.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM Metrology Area: Chemistry. Available at: [Link]
-
Schoenberger, T. "Determination of purity by qNMR." Analytical and Bioanalytical Chemistry, 2012.[6] (Standard methodology for relaxation delays and pulse angles).
-
National Institute of Standards and Technology (NIST). "Quantitative NMR (qNMR) for Organic Purity Assessment." NIST Technical Note. Available at: [Link]
-
Rundfeldt, C., et al. "Characterization and quantification of internal standards for qNMR." Journal of Pharmaceutical and Biomedical Analysis, 2010.[7] (Source for 1,3,5-Trimethoxybenzene selection).
Sources
How does 4-Hexadecyloxybenzaldehyde compare to 4-(Hexyloxy)benzaldehyde in liquid crystals?
An In-Depth Technical Guide to Alkoxybenzaldehyde Precursors in Liquid Crystal Synthesis: A Comparative Analysis of 4-Hexadecyloxybenzaldehyde and 4-(Hexyloxy)benzaldehyde
Introduction: The Critical Role of Molecular Architecture in Liquid Crystal Design
In the field of materials science, 4-(alkoxy)benzaldehydes are indispensable molecular building blocks for the synthesis of thermotropic liquid crystals.[1] These compounds form the foundational core upon which calamitic (rod-like) liquid crystals are constructed, typically through reactions like Schiff base condensation.[2] The defining characteristic of the resulting materials—their mesomorphic behavior—is profoundly influenced by the molecular architecture of these precursors.[3] A key determinant in this architecture is the length of the terminal alkoxy chain.
This guide provides a comparative analysis of two such precursors: 4-Hexadecyloxybenzaldehyde (C16 chain) and 4-(Hexyloxy)benzaldehyde (C6 chain). While these aldehydes are not typically mesogenic themselves, the choice between them is a critical design parameter that dictates the phase behavior, transition temperatures, and physical properties of the final liquid crystalline materials.[1] We will explore the fundamental structure-property relationships, supported by experimental data and detailed characterization protocols, to provide researchers, scientists, and drug development professionals with a clear understanding of how a simple variation in alkyl chain length governs the macroscopic properties of these advanced materials.
Molecular Structures: The Foundation of Mesomorphic Behavior
The difference between 4-Hexadecyloxybenzaldehyde and 4-(Hexyloxy)benzaldehyde lies solely in the length of the flexible alkyl tail attached to the rigid benzaldehyde core. This seemingly minor variation has significant consequences for intermolecular forces and molecular packing.
-
4-(Hexyloxy)benzaldehyde: Features a C6H13O- group. Its shorter, more mobile alkyl chain results in weaker van der Waals interactions between molecules.
-
4-Hexadecyloxybenzaldehyde: Features a C16H33O- group. The substantially longer and more conformationally flexible alkyl chain leads to significantly stronger intermolecular van der Waals forces, promoting a higher degree of molecular order.[4]
Caption: Chemical structures of 4-(Hexyloxy)benzaldehyde and 4-Hexadecyloxybenzaldehyde.
Comparative Analysis: The Influence of Alkyl Chain Length on Liquid Crystal Properties
The most direct way to compare these two precursors is to examine the properties of liquid crystals synthesized from them. A common method is the condensation reaction with a substituted aniline to form a Schiff base (-CH=N-), a linkage known to promote mesophase stability.[2]
The general principle is that increasing the length of the flexible alkyl chain enhances the tendency for molecules to self-assemble into more ordered phases.[1]
-
Shorter Chains (Hexyloxy): Promote the formation of the less-ordered nematic (N) phase, where molecules have long-range orientational order but no positional order.
-
Longer Chains (Hexadecyloxy): Favor the formation of more highly ordered smectic (Sm) phases, where molecules are arranged in layers with both orientational and some degree of positional order.[3] This increased order is a direct result of the stronger intermolecular forces imparted by the long C16 tail.
The following table presents hypothetical, yet representative, data for two Schiff base derivatives synthesized from our target aldehydes and a common amine, 4-ethoxyaniline. This data illustrates the expected impact of the C6 versus C16 chain.
| Property | Derivative of 4-(Hexyloxy)benzaldehyde | Derivative of 4-Hexadecyloxybenzaldehyde |
| IUPAC Name | (E)-1-ethoxy-4-(((4-(hexyloxy)phenyl)methylene)amino)benzene | (E)-1-ethoxy-4-(((4-(hexadecyloxy)phenyl)methylene)amino)benzene |
| Molecular Weight | 339.47 g/mol | 479.74 g/mol |
| Observed Mesophases | Nematic (N), Smectic C (SmC) | Smectic A (SmA) |
| Phase Transitions (°C) | Cr - 85 -> SmC - 110 -> N - 125 -> Iso | Cr - 95 -> SmA - 120 -> Iso |
| Expected Viscosity | Lower | Higher |
Note: The phase transition temperatures are illustrative examples based on established principles of liquid crystal behavior.
This comparison highlights a critical trade-off in material design: the longer hexadecyloxy chain induces a more ordered smectic phase but eliminates the nematic phase entirely and narrows the overall liquid crystal temperature range. Conversely, the hexyloxy chain provides access to the nematic phase, which is crucial for many display applications.[1]
Caption: Influence of alkyl chain length on liquid crystal phase formation.
Experimental Protocols for Synthesis and Characterization
To validate the properties of liquid crystals derived from these aldehydes, a systematic workflow involving synthesis and characterization is essential.
Synthesis of a Representative Schiff Base Liquid Crystal
This protocol describes the general condensation reaction to form an azomethine (Schiff base) linkage.[5]
Materials:
-
4-(Alkoxy)benzaldehyde (e.g., 4-(Hexyloxy)benzaldehyde) (1.0 eq)
-
Substituted Aniline (e.g., 4-ethoxyaniline) (1.0 eq)
-
Absolute Ethanol (solvent)
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve equimolar amounts of the 4-(alkoxy)benzaldehyde and the substituted aniline in a minimal volume of absolute ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[2]
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours, with constant stirring.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product via vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.[6]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
Dry the purified product in a vacuum oven and confirm its structure using FT-IR and NMR spectroscopy.
Characterization by Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique used to measure the heat flow associated with phase transitions as a function of temperature, allowing for the precise determination of transition temperatures and enthalpy changes (ΔH).[7][8]
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Purified liquid crystal sample (2-5 mg)
-
Aluminum DSC pans and lids
-
Crimper for sealing pans
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard like indium.
-
Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal sample into an aluminum DSC pan and hermetically seal it. Prepare an empty sealed pan to serve as the reference.
-
Heating/Cooling Cycle:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample to a temperature well above its clearing point (transition to the isotropic liquid phase) at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere. This erases the sample's thermal history. Endothermic peaks on the thermogram correspond to transitions from more ordered to less ordered states (e.g., Crystal → Nematic, Nematic → Isotropic).[6]
-
Hold the sample in the isotropic phase for a few minutes to ensure complete melting.
-
Cool the sample at the same controlled rate back to the starting temperature. Exothermic peaks correspond to transitions from less ordered to more ordered states (e.g., Isotropic → Nematic).[6]
-
-
Data Analysis:
-
Analyze the thermogram to identify the peak temperatures of the phase transitions.
-
Integrate the area under each peak to calculate the enthalpy of transition (ΔH), which quantifies the energy absorbed or released during the phase change.
-
Characterization by Polarized Optical Microscopy (POM)
POM is an indispensable technique for the direct visualization and identification of liquid crystal phases.[9] Anisotropic liquid crystal phases are birefringent and produce characteristic textures when viewed between crossed polarizers.[10]
Materials and Equipment:
-
Polarizing microscope with a rotating stage and crossed polarizers
-
Hot stage with a programmable temperature controller
-
Glass microscope slides and cover slips
-
Liquid crystal sample
Procedure:
-
Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover it with a cover slip.
-
Heating to Isotropic Phase: Place the slide on the hot stage and heat the sample above its clearing temperature until it becomes an isotropic liquid. In this state, the sample will appear completely dark when viewed between the crossed polarizers, as it is no longer birefringent.[6]
-
Controlled Cooling and Observation:
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min).[6]
-
As the sample cools, observe it through the microscope. The appearance of light indicates the formation of a liquid crystalline phase.
-
Identify the characteristic textures to determine the phase type. For example, a nematic phase often shows a "Schlieren" or "marbled" texture, while smectic phases can exhibit "focal-conic fan" or "mosaic" textures.[6]
-
Record the temperatures at which these textural changes occur. These temperatures should correlate with the transition temperatures identified by DSC.
-
Caption: Experimental workflow for synthesis and characterization of alkoxybenzaldehyde derivatives.
Conclusion
The comparison between 4-Hexadecyloxybenzaldehyde and 4-(Hexyloxy)benzaldehyde serves as a powerful illustration of a core principle in materials science: minor modifications to molecular structure can lead to dramatic changes in macroscopic properties.[3] The choice of alkyl chain length is a fundamental decision in the rational design of liquid crystals.
-
4-(Hexyloxy)benzaldehyde is the precursor of choice for developing materials that exhibit a nematic phase, which is essential for the majority of liquid crystal display (LCD) technologies.
-
4-Hexadecyloxybenzaldehyde , with its long C16 chain, is ideal for creating materials with more ordered smectic phases. These materials are valuable in applications such as ferroelectric liquid crystal devices, lubricants, and advanced optical components where layered structures are required.
By understanding the causal relationship between the flexible alkyl tail and the resulting intermolecular forces, researchers can precisely tune the mesomorphic behavior of calamitic liquid crystals, tailoring them for specific technological applications. This guide provides the foundational knowledge and experimental framework necessary to make informed decisions in the synthesis and characterization of these versatile materials.
References
- An In-Depth Technical Guide on the Mesomorphic Properties of 4-(Hexyloxy)benzaldehyde Derivatives - Benchchem.
- The Pivotal Role of 4-(Hexyloxy)benzaldehyde in the Synthesis of Advanced Liquid Crystalline Materials: A Technical Guide - Benchchem.
- Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers.
- Technical Support Center: Synthesis of 4-(Hexyloxy)benzaldehyde - Benchchem.
- Addressing challenges in the scale-up synthesis of 4-(Hexyloxy)benzaldehyde. - Benchchem.
- Application Note: Characterization of 4-(Hexyloxy)benzaldehyde-Based Liquid Crystals - Benchchem.
- 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chem LibreTexts.
- A Comparative Analysis of 4-(Hexyloxy)benzaldehyde and 4-(Butoxy)benzaldehyde in Liquid Crystal Synthesis - Benchchem.
- LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2024). Chemistry of Materials. ACS Publications.
- Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. (n.d.). PMC.
- LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals. (2025).
- Synthesis, and Characterization of Mesomorphic Homologous Series of n-alkoxybenzaldehyde Derivatives. (2025). World News of Natural Sciences.
- Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). PMC.
- 4-(Hexadecyloxy)benzaldehyde. (n.d.). MySkinRecipes.
- Antagonistic properties of 4-(hexyloxy)benzoate derivatives and their N-methyl ammonium salts at muscarinic acetylcholine recept. (2025). bioRxiv.
- Liquid-crystalline properties of 4-octyloxybenzylidene-4′-alkyloxyanilines and their mixtures with 4-pentyloxybenzylidene-4′-heptylaniline. (2025). ResearchGate.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2016). Oriental Journal of Chemistry.
- Synthesis and Characterization of New Thermotropic Liquid Crystals Derived from 4-Hydroxybenzaldehyde. (n.d.). Scholarly.
- Differential Scanning Calorimetry (DSC). (n.d.). Prime Process Safety Center.
- Liquid Crystalline Properties of 3-[4-(4′-Alkoxybenzoyloxybenzylidene) amino]-1,2,4-triazines: Synthesis and Characterization. (2025). ResearchGate.
- Preparation, Characterization and Liquid Crystalline properties of some Compolexes Schiff Base Derived from 4-(4-Alkoxy benzoylo. (2024).
- 4-(HEXADECYLOXY)BENZALDEHYDE AldrichCPR. (n.d.). Sigma-Aldrich.
- Differential Scanning Calorimetry: A Review 2020 International Journal of Applied Biology and Pharmaceutical Technology Short Co. (n.d.). IOMC.
- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (2025).
- Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). PMC.
- Differential Scanning Calorimetry (DSC). (n.d.). Malvern Panalytical.
- (PDF) Synthesis, Characterization and Liquid Crystalline Behaviour of 4-((E)-(((E)-4-(Decyloxy)Benzylidene)Hydrazineylidene) Methyl)Phenol. (2025). ResearchGate.
- Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene. (2017). International Journal of Advanced Research.
- Synthesis of vanillin and 4-hydroxybenzaldehyde by a reaction scheme involving condensation of phenols with glyoxylic acid. (2007). Semantic Scholar.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. 4-(Hexadecyloxy)benzaldehyde [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]
- 8. iomcworld.org [iomcworld.org]
- 9. Polarized Optical Microscopy (POM) for the Characterization of Liquid Crystalline Polymers – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
Analysis of phase transition temperatures for homologous series of (E)-4-(alkyloxy)-N-benzylideneanilines.
This guide provides a technical analysis of the phase transition behaviors in the homologous series of (E)-4-(alkyloxy)-N-benzylideneanilines , commonly referred to in liquid crystal (LC) literature as the nO.m series (specifically the Schiff base class).
It focuses on the structural influence of the alkoxy chain length (
Executive Summary
The (E)-4-(alkyloxy)-N-benzylideneanilines represent one of the most historically significant classes of thermotropic liquid crystals. The most famous member, MBBA (N-(4-methoxybenzylidene)-4-butylaniline), was the first stable room-temperature nematic liquid crystal, revolutionizing display technology in the 1970s.
While modern displays have largely migrated to chemically stable fluorinated compounds, this homologous series remains a critical "model system" for studying:
-
Structure-Property Relationships: The Odd-Even effect in phase transitions.
-
Mesophase Evolution: The transition from purely Nematic (short chain) to Smectic polymorphs (long chain).
-
Anisotropic Solvents: Use in NMR and EPR spectroscopy.
Structural Basis & Homologous Series Logic
The core structure consists of a rigid central linkage (
General Formula (nO.m):
-
n: Number of carbons in the alkoxy tail (Benzylidene side).
-
m: Number of carbons in the alkyl tail (Aniline side).[1]
The "nO.0" vs. "nO.m" Distinction
It is critical to distinguish between the unsubstituted aniline derivatives and the dialkyl/alkoxy derivatives:
-
nO.0 Series (Unsubstituted Aniline): Typically high-melting crystalline solids with no mesophase or monotropic behavior due to insufficient geometric anisotropy.
-
nO.m Series (4'-Alkyl Substituted): The addition of the alkyl tail (
) lowers the melting point and stabilizes the Nematic/Smectic phases, creating the functional liquid crystals discussed below.
Visualization: Phase Transition Logic
The following diagram illustrates the phase evolution as the alkoxy chain (
Caption: Evolution of mesophases in nO.m Schiff bases. Short chains favor Nematic phases; long chains stabilize Smectic layering due to van der Waals inter-chain attraction.
Comparative Data: The nO.4 Series
The table below analyzes the nO.4 series (where the aniline side has a fixed Butyl group,
Key Trend: The "Odd-Even Effect" is prominent in the Nematic-Isotropic (
| Homologue (n) | Common Name | Melting Point ( | Clearing Point ( | Phase Range ( | Mesophase Type |
| n=1 | MBBA | 21°C | 47°C | 26°C | Pure Nematic |
| n=2 | EBBA | 35°C | 77°C | 42°C | Pure Nematic |
| n=3 | PBBA | 42°C | 60°C | 18°C | Pure Nematic |
| n=4 | BBBA | 38°C | 79°C | 41°C | Pure Nematic |
| n=5 | - | 45°C | 68°C | 23°C | Nematic (SmA monotropic) |
| n=6 | - | 30°C | 83°C | 53°C | SmA |
| n=8 | - | 48°C | 81°C | 33°C | SmB |
Data Source: Synthesized from standard LC reference values (Kelker & Hatz, Handbook of Liquid Crystals).
Analysis of Data
-
Odd-Even Effect: Note the oscillation in
. Even-numbered alkoxy chains (n=2, 4, 6) consistently show higher clearing points than their odd-numbered neighbors. This is due to the variation in the molecular polarizability anisotropy relative to the molecular long axis. -
Smectic Emergence: At
, the flexible tail becomes long enough to induce lamellar packing, introducing the Smectic A (SmA) phase. By , highly ordered Smectic B phases appear.
Comparative Performance Guide
How do Schiff Bases compare to other LC classes?
| Feature | Schiff Bases (nO.m) | Cyanobiphenyls (nCB) | Phenyl Benzoates (Esters) | Azo Compounds |
| Chemical Stability | Low (Hydrolysis sensitive) | High (Chemically inert) | High (Hydrolysis resistant) | Medium (Photo-isomerizes) |
| Mesophase Range | Excellent (Often RT) | Good (RT available) | Moderate (Higher MPs) | Variable |
| Birefringence ( | High (~0.2 - 0.[2]3) | High (~0.2) | Low (< 0.15) | High |
| Viscosity | Low (Fast switching) | Low/Medium | High (Slow switching) | Medium |
| Primary Utility | Research / NMR Solvents | Display Devices (LCDs) | High-Temp Mixtures | Optical Switching |
Critical Insight:
Researchers should avoid Schiff bases for applications exposed to ambient moisture or acidic environments, as the imine bond (
Experimental Protocols
To replicate the synthesis and characterization of these materials, follow these self-validating protocols.
A. Synthesis Protocol (Condensation)
Reaction:
-
Stoichiometry: Mix equimolar amounts (e.g., 10 mmol) of 4-alkyloxybenzaldehyde and 4-alkylaniline in absolute ethanol (20 mL).
-
Catalysis: Add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat to reflux (approx. 78°C) for 3-4 hours.
-
Validation: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 8:2). Disappearance of aldehyde spot indicates completion.
-
-
Crystallization: Cool mixture in an ice bath. The Schiff base typically precipitates.
-
Purification: Recrystallize from ethanol/hexane (1:1) until the transition temperatures (measured via DSC) are constant (constant within
).
B. Characterization Workflow (DSC & POM)[1][3][4][5]
Caption: Parallel workflow for thermal and optical validation of LC phases.
Texture Identification Guide:
-
Nematic: Look for "Schlieren" textures (dark brushes) or "Marbled" textures. Flash shearing the slide should result in a momentary uniform alignment.
-
Smectic A: Look for "Focal Conic Fan" textures or "Homeotropic" (black) regions that do not flash upon shearing.
References
- Kelker, H., & Hatz, R. (1980). Handbook of Liquid Crystals. Verlag Chemie.
-
Goodby, J. W., et al. (1979). "The Smectic Phases of the N-(4-n-Alkyloxybenzylidene)-4′-n-alkylanilines (nO.m's)." Molecular Crystals and Liquid Crystals. Link
-
Sastry, P. S., et al. (2016).[3] "Synthesis, characterisation and phase transition studies in N-(-4-ethyloxybenzylydene)-4'-alkoxyanilines." Materials Science. Link
-
Ha, S. T., et al. (2011). "Synthesis and Mesomorphic Properties of 4-(Methylthio)benzylidene-4'-n-alkanoyloxyanilines." Asian Journal of Chemistry. Link
-
Sigma-Aldrich. "Product Specification: N-(4-Methoxybenzylidene)-4-butylaniline (MBBA)." Link
Sources
Structural Validation & Purity Profiling of 4-Hexadecyloxybenzaldehyde: A Comparative MS Guide
Executive Summary & Molecule Context[1][2][3]
4-Hexadecyloxybenzaldehyde (
Validating this structure presents a unique analytical challenge: the molecule’s amphiphilic nature requires specific ionization considerations, and distinguishing it from unreacted starting materials (1-bromohexadecane or 4-hydroxybenzaldehyde) is paramount for downstream application success.
This guide compares two mass spectrometry (MS) workflows—Electron Ionization (EI) and Electrospray Ionization (ESI) —to establish a self-validating protocol for structural confirmation.
Comparative Analysis: EI vs. ESI
To fully validate the synthesized product, one must confirm both the molecular weight (intactness) and the structural connectivity (fingerprint). No single ionization method excels at both for this specific molecule.
Method A: Electron Ionization (EI) – The Structural Fingerprint
Best for: Structural elucidation, fragment confirmation, and library matching.
EI is a "hard" ionization technique (70 eV).[1] For 4-Hexadecyloxybenzaldehyde, the energy imparted causes significant fragmentation. While this reduces the intensity of the molecular ion, it generates a diagnostic "fingerprint" that confirms the ether linkage and the alkyl chain length.
-
Diagnostic Logic: The C16 chain is fragile under EI. We expect to see a specific rearrangement where the alkyl chain is lost, leaving the aromatic core.
-
Key Fragment: The McLafferty-like rearrangement involving the
-hydrogen of the alkyl chain is the primary diagnostic event. This cleaves the ether, generating the radical cation of 4-hydroxybenzaldehyde ( 122) and a neutral hexadecene.
Method B: Electrospray Ionization (ESI) – The Purity Check
Best for: Intact molecular weight confirmation, impurity profiling, and LC-MS integration.
ESI is a "soft" ionization technique.[2] Since the molecule contains a carbonyl oxygen, it is readily protonated (
Comparative Data Summary
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI+) |
| Primary Signal | Fragment Ions (Base Peak) | Protonated Molecule |
| Molecular Ion ( | Weak or Absent ( | Strong ( |
| Structural Insight | High (Confirms head/tail connection) | Low (Confirms mass only) |
| Key Diagnostic Ion | ||
| Impurity Detection | Excellent for non-polar halides | Excellent for polar byproducts |
Experimental Protocol: The Self-Validating System
This protocol is designed as a logic gate. Proceed to the next step only if the previous validation criteria are met.
Step 1: Sample Preparation (Solubility Management)
The C16 tail makes this molecule highly lipophilic. Standard aqueous MS buffers will cause precipitation and source contamination.
-
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) .
-
Dilution: Dilute 10
L of stock into 990 L of Methanol with 0.1% Formic Acid (for ESI) or inject directly (for GC-EI).
Step 2: ESI-MS (Purity Gate)
Goal: Confirm
-
Mode: Positive Ion (
). -
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Validation Criteria:
-
Observe major peak at
347.5 ( ). -
Observe minor adduct at
369.5 ( ). -
Absence Check: Ensure no peak at
123 (unreacted 4-hydroxybenzaldehyde).
-
Step 3: EI-MS (Structure Gate)
Goal: Confirm the ether linkage via specific cleavage.
-
Inlet Temp: 280°C (High temp required to volatilize the C16 chain).
-
Validation Criteria:
-
The "Head" Check: A distinct peak at
122 ( ). This confirms the aromatic aldehyde core exists. -
The "Tail" Check: A series of peaks separated by 14 Da (
43, 57, 71, 85...) corresponding to the alkyl chain fragmentation ( ). -
The "Link" Check: Absence of bromine isotopic pattern (1:1 ratio at
304/306). If seen, the ether synthesis failed, and 1-bromohexadecane remains.
-
Visualizing the Validation Logic
Diagram 1: Fragmentation Pathway (EI Mechanism)
This diagram illustrates the specific bond cleavages that validate the structure. The "Mc-Lafferty-like" rearrangement is the critical proof of the ether bond.
Caption: EI fragmentation pathway showing the diagnostic cleavage of the C16 tail to yield the m/z 122 aromatic core.
Diagram 2: The Self-Validating Workflow
A decision tree for the researcher to follow during analysis.
Caption: Logical decision matrix for validating 4-Hexadecyloxybenzaldehyde using coupled MS techniques.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass spectrum of Benzaldehyde, 4-ethoxy- (Analogous fragmentation pattern). NIST Chemistry WebBook, SRD 69. [Link]
-
Williamson, A. W. (1850).[5][6] Theory of Aetherification. Philosophical Magazine, 37, 350–356. (Foundational synthesis reference). [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for gamma-hydrogen rearrangement mechanisms in ethers).
-
Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for ESI vs EI ionization energetics). [Link]
Sources
- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. researchgate.net [researchgate.net]
- 3. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
The Analytical Chemist's Guide to Reaction Monitoring: TLC vs. Advanced Chromatographic Alternatives
Reaction monitoring is the pulse-check of synthetic chemistry and drug development. Determining the exact moment to quench a reaction maximizes product yield, minimizes side-product formation, and streamlines downstream purification. While high-resolution techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have become the gold standards for quantitative rigor, Thin-Layer Chromatography (TLC) remains the ubiquitous, first-line diagnostic tool at the bench.
This guide objectively compares TLC against modern instrumental alternatives, detailing the mechanistic rationale behind separation, comparative performance data, and the self-validating protocols necessary for robust chemical synthesis.
Mechanistic Principles: The Causality of Separation
To utilize TLC effectively, one must understand the physical chemistry driving the separation. TLC operates on the principle of competitive differential migration between a solid stationary phase and a liquid mobile phase[1].
The Causality of Retention:
Standard normal-phase TLC utilizes a stationary phase of silica gel (
-
Polar compounds act as hydrogen-bond donors/acceptors or engage in strong dipole-dipole interactions with the silanol groups. This strong affinity tethers them to the stationary phase, resulting in slower migration and a lower Retention Factor (
). -
Non-polar compounds lack the electronic structure to interact strongly with the silica. They remain solvated in the mobile phase, migrating further up the plate (higher
).
By adjusting the polarity of the solvent system (e.g., varying ratios of non-polar hexanes to polar ethyl acetate), chemists manipulate the thermodynamic equilibrium of the analytes, forcing them to partition distinctly[1].
Comparative Analysis: TLC vs. HPLC and LC-MS
While TLC is unparalleled for rapid, qualitative checks, it faces limitations in high-resolution quantification. HPLC and LC-MS utilize high-pressure pumps to force solvents through tightly packed columns of spherical particles (often 1.8–5 µm). This active pressure minimizes eddy diffusion and longitudinal band broadening, yielding sharp, quantifiable peaks that TLC's passive capillary action cannot match[2].
However, TLC offers a unique advantage: 100% sample retention . In HPLC, compounds that permanently bind to the column matrix are "lost" and go undetected. On a TLC plate, every component of the crude mixture remains on the surface and can be visualized using aggressive chemical stains[2].
Quantitative Comparison of Reaction Monitoring Techniques
| Feature | Conventional TLC | High-Performance TLC (HPTLC) | HPLC-UV | LC-MS / UPLC-MS |
| Run Time | 2 – 5 minutes | 5 – 10 minutes | 5 – 15 minutes | 2 – 10 minutes |
| Cost per Sample | < $0.50 | ~$1.00 - $2.00 | $5.00 - $10.00 | $10.00+ |
| Resolution | Low to Moderate | High (spherical 5 µm silica) | Very High | Ultra High |
| Sensitivity (LOD) | Microgram ( | Nanogram ( | Nanogram ( | Picogram ( |
| Quantification | Semi-quantitative | Highly quantitative (via densitometry) | Highly quantitative | Highly quantitative |
| Primary Output | Retention Time ( | |||
| Best Use Case | Rapid qualitative screening | Routine quantitative QA/QC | Precise purity profiling | Structural ID & trace impurities |
Workflow: Selecting the Right Monitoring Technique
Choosing the correct analytical tool depends on the volatility, thermal stability, and required data output of the reaction mixture. The decision matrix below outlines the logical progression of reaction monitoring.
Decision matrix for selecting reaction monitoring techniques based on sample properties.
Self-Validating Protocol: The Co-Spotting Technique
A critical vulnerability in TLC analysis is the misidentification of spots due to matrix effects . The crude reaction mixture contains salts, varying pH levels, and diverse byproducts that alter the local polarity of the mobile phase as it travels through the sample spot. Consequently, the starting material's
To establish a self-validating system that eliminates false positives/negatives, the co-spotting technique is mandatory.
Step-by-Step Methodology: Co-Spotting for Reaction Monitoring
-
Plate Preparation: Draw a faint pencil baseline 1 cm from the bottom of the TLC plate. Mark three distinct, equidistant origin points: A, B, and C.
-
Sample Application:
-
Spot A (Reference): Apply 1 µL of the pure starting material.
-
Spot B (Reaction): Apply 1 µL of the crude reaction mixture.
-
Spot C (Co-spot): Apply 1 µL of the pure starting material, allow the solvent to evaporate entirely, then apply 1 µL of the crude reaction mixture directly on top of the first spot.
-
-
Chamber Saturation & Elution: Place the plate in a development chamber pre-saturated with solvent vapors. Causality note: Vapor saturation prevents the mobile phase from evaporating off the face of the plate during the run, ensuring uniform capillary flow and reproducible
values[1]. -
Visualization: Analyze the plate under non-destructive short-wave UV light (254 nm). Follow up with a destructive chemical stain (e.g., Phosphomolybdic acid or Potassium Permanganate) and heat to visualize non-chromophoric aliphatic compounds.
-
Self-Validating Interpretation:
-
If the starting material is still present in the reaction, Spot C will resolve into a single, perfect circle at the exact
of the starting material within the reaction matrix. -
If Spot C elongates into a "figure-eight" or resolves into two distinct spots, the reaction spot is a new product with an
coincidentally similar to the starting material. The reaction is complete.
-
Bridging the Gap: Hyphenated TLC Technologies
The historical limitations of TLC (lack of exact mass and poor quantification) are being eradicated by modern hyphenated techniques, bridging the gap between benchtop simplicity and analytical rigor.
High-Performance TLC (HPTLC)
HPTLC utilizes plates coated with smaller, perfectly spherical silica particles (5–6 µm) with a narrow size distribution, compared to the irregular 10–12 µm particles of standard TLC. This optimized stationary phase drastically reduces band broadening. When paired with automated sample applicators and UV densitometers, HPTLC provides highly reproducible, quantitative data that rivals HPLC for impurity profiling and chiral separations[2][4].
TLC-MS (Direct Mass Spectrometry)
To obtain structural confirmation without the 15-minute runtime of an LC-MS gradient, chemists now utilize TLC-MS interfaces (e.g., Advion Plate Express). This allows for the direct extraction of a TLC spot into a Compact Mass Spectrometer (CMS)[5][6].
Step-by-Step Methodology: TLC-MS Extraction
-
Development: Run the TLC plate using the standard co-spotting protocol.
-
Identification: Locate the target product spot via non-destructive UV (254 nm) and mark its boundaries with a soft pencil.
-
Alignment: Place the developed TLC plate into the TLC-MS extraction device, aligning the laser crosshairs directly over the target spot.
-
Direct Elution: The extraction head lowers, creating a micro-seal around the spot. An extraction solvent (e.g., Methanol/Water with 0.1% Formic Acid) is pumped through the silica layer, dissolving the analyte and carrying it directly into the mass spectrometer[5].
-
Mass Analysis: Acquire APCI or ESI mass spectra (identifying the
of the product) in under 60 seconds, confirming reaction success without extensive sample preparation[6].
References
- Tips & Tricks for Thin-Layer Chrom
- Thin-Layer Chromatography LCGC Intern
- What Is Thin Layer Chrom
- Advancements in Thin Layer Chrom
- COMPACT MASS SPECTROMETRY: A COMPLETE REACTION MONITORING SOLUTION Chromservis
- Reaction Monitoring & Compound ID Archives Advion Interchim Scientific
Sources
A Comparative Guide to the Synthetic Routes of Long-Chain Alkoxybenzaldehydes
Introduction
Long-chain alkoxybenzaldehydes are a pivotal class of organic intermediates, finding extensive application in the synthesis of pharmaceuticals, liquid crystals, and specialty polymers.[1][2] The defining feature of these molecules is a benzaldehyde core functionalized with a long alkyl ether group, which imparts significant lipophilicity and can influence the material properties of the final products, such as the mesomorphic behavior of liquid crystals.[3] The selection of an appropriate synthetic route is paramount and is dictated by factors such as desired yield, scalability, cost-effectiveness, and the availability of starting materials. This guide provides a comprehensive comparative analysis of the most prevalent synthetic pathways to long-chain alkoxybenzaldehydes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.
Core Synthetic Strategies
The synthesis of long-chain alkoxybenzaldehydes can be broadly categorized into two primary approaches:
-
Two-Step Synthesis via Etherification and Subsequent Formylation: This is a highly versatile and widely employed strategy. It involves the initial formation of a long-chain alkoxybenzene from a phenolic precursor, followed by the introduction of the aldehyde functionality.
-
Direct Formylation of Long-Chain Alkoxybenzenes: In this approach, a pre-synthesized long-chain alkoxybenzene is directly formylated. This method is often more atom-economical but can be limited by regioselectivity issues.
-
Functional Group Interconversion: This involves the transformation of an existing functional group on a long-chain alkoxybenzene derivative into an aldehyde.
This guide will delve into the specifics of the most effective methods within these strategies.
Method 1: Williamson Ether Synthesis followed by Formylation
This robust two-step approach is arguably the most versatile and reliable method for preparing a wide array of long-chain p-alkoxybenzaldehydes.[4] The initial step is the venerable Williamson ether synthesis, which proceeds via an S(_N)2 mechanism.[5]
Step 1: Williamson Ether Synthesis
In this step, a phenoxide ion, generated by deprotonating a hydroxybenzaldehyde with a base, acts as a nucleophile and attacks a long-chain alkyl halide.[6]
Experimental Protocol: Synthesis of 4-(Dodecyloxy)benzaldehyde from 4-Hydroxybenzaldehyde
-
Materials:
-
4-Hydroxybenzaldehyde (5.0 g, 40.93 mmol)
-
1-Bromododecane (10.20 g, 40.93 mmol)
-
Anhydrous Potassium Carbonate (K₂CO₃) (8.48 g, 61.40 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (15.0 mL)
-
Ethyl acetate
-
Deionized water
-
Anhydrous Sodium Sulfate (Na₂SO₄)[7]
-
-
Procedure:
-
To a solution of 4-hydroxybenzaldehyde and potassium carbonate in dimethylformamide, add 1-bromododecane.[7]
-
Heat the reaction mixture to reflux at 70°C for approximately 21.5 hours.[7]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and perform an extraction with ethyl acetate and water.[7]
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product.[7]
-
Step 2: Formylation (Vilsmeier-Haack Reaction)
While the Williamson ether synthesis can directly yield the target molecule if starting from a hydroxybenzaldehyde, an alternative is to first synthesize the long-chain alkoxybenzene from a simpler phenol and then introduce the aldehyde group. The Vilsmeier-Haack reaction is an excellent choice for this formylation step, particularly for electron-rich alkoxybenzenes.[8] The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, typically generated in situ from DMF and phosphorus oxychloride (POCl₃).[9]
Experimental Protocol: Vilsmeier-Haack Formylation of Dodecyloxybenzene
-
Materials:
-
Dodecyloxybenzene (1.0 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF, 3-5 equivalents)
-
Phosphorus Oxychloride (POCl₃, 1.1-1.5 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution[9]
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0°C in an ice bath.
-
Add phosphorus oxychloride dropwise to the stirred DMF, maintaining the temperature below 5°C. Stir the resulting mixture at 0°C for an additional 30-60 minutes to form the Vilsmeier reagent.[9]
-
Add dodecyloxybenzene to the freshly prepared Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 40-60°C. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Method 2: Oxidation of Long-Chain Alkoxybenzyl Alcohols
The oxidation of a primary alcohol to an aldehyde is a high-yielding and clean transformation, provided the starting 4-alkoxybenzyl alcohol is readily available.[4] This method avoids the use of harsh formylating agents. Several modern oxidation protocols offer mild conditions and high selectivity, preventing over-oxidation to the carboxylic acid.[10]
Experimental Protocol: Oxidation of 4-(Decyloxy)benzyl alcohol
This protocol is adapted from the oxidation of 4-methoxybenzyl alcohol and is applicable to long-chain analogues.[11]
-
Materials:
-
4-(Decyloxy)benzyl alcohol (0.1 mol)
-
Potassium Carbonate (K₂CO₃) (0.15 mol)
-
Potassium Iodide (KI) (25 mol%)
-
Iodine (I₂) (0.025 mol)
-
Water[11]
-
-
Procedure:
-
In a two-necked round-bottom flask, dissolve 4-(decyloxy)benzyl alcohol and potassium carbonate in water and stir at 90°C for 5 minutes.[11]
-
Add an aqueous solution of potassium iodide and iodine.[11]
-
Heat the mixture at 90°C with stirring. The reaction is typically complete within 20-30 minutes.
-
Cool the reaction mixture to room temperature and add a brine solution to precipitate the organic product.
-
Separate the organic layer and purify by distillation or column chromatography.
-
Method 3: Synthesis via Organometallic Reagents
Organolithium and Grignard reagents are potent nucleophiles that can be used to synthesize aldehydes.[12][13] This approach typically involves the reaction of an organometallic species, generated from a long-chain alkoxy-substituted aryl halide, with a formylating agent like N,N-dimethylformamide (DMF).[14]
Experimental Protocol: Grignard Synthesis of 4-Octyloxybenzaldehyde
-
Materials:
-
4-Octyloxybromobenzene (1.0 equivalent)
-
Magnesium turnings (1.1 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.2 equivalents)
-
Dilute Hydrochloric Acid (HCl)
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings and a crystal of iodine.
-
Add a solution of 4-octyloxybromobenzene in anhydrous THF dropwise to initiate the Grignard reagent formation.
-
Once the reaction is initiated, add the remaining aryl bromide solution and reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0°C and slowly add anhydrous DMF.
-
Stir the reaction mixture at room temperature for several hours.
-
Quench the reaction by carefully adding dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or vacuum distillation.
-
Less Favorable Routes: Duff and Reimer-Tiemann Reactions
While the Duff and Reimer-Tiemann reactions are classic methods for the formylation of aromatic rings, they are generally not the preferred choice for the synthesis of para-substituted long-chain alkoxybenzaldehydes.
-
Duff Reaction: This reaction utilizes hexamethylenetetramine as the formylating agent and typically requires strongly electron-donating substituents like a hydroxyl group. It shows a strong preference for ortho-formylation.[4]
-
Reimer-Tiemann Reaction: This method employs chloroform and a strong base to generate a dichlorocarbene intermediate, which is the electrophile. Similar to the Duff reaction, it predominantly yields the ortho-formylated product on phenolic substrates.[4]
For these reasons, both reactions generally result in low yields of the desired para-isomer when starting with the corresponding long-chain alkoxybenzene or phenol.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Hydroxybenzaldehyde, Long-chain alkyl halide | K₂CO₃, DMF | Good to Excellent[7] | 12-24 hours[7] | High versatility, reliable, good yields.[4] | Two-step process if starting from phenol. |
| Vilsmeier-Haack Reaction | Long-chain alkoxybenzene | POCl₃, DMF | Good to Excellent[4] | 1-6 hours[4] | High yields for electron-rich aromatics. | Use of corrosive and hazardous reagents.[4] |
| Oxidation of Alkoxybenzyl Alcohol | Long-chain alkoxybenzyl alcohol | PCC, DMP, I₂/KI | Excellent[4][11] | 0.5-3 hours[10] | Mild conditions, high selectivity.[4] | Starting alcohol may not be readily available. |
| Grignard/Organolithium Synthesis | Long-chain alkoxy-aryl halide | Mg or Li, DMF | Moderate to Good | 4-12 hours | Forms C-C bond directly. | Requires strictly anhydrous conditions.[12] |
| Duff Reaction | Long-chain alkoxybenzene | Hexamethylenetetramine, Acid | Low to Moderate[4] | Several hours[4] | One-pot procedure. | Primarily favors ortho-formylation.[4] |
| Reimer-Tiemann Reaction | Long-chain alkoxybenzene | Chloroform, Base | Low[4] | Several hours | Strong preference for ortho-formylation, use of hazardous chloroform.[4] |
Conclusion
The synthesis of long-chain alkoxybenzaldehydes can be achieved through several distinct pathways. For general versatility and high yields, the Williamson ether synthesis starting from 4-hydroxybenzaldehyde is a highly recommended and reliable method. If the corresponding long-chain alkoxybenzene is the available precursor, the Vilsmeier-Haack reaction offers an efficient route to the desired aldehyde. For instances where the corresponding benzyl alcohol is accessible, its oxidation provides a clean and high-yielding alternative. While syntheses involving organometallic reagents are effective, they require more stringent reaction conditions. The Duff and Reimer-Tiemann reactions are generally not suitable for the preparation of para-alkoxybenzaldehydes due to their inherent regioselectivity for the ortho position. The ultimate choice of synthetic route will depend on a careful consideration of the specific research or development goals, including the availability of starting materials, required scale, and the importance of factors like yield and process safety.
References
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Synthesis of 4-(decyloxy)benzaldehyde - PrepChem.com. (URL: [Link])
-
-
The Williamson Ether Synthesis. (URL: [Link])
-
-
Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes - Semantic Scholar. (URL: [Link])
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Experiment 06 Williamson Ether Synthesis. (URL: [Link])
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Organic Chemistry Williamson Ether Synthesis - University of Richmond. (URL: [Link])
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Williamson ether synthesis. (URL: [Link])
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Grignard Reaction. (URL: [Link])
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Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
- An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google P
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (URL: [Link])
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4 - Organic Syntheses Procedure. (URL: [Link])
-
Catalytic Direct Cross-Coupling of Organolithium Compounds with Aryl Chlorides. (URL: [Link])
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Williamson ether synthesis - Wikipedia. (URL: [Link])
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Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: [Link])
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Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. (URL: [Link])
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(PDF) 4-(Benzyloxy)benzaldehyde - ResearchGate. (URL: [Link])
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: [Link])
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The preparation of organolithium reagents and intermediates - ResearchGate. (URL: [Link])
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Organolithium Reagents in Organic Synthesis | PDF | Hydrogen Compounds - Scribd. (URL: [Link])
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C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes. (URL: [Link])
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Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (URL: [Link])
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Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Request PDF - ResearchGate. (URL: [Link])
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bmse000259 4-Hydroxybenzaldehyde at BMRB. (URL: [Link])
- An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google P
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Mass spectrometry of long-chain aliphatic aldehydes, dimethyl acetals and alk-1-enyl ethers - PubMed. (URL: [Link])
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A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol - Sciforum. (URL: [Link])
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RP-separation of long-chain aldehydes according to chain length.... - ResearchGate. (URL: [Link])
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Process for the production of 4-hydroxybenzaldehyde derivatives - European Patent Office - Googleapis.com. (URL: [Link])
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Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water - The Royal Society of Chemistry. (URL: [Link])
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m-METHOXYBENZALDEHYDE - Organic Syntheses Procedure. (URL: [Link])
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Differentiating nematic and smectic phases in 4-Hexadecyloxybenzaldehyde derivatives.
As a Senior Application Scientist in materials characterization, differentiating the mesomorphic states of liquid crystals is a fundamental challenge that dictates their utility in optoelectronics, sensors, and drug delivery vehicles. 4-Hexadecyloxybenzaldehyde is a highly versatile precursor utilized extensively in the synthesis of advanced liquid crystalline materials, including Schiff bases, star mesogens, and zinc(II) complexes. The long, flexible hexadecyloxy (
This guide provides an authoritative, objective comparison of the two most critical mesophases exhibited by these derivatives—Nematic and Smectic —and establishes a self-validating experimental framework for their definitive identification.
Mechanistic Causality: Why Do Nematic and Smectic Phases Differ?
The distinction between nematic and smectic phases lies in the thermodynamic balance between orientational order and positional order .
-
Nematic Phase (
): Upon cooling from the isotropic liquid, the molecules align their long axes parallel to a common direction (the director, ), establishing long-range orientational order. However, their centers of mass remain randomly distributed, meaning there is zero positional order. The orientational order parameter ( ) typically ranges from 1[1]. -
Smectic Phase (
): As temperature decreases further, thermal agitation is overcome by intermolecular forces. The molecules segregate into discrete, equidistant layers, establishing 1D positional order in addition to orientational order. The order parameter increases significantly ( )2[2].
Thermodynamic phase sequence and order parameter progression upon cooling.
Comparative Performance & Diagnostic Signatures
To objectively differentiate these phases, a multi-modal approach utilizing Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and Variable-Temperature X-Ray Diffraction (VT-XRD) is mandatory. The table below summarizes the quantitative and qualitative data used to distinguish the phases in 4-hexadecyloxybenzaldehyde derivatives, such as trimesic acid-based star mesogens 3[3] and Zn(II) Schiff base complexes4[4].
| Analytical Parameter | Nematic Phase ( | Smectic Phase ( | Causality / Physical Meaning |
| POM Texture | Schlieren, thread-like, or marbled textures. | Focal-conic, fan-shaped, or batonnets textures. | Schlieren defects arise from continuous director variations. Focal-conics are geometric constraints of bending 2D layers. |
| DSC Enthalpy ( | Low ( | Higher ( | Transitioning to a layered structure requires a greater release of latent heat due to the restriction of translational entropy. |
| XRD Signature | Broad, diffuse halo at wide angles ( | Sharp peak at small angles ( | The sharp Small-Angle X-ray Scattering (SAXS) peak is the direct Bragg reflection of the equidistant smectic layers. |
| Viscosity | Low; flows easily. | High; highly viscous, shear-dependent. | Interlayer sliding in smectics requires more energy than bulk flow in nematics. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. If a validation checkpoint fails, the subsequent data cannot be trusted.
Protocol A: Textural Analysis via Polarized Optical Microscopy (POM)
Objective: Optical confirmation of topological defects characteristic of specific mesophases.
-
Sample Preparation: Sandwich 1–2 mg of the 4-hexadecyloxybenzaldehyde derivative between a rigorously cleaned glass slide and coverslip.
-
Isotropization: Place the sample on a programmable Linkam hot stage. Heat at 10°C/min until the sample transitions into the isotropic liquid phase.
-
Validation Checkpoint: Cross the polarizers at exactly 90°. The field of view must be completely pitch-black. If any light leaks through, the sample is either too thick (causing depolarization) or the polarizers are misaligned. Correct this before proceeding.
-
Controlled Cooling: Cool the sample at a slow rate of 2°C/min.
-
Observation: Document the nucleation. Droplets coalescing into a Schlieren texture indicate a Nematic phase. The appearance of batonnets that merge into focal-conic fans indicates a Smectic phase.
Protocol B: Thermodynamic Profiling via DSC
Objective: Quantify the enthalpy (
-
Encapsulation: Accurately weigh 3.0–5.0 mg of the sample into an aluminum DSC pan and crimp it to ensure optimal thermal contact.
-
Atmosphere Control: Purge the furnace with dry Nitrogen (
) at 50 mL/min to prevent oxidative degradation at elevated temperatures. -
Thermal Cycling: Subject the sample to a heating/cooling rate of 5°C/min.
-
Validation Checkpoint: Run two complete heating and cooling cycles. Discard the data from the first heating cycle. The first cycle contains the "thermal history" (stresses from crystallization and synthesis). Only the second cycle represents the true thermodynamic stability of the mesophases.
-
Integration: Integrate the area under the exothermic cooling peaks. A small peak confirms a second-order (or weak first-order) Isotropic-Nematic transition, while a larger peak confirms the first-order transition to a Smectic phase.
Protocol C: Structural Mapping via Variable-Temperature XRD (VT-XRD)
Objective: Definitive proof of 1D positional order (layering).
-
Mounting: Load the sample into a 0.5 mm Lindemann glass capillary and place it in the heated XRD stage.
-
Alignment: Utilize Cu
radiation ( Å). -
Isothermal Acquisition: Heat to the target mesophase temperature (determined via DSC).
-
Validation Checkpoint: Hold the temperature isothermally for a minimum of 5 minutes before initiating the X-ray scan. Failure to do so will result in thermal drift, artificially broadening the Bragg peaks and masking the smectic layer signature.
-
Scanning: Scan the
range from 1° to 30°. Calculate the layer -spacing using Bragg's Law ( ) from the small-angle peak. If is approximately equal to the extended molecular length of the derivative, it is a Smectic A phase. If is significantly shorter, it indicates a tilted Smectic C phase.
Integrated Analytical Workflow
The following diagram illustrates how these methodologies logically interlock to provide an authoritative phase assignment.
Multi-modal analytical workflow for liquid crystal phase differentiation.
References
1.3. Australian Journal of Chemistry / ConnectSci. 2.1. ResearchGate. 3. 2. MDPI. 4. 4. ResearchGate.
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A Senior Application Scientist's Guide to Benchmarking 4-Hexadecyloxybenzaldehyde-Derived Liquid Crystals
Abstract
4-Hexadecyloxybenzaldehyde stands as a pivotal molecular building block in the synthesis of advanced thermotropic liquid crystals. Its unique structure, featuring a reactive aldehyde, a rigid phenyl core, and a long, flexible hexadecyloxy chain, allows for the creation of diverse mesogenic materials, most notably Schiff bases and esters.[1][2] This guide provides a comprehensive framework for benchmarking the performance of these materials. We will delve into a comparative analysis of their thermal and optical properties against analogues with varying alkyl chain lengths. This document furnishes detailed, field-tested experimental protocols, quantitative data summaries, and logical workflows to support researchers, scientists, and professionals in materials science and drug development.
The Architectural Advantage of 4-Hexadecyloxybenzaldehyde
The performance of a calamitic (rod-like) liquid crystal is fundamentally dictated by its molecular architecture.[3] The molecule 4-Hexadecyloxybenzaldehyde provides an ideal scaffold for several reasons:
-
Rigid Core: The benzaldehyde group offers a rigid, planar segment essential for establishing the long-range orientational order characteristic of liquid crystalline phases.[4]
-
Reactive Site: The aldehyde functional group is highly amenable to condensation reactions, particularly with primary amines to form stable, rigid azomethine (-CH=N-) linkages, the hallmark of Schiff base liquid crystals.[2] This reaction is synthetically straightforward and typically high-yielding.[5]
-
Flexible Tail: The C16H33O- (hexadecyloxy) chain is a critical component. Its length and flexibility promote molecular anisotropy and are instrumental in inducing the formation of lower temperature and more ordered smectic mesophases.[6] The length of this tail directly influences transition temperatures and the breadth of the mesophase range.[4]
This combination allows for systematic tuning of liquid crystalline properties, making it an excellent model system for structure-property relationship studies.[5]
Comparative Performance Analysis: The Effect of Alkyl Chain Length
To properly benchmark liquid crystals derived from 4-Hexadecyloxybenzaldehyde (C16), it is instructive to compare their performance against homologous series with different alkoxy chain lengths. The following data, synthesized from literature, compares Schiff bases formed by reacting 4-alkoxybenzaldehydes with 4-bromoaniline.
Table 1: Comparison of Mesomorphic Properties of 4-n-alkanoyloxybenzylidene-4'-bromoanilines
| Alkoxy Chain (Cn) | Compound Name | Melting Point (°C) | Clearing Point (°C) | Mesophase Behavior | Mesophase Range (°C) |
| C2 | 2ABBA | 134.1 | - | Non-mesogenic | - |
| C6 | 6ABBA | 108.6 | 107.9 | Monotropic Smectic | (Supercooled) |
| C18 | 18ABBA | 94.6 | 118.7 | Enantiotropic Smectic | 24.1 |
Data synthesized from Ha, S.T., et al.[7]
Analysis & Expertise:
-
Trend Observation: As the terminal alkyl chain length increases from C2 to C18, a clear trend emerges. The short-chained C2 derivative (2ABBA) is non-mesogenic, meaning it melts directly from a solid to an isotropic liquid without an intermediate liquid crystal phase.[7] Its high melting point is attributed to the dominance of rigid core interactions.
-
Induction of Mesomorphism: The C6 analogue (6ABBA) introduces liquid crystalline behavior, albeit monotropic. A monotropic phase is one that is only observed upon cooling, as the melting point is higher than the clearing point.[7] This indicates that the C6 chain provides sufficient flexibility to induce a mesophase, but the thermal stability is low.
-
Stabilization of Mesophase: The C16 derivative's longer chain (represented by the C18 analogue, 18ABBA) significantly stabilizes the liquid crystal phase. It exhibits an enantiotropic smectic phase, which is stable and observable on both heating and cooling cycles, over a broad temperature range of over 24°C.[7] The long, flexible chains enhance lamellar packing, favoring the more ordered smectic phase over the nematic phase.[8]
This comparison underscores a key principle in liquid crystal design: the balance between the rigid core and flexible tails is paramount. The C16 chain in 4-Hexadecyloxybenzaldehyde provides a superior balance for creating thermally stable, broad-range smectic liquid crystals compared to its shorter-chain counterparts.
Essential Experimental Protocols for Benchmarking
To ensure scientific integrity, performance claims must be backed by reproducible experimental data. The following are self-validating protocols for the primary characterization techniques.
Synthesis of a Representative Schiff Base Liquid Crystal
This protocol details the synthesis of a liquid crystal via the condensation of 4-Hexadecyloxybenzaldehyde and a substituted aniline, a common and efficient method.[5][9]
Workflow for Schiff Base Synthesis
Caption: Standard characterization workflow for novel liquid crystal materials.
Protocol Steps:
-
Sample Preparation: Place a small amount of the sample on a clean glass slide and cover with a coverslip. Position the slide on a calibrated hot stage within the microscope. [9]2. Heating and Cooling Cycle:
-
Heat the sample to its isotropic liquid phase, which will appear completely dark (extinguished) under crossed polarizers. [10]This provides a baseline and erases mechanical history.
-
Slowly cool the sample at a controlled rate (e.g., 1-5 °C/min). [9]3. Texture Observation: As the sample cools, it will transition into different mesophases. Observe and record the characteristic optical textures that form.
-
Nematic Phase: Often appears as a "threaded" or "Schlieren" texture. [11] * Smectic A Phase: Typically forms a "focal-conic fan" texture. [4]4. Correlation with DSC: The temperatures at which these textures appear and disappear should directly correlate with the transition temperatures identified by DSC, providing a robust and cross-validated characterization of the material. [11]
-
Benchmarking Electro-Optical Performance
For applications in displays and photonics, the electro-optical response is a critical performance benchmark. [12][13][14][15]This involves measuring how the liquid crystal's orientation, and thus its optical properties, changes under an applied electric field.
Key Performance Metrics:
-
Switching Voltage: The minimum voltage required to induce a change in the liquid crystal's orientation. Lower switching voltages are desirable for low-power devices.
-
Response Time: The time it takes for the liquid crystal to switch between states (e.g., ON to OFF) after the electric field is applied or removed. Faster response times are crucial for high-refresh-rate displays.
-
Contrast Ratio: The ratio of light transmission between the ON and OFF states. A high contrast ratio is essential for display quality.
These parameters are highly dependent on the material's dielectric anisotropy, elastic constants, and viscosity. [16]Benchmarking involves fabricating standardized test cells and measuring these properties against established materials or other candidates in the homologous series.
Conclusion
Benchmarking liquid crystals derived from 4-Hexadecyloxybenzaldehyde requires a systematic approach grounded in robust synthesis and characterization protocols. Comparative analysis against homologous series with varying alkyl chain lengths clearly demonstrates the superior ability of the C16 chain to stabilize thermally broad and well-defined smectic mesophases. By employing the validated DSC and POM protocols detailed herein, researchers can reliably determine the thermal properties and phase behavior of their novel materials. Further benchmarking of electro-optical properties provides the necessary data to evaluate their potential for advanced applications. This comprehensive guide serves as a foundational resource for the rigorous and objective assessment of these versatile liquid crystalline materials.
References
-
Yilmaz, S., et al. (2011). Optical Properties of Aligned Nematic Liquid Crystals in Electric Field. Journal of Modern Physics, 2(4), 248-255. Available at: [Link]
-
Kumar, A., et al. (2014). Electro-optical Properties of a Nematic liquid crystals -Display Material with Nanoparticles. AIP Conference Proceedings, 1591(1), 662-664. Available at: [Link]
-
Petrov, M. (2010). Optical and Electro-Optical Properties of Liquid Crystals: Nematic and Smectic Phases. Nova Science Publishers. Available at: [Link]
-
Kopčanský, P., et al. (2024). Electro-Optical Behavior of Nematic Liquid Crystals Doped with Mn-Doped ZnFe2O4 Ferrite Nanoparticles. MDPI. Available at: [Link]
-
Wu, S. T. (1995). Electro-optical properties of liquid crystals. John Wiley & Sons, Inc. Available at: [Link]
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A Comprehensive Guide to Predicting the Properties of Substituted Benzaldehydes using DFT Calculations: A Comparative Analysis
For Immediate Release
Introduction
Substituted benzaldehydes are a critical class of organic compounds, serving as foundational building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] Their chemical and physical properties are highly tunable through the modification of substituents on the benzene ring. Predicting these properties accurately is paramount for rational molecular design and accelerating the development of new technologies. Density Functional Theory (DFT) has emerged as a powerful and cost-effective computational method for achieving this, offering remarkable insights into molecular structure, reactivity, and spectroscopic characteristics.[3]
This guide provides a comprehensive, in-depth comparison of DFT methodologies for predicting the properties of substituted benzaldehydes. It is designed for researchers, scientists, and drug development professionals, offering a practical framework for applying these computational tools with scientific rigor. We will delve into the theoretical underpinnings, present a validated workflow, and critically compare computational predictions with experimental data.
Theoretical Foundations of DFT for Molecular Property Prediction
At its core, DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Its application to molecular systems is grounded in the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density. This allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost compared to other ab initio methods.[4]
Choosing the Right Tools: Functionals and Basis Sets
The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: These are approximations for the exchange-correlation energy. For substituted benzaldehydes, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, have shown considerable success.[5]
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used functionals and often provides a good starting point for a wide range of organic molecules.[6][7] Studies on 4-methoxybenzaldehyde and 4-nitrobenzaldehyde have demonstrated its utility in optimizing molecular structures and predicting vibrational spectra.[1]
-
CAM-B3LYP and ωB97X-D: These are long-range corrected functionals that are particularly well-suited for systems where non-covalent interactions and charge transfer are important. They have been shown to provide accurate adiabatic electron affinities for substituted benzaldehydes.[8]
-
PBE0: This hybrid functional often provides a good balance of accuracy for various properties. The PBE0 method has been successfully used in spin-spin coupling constant calculations for benzaldehyde derivatives.[9]
-
-
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals.
-
Pople-style basis sets (e.g., 6-311++G(d,p)): This is a popular choice for organic molecules. The inclusion of diffuse functions ("++") is important for describing the behavior of electrons far from the nucleus, which is crucial for anions and excited states. Polarization functions ("(d,p)") allow for more flexibility in the shape of the orbitals, leading to more accurate descriptions of bonding. This basis set has been widely used in studies of substituted benzaldehydes, yielding good agreement with experimental data for geometries and vibrational frequencies.[1][10]
-
Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations.
-
Solvation Models
In many real-world applications, molecules are in solution. The solvent can have a significant impact on molecular properties. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are computationally efficient ways to account for these effects.[11][12][13] These models treat the solvent as a continuous dielectric medium, which polarizes in response to the solute's electric field.
A Validated Workflow for DFT Calculations on Substituted Benzaldehydes
To ensure the reliability of DFT predictions, a systematic and validated workflow is essential. This workflow should be viewed as a self-validating system, where computational results are continuously benchmarked against experimental data.
Computational Protocol: A Step-by-Step Guide
-
Molecular Structure Input: Begin with an initial 3D structure of the substituted benzaldehyde. This can be generated using molecular building software.
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is a critical step, as all subsequent property calculations depend on an accurate molecular geometry.
-
Frequency Analysis: A frequency calculation should be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. This calculation also provides theoretical vibrational frequencies (IR and Raman spectra).
-
Property Calculations: Once a validated geometry is obtained, a wide range of molecular properties can be calculated. These include:
-
Structural Parameters: Bond lengths, bond angles, and dihedral angles.
-
Electronic Properties:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of a molecule's chemical reactivity and electronic excitability.[14][15][16] A smaller gap generally implies higher reactivity.[17]
-
Mulliken and Natural Population Analysis (NPA): These methods provide information about the distribution of electronic charge on the atoms.
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.[18]
-
-
Spectroscopic Properties:
-
IR and Raman Spectra: Calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes.
-
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict electronic excitation energies and simulate UV-Vis absorption spectra.[19]
-
-
Non-Linear Optical (NLO) Properties: DFT can be used to calculate properties like the dipole moment, polarizability, and first-order hyperpolarizability, which are important for materials with NLO applications.[20]
-
Caption: Relationship between method choice and prediction accuracy.
Advanced Applications and Future Directions
The application of DFT to substituted benzaldehydes extends beyond the prediction of ground-state properties.
-
Reaction Mechanisms: DFT can be used to map out reaction pathways, identify transition states, and calculate activation energies, providing deep insights into reaction kinetics and mechanisms.
-
Intermolecular Interactions: The nature and strength of intermolecular forces, such as hydrogen bonding and π-π stacking, which are crucial in crystal packing and biological systems, can be investigated. [21]* Drug Design: By predicting properties such as receptor binding affinity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, DFT can play a significant role in the rational design of new drug candidates. [22][23]
Conclusion
Density Functional Theory is an invaluable tool for researchers working with substituted benzaldehydes. When applied with a clear understanding of the underlying theory and a commitment to validation against experimental data, DFT can provide accurate and predictive insights into a wide range of molecular properties. The choice of functional and basis set should be carefully considered based on the specific properties of interest. By following a systematic workflow and critically evaluating the results, scientists can leverage the power of DFT to accelerate discovery and innovation in their respective fields.
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da Silva, J. C. S., et al. (2018). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 23(11), 2828. [Link]
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Muthu, S., et al. (2023). Synthesis, Structural, Spectroscopic, Topological, NLO and Docking Analysis on 4-Ethoxy-3-Methoxy Benzaldehyde: experimental and Theoretical Approach. Molecular Crystals and Liquid Crystals, 1-26. [Link]
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Michalska, D., & Wysokinski, R. (2005). Molecular Geometries and Vibrational Spectra of Phenol, Benzaldehyde, and Salicylaldehyde: Experimental versus Quantum Chemical Data. The Journal of Physical Chemistry A, 109(48), 11039-11051. [Link]
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Mary, Y. S., et al. (2025). ADMET, molecular docking, spectroscopic investigations and electronic properties of 4-fluoro-3-nitrobenzaldehyde using DFT calculations. European Chemical Bulletin, 14(Special Issue 1), 1-15. [Link]
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da Silva, J. C. S., et al. (2020). Vibrational Dynamics in crystalline 4-(dimethylamino) benzaldehyde: Inelastic Neutron Scattering and Periodic DFT Study. Vibrational Spectroscopy, 108, 103051. [Link]
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Haque, M. M., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. Heliyon, 6(6), e04245. [Link]
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De Proft, F., & Geerlings, P. (2001). Conceptual and Computational DFT in The Study of Aromaticity. Chemical Reviews, 101(5), 1451-1464. [Link]
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Toubi, Y., et al. (2018). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Journal of Materials and Environmental Science, 9(1), 224-234. [Link]
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Chandra, A. K., et al. (2004). Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors. Journal of Molecular Structure: THEOCHEM, 678(1-3), 119-127. [Link]
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Safety Operating Guide
Operational Guide: Safe Disposal of 4-Hexadecyloxybenzaldehyde
Executive Summary & Chemical Context[1][2][3][4]
4-Hexadecyloxybenzaldehyde (CAS: 59117-18-9) is a specialized intermediate frequently used in the synthesis of liquid crystals and self-assembling supramolecular structures.[1] Unlike simple benzaldehydes, the addition of the 16-carbon alkyl chain (hexadecyl group) drastically alters its physical and environmental behavior.
Why Standard Disposal Fails: While the aldehyde group presents reactivity concerns (oxidation to acid), the C16 tail is the primary logistical challenge. It renders the molecule highly lipophilic (hydrophobic) and waxy.
-
Operational Risk: It adheres stubbornly to glassware and surfaces, resisting standard aqueous cleaning.
-
Environmental Risk: It possesses high aquatic toxicity potential due to bioaccumulation (high LogP). Under no circumstances should this compound enter municipal drainage systems.
This guide provides a self-validating protocol for the isolation, packaging, and incineration of this compound, ensuring compliance with EPA standards and Good Laboratory Practice (GLP).
Chemical Profile & Risk Assessment
Before handling waste, verify the material against this profile to ensure the protocol matches the substance.
| Property | Data | Operational Implication |
| CAS Number | 59117-18-9 | Use for waste labeling and inventory tracking. |
| Molecular Formula | High carbon content makes incineration the preferred disposal method. | |
| Physical State | Solid (Waxy/Crystalline) | May melt/clump in warm waste streams; segregate from reactive oxidizers. |
| Solubility | Insoluble in water; Soluble in DCM, Toluene, THF | Do not attempt to wash down drains with water. Use organic solvent rinses. |
| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2, Aquatic Chronic | PPE (Nitrile gloves, goggles) is mandatory. Prevent release to environment. |
| Reactivity | Air-sensitive (oxidizes to benzoic acid derivative) | Keep waste containers tightly sealed to prevent uncontrolled oxidation crusts. |
Decision Logic & Workflow
The following decision tree illustrates the critical path for determining the correct waste stream. This logic prevents the common error of mixing lipophilic solids with aqueous acidic waste.
Figure 1: Decision logic for segregating 4-Hexadecyloxybenzaldehyde waste streams. Note the strict separation of halogenated and non-halogenated solvents.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Use this for expired reagents, spill cleanup solids, or weighing boat residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a clear glass jar with a Teflon-lined cap.
-
Expert Insight: Avoid narrow-neck flasks for solid waste; the waxy nature of the C16 chain makes retrieval difficult for disposal vendors.
-
-
Transfer: Transfer the solid using a spatula. If the material is sticky/waxy, do not use water. Scrape directly into the jar.
-
Labeling:
-
Sealing: Ensure the cap is tight. If using a bag (for contaminated wipes/gloves), double-bag using thick (2-mil) polyethylene bags and seal with tape.
Protocol B: Liquid Waste (Reaction Mixtures & Rinsates)
Use this for mother liquors or cleaning solutions.
-
Solvent Identification: Determine if your primary solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Acetone, Ethyl Acetate, Hexane).
-
Critical: Do not mix these streams. Halogenated waste is significantly more expensive to incinerate and requires different processing [2].
-
-
Glassware Decontamination (The "Rinse" Step):
-
Because 4-Hexadecyloxybenzaldehyde is hydrophobic, water will not clean your glassware.
-
Step 1: Rinse glassware with a small volume of Acetone or Dichloromethane (DCM). Collect this rinse in the appropriate organic waste container.
-
Step 2: Only after the organic rinse should you wash the glassware with soap and water in the sink.
-
-
Quenching (Optional but Recommended for Large Quantities):
-
If disposing of >100g in solution, verify with your EHS officer. Aldehydes can slowly oxidize. Ensure the waste container is not filled >90% to allow for headspace expansion.
-
Regulatory & Compliance Framework
While 4-Hexadecyloxybenzaldehyde is not explicitly listed on the EPA's RCRA "P" or "U" lists, it must be characterized based on its properties and the solvent it is dissolved in.
-
Waste Code Assignment:
-
Pure Solid: Often classified as "Non-Regulated Chemical Waste" or "State-Regulated Hazardous Waste" depending on local laws. However, due to aquatic toxicity, it is best practice to code it for Incineration .
-
In Acetone/Hexane: Assign D001 (Ignitability) [3].
-
In Toxic Solvents: Assign codes relevant to the solvent (e.g., F002 for spent halogenated solvents).
-
-
Drain Disposal: Strictly Prohibited. The compound's predicted LogP (octanol-water partition coefficient) is >6, indicating high potential for bioaccumulation in aquatic organisms.
Emergency Spill Procedures
Scenario: You have dropped a container, and 5g of solid 4-Hexadecyloxybenzaldehyde is on the floor.
-
Isolate: Mark the area. The solid may be slippery if waxy.
-
PPE: Don nitrile gloves, lab coat, and safety goggles. Respiratory protection is generally not required for solids unless dust is generated.
-
Dry Clean-Up:
-
Do not spray water initially (it will spread the hydrophobic powder).
-
Sweep the solid gently into a dustpan or scoop with cardstock.
-
Place collected solid into the "Solid Waste" jar (Protocol A).
-
-
Wet Clean-Up:
-
Wet a paper towel with Acetone or Ethanol (not water) to wipe the residue from the floor.
-
Place the solvent-soaked wipes into a double-bagged solid waste container.
-
Final wash with soapy water.[3]
-
References
-
PubChem. (n.d.).[4] 3,4-Bis(hexadecyloxy)benzaldehyde Compound Summary (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
-
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Navigating the Unknown: A Guide to Safely Handling 4-Hexadecyloxybenzaldehyde
The Critical Importance of a Proactive Safety Mindset
A search for a detailed Safety Data Sheet (SDS) for 4-Hexadecyloxybenzaldehyde (CAS No. 59117-18-9) reveals a significant information gap. Major chemical suppliers, such as Sigma-Aldrich, offer this compound under a "CPR" (Chemically Pure Reagent) grade, explicitly stating that they do not collect analytical data and the product is sold "as-is". This places the onus of a thorough risk assessment squarely on the researcher. In such instances, our approach must be conservative, assuming a hazard profile based on structurally similar compounds.
Aromatic aldehydes can be skin and eye irritants, with some demonstrating sensitizing properties[1][2]. The ether linkage, particularly with a long alkyl chain, introduces considerations of peroxide formation over time, although this is a more pronounced risk with volatile ethers[3]. Therefore, the following recommendations are based on a synthesis of information for compounds like 4-benzyloxybenzaldehyde and 4-(hexyloxy)benzaldehyde, providing a robust starting point for your internal safety protocols[3][4].
Personal Protective Equipment (PPE): Your First Line of Defense
Given the unknown specific toxicological properties of 4-Hexadecyloxybenzaldehyde, a comprehensive PPE strategy is non-negotiable. The following table outlines the recommended PPE, drawing from best practices for handling similar aromatic aldehydes.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | To prevent skin contact and potential absorption[5][6]. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 or EN 166 standards. A face shield should be worn if there is a splash hazard. | To protect eyes from splashes and airborne particles[4][5][6]. |
| Skin and Body Protection | A fully buttoned laboratory coat, long pants, and closed-toe shoes. For larger quantities, chemical-resistant coveralls are recommended. | To protect skin from accidental contact[5][6]. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or if dust/aerosols are generated, use a NIOSH-approved respirator with a particle filter. | To prevent inhalation of dust or vapors[4][5][6]. |
Operational Plan: From Receipt to Reaction
A meticulous operational plan is crucial for minimizing exposure and ensuring safe handling throughout the experimental workflow.
Receiving and Storage
Upon receipt, inspect the container for any damage. It is prudent to label the container with the date of receipt and the date it is first opened. Store the container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, which are incompatible with aldehydes[4]. Given the ether linkage, while less of a concern than with more volatile ethers, storage away from light and heat is a good precautionary measure to inhibit potential peroxide formation over the long term.
Handling and Dispensing
All handling of 4-Hexadecyloxybenzaldehyde should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation[6]. When weighing and dispensing the solid, take care to avoid the generation of dust.
Experimental Workflow: A Step-by-Step Approach
-
Preparation : Before handling the compound, ensure your work area is clean and uncluttered. Have all necessary equipment, including spill cleanup materials, readily available.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Dispensing : In a fume hood, carefully weigh the desired amount of 4-Hexadecyloxybenzaldehyde. Use a spatula and a tared weigh boat.
-
Reaction Setup : Add the compound to your reaction vessel within the fume hood. Ensure all glassware is properly secured.
-
Post-Reaction : Quench any reactive reagents as per your specific protocol before workup.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste. Wash hands thoroughly with soap and water after handling the chemical.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.
-
Contain the Spill : Use an inert absorbent material such as sand, earth, or a commercial sorbent to contain the spill. Do not use combustible materials like paper towels[5].
-
Collect the Waste : Carefully sweep up the absorbed material using non-sparking tools and place it into a suitable, labeled, and sealable container for hazardous waste disposal[5].
-
Decontaminate the Area : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water[5].
-
Dispose of Cleanup Materials : All contaminated cleanup materials must be disposed of as hazardous waste[5].
In case of personal exposure:
-
Skin Contact : Immediately wash the affected area with plenty of soap and water while removing contaminated clothing[3][4].
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, also under the eyelids[3][4].
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide artificial respiration[3][4].
-
Ingestion : Clean the mouth with water. Do not induce vomiting[3][4].
In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical, ideally a Safety Data Sheet for a closely related compound if a specific one is unavailable.
Disposal Plan: A Commitment to Environmental Responsibility
The disposal of 4-Hexadecyloxybenzaldehyde and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
Under no circumstances should this chemical or its containers be disposed of down the drain [5]. Aromatic compounds can be harmful to aquatic life[7].
The primary and recommended method for the disposal of 4-Hexadecyloxybenzaldehyde is through a licensed and approved hazardous waste disposal facility[5].
Step-by-Step Disposal Guidance:
-
Waste Segregation : Collect all waste materials contaminated with 4-Hexadecyloxybenzaldehyde, including disposable PPE, absorbent materials from spills, and empty containers, in a dedicated and clearly labeled hazardous waste container.
-
Container Labeling : The waste container must be in good condition, compatible with the chemical, and clearly labeled with "Hazardous Waste" and the full chemical name: 4-Hexadecyloxybenzaldehyde[8].
-
Storage of Waste : Store the hazardous waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials[5][8].
-
Arrange for Disposal : Contact your institution's Environmental Health and Safety (EH&S) office or a certified hazardous waste disposal company to arrange for collection and disposal[5]. Provide them with all available information about the chemical.
By adhering to these rigorous safety and disposal protocols, you can confidently and responsibly incorporate 4-Hexadecyloxybenzaldehyde into your research, ensuring the safety of yourself, your colleagues, and the environment.
References
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Safety Data Sheet: 4-Hydroxybenzaldehyde. Carl ROTH. [Link]
-
Safety Data Sheet: 4-Hydroxybenzaldehyde. Carl ROTH. [Link]
-
Chemical Waste Disposal Guidelines. Emory University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Safety Data Sheet: Benzaldehyde. Carl ROTH. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Managing and Disposing of Household Hazardous Waste. NY.Gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
